molecular formula C20H34O B1676061 Manoyl oxide CAS No. 596-84-9

Manoyl oxide

货号: B1676061
CAS 编号: 596-84-9
分子量: 290.5 g/mol
InChI 键: IGGWKHQYMAJOHK-QVHQYWGISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(13R)-epi-8,13-epoxylabd-14-ene is a tricyclic diterpenoid that is isolated from plants and fungi and exhibits anti-bacterial protperties. It has a role as a plant metabolite, an antibacterial agent and a fungal metabolite. It is a labdane diterpenoid, a cyclic ether, an organic heterotricyclic compound and a tricyclic diterpenoid.
Labd-14-ene, 8,13-epoxy-, (13R)- has been reported in Cistus monspeliensis, Traversia baccharoides, and other organisms with data available.
from Cistus monspeliensis L. leaves and fruits ;  structure in first source

属性

CAS 编号

596-84-9

分子式

C20H34O

分子量

290.5 g/mol

IUPAC 名称

(3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene

InChI

InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m1/s1

InChI 键

IGGWKHQYMAJOHK-QVHQYWGISA-N

手性 SMILES

C[C@@]1(CC[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O1)C)(C)C)C)C=C

规范 SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Manoyl oxide;  Manoyl oxide;  Manoyl; 

产品来源

United States

Foundational & Exploratory

The Manoyl Oxide Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a labdane-related diterpenoid that serves as a crucial biosynthetic precursor to a variety of bioactive natural products, most notably the pharmacologically significant compound forskolin.[1][2] Found in the root cork of Coleus forskohlii, (13R)-manoyl oxide is the starting point for a complex series of enzymatic modifications that lead to forskolin, a potent activator of adenylyl cyclase with applications in the treatment of glaucoma, heart failure, and asthma.[1][3] The elucidation of the this compound biosynthesis pathway has opened avenues for the heterologous production of this key intermediate and its valuable derivatives, offering a more sustainable and scalable alternative to extraction from its natural plant source.[4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic steps, quantitative production data, detailed experimental protocols, and key molecular mechanisms.

Core Biosynthesis Pathway

The biosynthesis of (13R)-manoyl oxide from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a two-step enzymatic cascade catalyzed by a pair of diterpene synthases (diTPSs) belonging to two distinct classes.[1][6] In Coleus forskohlii, these enzymes are designated as CfTPS2 and CfTPS3.[1][7]

  • Step 1: Protonation-initiated Cyclization by a Class II diTPS. The pathway commences with the action of a class II diTPS, CfTPS2, which catalyzes the protonation-initiated cyclization of the acyclic GGPP. This intricate reaction proceeds through a series of carbocationic intermediates to form the bicyclic intermediate, copal-8-ol diphosphate.[1][6] The reaction is initiated by a conserved DxDD motif within the active site of the class II diTPS.[8][9]

  • Step 2: Ionization-dependent Cyclization and Rearrangement by a Class I diTPS. The copal-8-ol diphosphate intermediate is then handed off to a class I diTPS, CfTPS3. This enzyme catalyzes an ionization-dependent reaction, involving the cleavage of the diphosphate group, followed by a cyclization and rearrangement cascade to yield the final product, (13R)-manoyl oxide.[1][6] Class I diTPSs are characterized by a conserved DDxxD motif that coordinates divalent metal ions, typically Mg²⁺, which are essential for the ionization of the substrate.[8][10]

The stereospecificity of this second step is crucial, as CfTPS3 in combination with CfTPS2 specifically produces the (13R)-epimer of this compound, which is the direct precursor to forskolin.[1][11] It is noteworthy that another class I diTPS from C. forskohlii, CfTPS4, can also catalyze this reaction. However, the combination of a different class II diTPS, CfTPS1, with either CfTPS3 or CfTPS4 leads to the formation of miltiradiene, highlighting a branch point in the diterpenoid metabolic network of the plant.[1][7]

Quantitative Data on this compound Production

The elucidation of the this compound biosynthesis pathway has enabled the development of microbial cell factories for its production. The following table summarizes key quantitative data from studies on the heterologous production of (13R)-manoyl oxide.

ProductHost OrganismEngineering StrategyTiter (mg/L)Reference
(13R)-Manoyl oxideEscherichia coliExpression of CfTPS2 and CfTPS310[5]
(13R)-Manoyl oxideSaccharomyces cerevisiaeStepwise metabolic engineering of the mevalonate pathway, and optimization of CfTPS2 and CfTPS3 expression.3000[11]
Forskolin (from this compound)Saccharomyces cerevisiaeStable integration of nine genes for the entire pathway from glucose.40[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of CfTPS2 and CfTPS3 in E. coli

This protocol describes the expression of CfTPS enzymes with an N-terminal His-tag in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Vector Construction:

  • Synthesize codon-optimized coding sequences for CfTPS2 and CfTPS3.
  • Clone the genes into a suitable E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag.

2. Transformation and Expression:

  • Transform the expression constructs into an appropriate E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Analyze the purified protein by SDS-PAGE.
  • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
  • Store the purified enzyme at -80°C.

Protocol 2: In Vitro Diterpene Synthase Assay

This protocol outlines a method to determine the enzymatic activity of purified CfTPS2 and CfTPS3.

1. Reaction Setup:

  • Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT).
  • In a 1.5 mL microcentrifuge tube, combine the following:
  • Purified CfTPS2 (final concentration 1-5 µM)
  • Purified CfTPS3 (final concentration 1-5 µM)
  • GGPP (substrate; final concentration 10-50 µM)
  • Assay buffer to a final volume of 500 µL.
  • For single-enzyme assays, include only one of the purified enzymes.

2. Incubation and Product Extraction:

  • Incubate the reaction mixture at 30°C for 1-4 hours.
  • Stop the reaction by adding 500 µL of hexane and vortexing vigorously for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane layer to a new tube.
  • Repeat the extraction of the aqueous phase with another 500 µL of hexane and combine the organic layers.

3. Sample Preparation for GC-MS Analysis:

  • Dry the combined hexane extracts under a gentle stream of nitrogen.
  • Resuspend the dried residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
  • An internal standard (e.g., 1-eicosene) can be added before extraction for quantification.

Protocol 3: GC-MS Analysis of this compound

This protocol describes the gas chromatography-mass spectrometry (GC-MS) method for the detection and identification of this compound.

1. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 180°C at 15°C/min.
  • Ramp to 300°C at 25°C/min, hold for 5 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Electron Ionization: 70 eV.
  • Scan Range: m/z 40-500.

2. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with an authentic standard or with published data.
  • The mass spectrum of this compound typically shows characteristic fragment ions.

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Manoyl_Oxide_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) C8OPP Copal-8-ol Diphosphate GGPP->C8OPP CfTPS2 (Class II diTPS) Protonation-initiated cyclization MO (13R)-Manoyl Oxide C8OPP->MO CfTPS3 (Class I diTPS) Ionization-dependent cyclization

Core biosynthetic pathway of (13R)-manoyl oxide.
Diagram 2: Experimental Workflow for this compound Pathway Elucidation

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Transcriptome analysis of C. forskohlii root cork B Identification of candidate diTPS genes (CfTPSs) A->B C Heterologous expression and purification of CfTPS enzymes B->C F Heterologous co-expression of CfTPS2 and CfTPS3 in a host (e.g., E. coli, S. cerevisiae) B->F D In vitro enzyme assays with GGPP C->D E Product identification by GC-MS D->E H GC-MS analysis to confirm This compound production E->H Comparison G Extraction of metabolites F->G G->H

A typical experimental workflow for pathway elucidation.

Conclusion

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of diterpenoid metabolism and provides a powerful platform for the biotechnological production of valuable natural products. The two-step conversion of GGPP to (13R)-manoyl oxide by the sequential action of a class II and a class I diterpene synthase is a hallmark of this pathway. The availability of detailed experimental protocols and the increasing success in heterologous production systems are paving the way for the sustainable and cost-effective supply of this compound and its derivatives, such as forskolin, for pharmaceutical and research applications. Further research into the structure and catalytic mechanisms of the involved enzymes will undoubtedly facilitate protein engineering efforts to enhance their efficiency and potentially generate novel diterpenoid structures with unique biological activities.

References

Manoyl Oxide: A Technical Guide to Natural Sources and Isolation for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane diterpene, is a key biosynthetic precursor to the pharmacologically significant compound forskolin and a valuable chiral building block for the synthesis of other bioactive molecules.[1][2] Its natural occurrence in a variety of plant species presents opportunities for its extraction and utilization in drug discovery and development. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathways and potential pharmacological significance. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant kingdom, with notable concentrations in the Lamiaceae (mint), Cistaceae (rockrose), and Asteraceae (sunflower) families. The primary species of interest for the extraction of these compounds are Coleus forskohlii, various Cistus species, and several members of the Grindelia genus.

Coleus forskohlii (Plectranthus barbatus)

Coleus forskohlii is the most well-documented source of (13R)-manoyl oxide, where it serves as the direct precursor to forskolin.[2] The compound is biosynthesized and accumulates in specialized root cork cells, specifically within oil bodies.[2]

Cistus Species

Several species of Cistus, particularly Cistus creticus, are known to produce a resin called "ladanum," which is a rich source of labdane-type diterpenes, including this compound and its isomers.[3] Notably, the essential oil of Cistus creticus subsp. eriocephalus has been reported to contain up to 70% this compound and its isomer.[4]

Grindelia Species

Various species of the genus Grindelia, commonly known as gumweeds, are recognized for producing a resinous exudate containing a variety of diterpenoids. Several this compound derivatives have been isolated from species such as Grindelia scorzonerifolia and Grindelia integrifolia.

Quantitative Data on this compound Content

The yield of this compound and its derivatives can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction method employed. The following table summarizes available quantitative data to provide a comparative overview.

Plant SourcePlant PartCompoundExtraction MethodYieldReference
Coleus forskohliiStemForskolinChloroform Extraction0.103% w/w[5]
Coleus forskohliiRootsForskolinSoxhlet (Ethanol)2.83%[6]
Coleus forskohliiRootsForskolinMicrowave-Assisted (Ethanol)2.29%[6]
Coleus forskohliiRootsForskolinUltrasound-Assisted (Ethanol)1.47%[6]
Cistus creticus subsp. eriocephalusAerial PartsThis compound & isomerHydrodistillation~70% of essential oil[4]
Grindelia integrifoliaFlowersEssential OilHydrodistillation0.37% v/dw[7]
Grindelia integrifoliaLeavesEssential OilHydrodistillation0.26% v/dw[7]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The lipophilic nature of this compound dictates the use of nonpolar to moderately polar solvents for efficient extraction.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from plant material.

G General Workflow for this compound Isolation start Plant Material (e.g., C. forskohlii roots) extraction Solvent Extraction (e.g., Chloroform, Toluene, Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound

A generalized workflow for isolating this compound.
Detailed Experimental Protocols

Protocol 1: Isolation of Forskolin (downstream of this compound) from Coleus forskohlii Stems [5]

  • Extraction:

    • Powdered stem material (500 g) is extracted with chloroform (3 x 500 mL) with continuous stirring at room temperature for 2 hours for each extraction.

    • The chloroform extracts are filtered and combined.

  • Concentration:

    • The combined chloroform extract is concentrated to dryness under reduced pressure at 40°C to yield a semi-solid residue.

  • Silica Gel Column Chromatography:

    • A portion of the residue (2 g) is loaded onto a silica gel column (60 g, 230-400 mesh) packed as a slurry in toluene.

    • The column is eluted with a gradient of increasing polarity using toluene and ethyl acetate (EtOAc):

      • 100% Toluene

      • 95:5 Toluene:EtOAc

      • 90:10 Toluene:EtOAc

      • 85:15 Toluene:EtOAc

      • 80:20 Toluene:EtOAc

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Crystallization:

    • Fractions containing forskolin are pooled, concentrated, and the crude forskolin is crystallized using ethyl acetate and n-hexane to yield pure forskolin.

Protocol 2: General Approach for Isolation from Cistus Resin

Based on general practices for diterpene isolation:

  • Extraction:

    • The resin ("ladanum") is dissolved in a suitable solvent such as dichloromethane or a mixture of hexane and ethyl acetate.

  • Prefractionation (Optional):

    • The extract can be subjected to a preliminary fractionation using vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of hexane and ethyl acetate.

  • Silica Gel Column Chromatography:

    • The crude extract or a prefractionated sample is subjected to column chromatography on silica gel.

    • Elution is typically performed with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Further Purification:

    • Fractions containing this compound, as identified by TLC, are combined.

    • If necessary, further purification can be achieved by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC).

Biosynthesis of (13R)-Manoyl Oxide in Coleus forskohlii

The biosynthesis of (13R)-manoyl oxide in C. forskohlii is a two-step process catalyzed by two distinct diterpene synthases (diTPSs).

G Biosynthesis of (13R)-Manoyl Oxide ggpp Geranylgeranyl Diphosphate (GGPP) copalyl_dpp Copal-8-ol Diphosphate ggpp->copalyl_dpp CfTPS2 manoyl_oxide (13R)-Manoyl Oxide copalyl_dpp->manoyl_oxide CfTPS3 forskolin Forskolin manoyl_oxide->forskolin Downstream Enzymes G Hypothetical Anti-inflammatory Action of this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Gene Expression cluster_3 Inflammatory Response lps LPS nfkb NF-κB Pathway lps->nfkb mapk MAPK Pathway lps->mapk inos iNOS Gene nfkb->inos cytokines Pro-inflammatory Cytokine Genes nfkb->cytokines mapk->inos mapk->cytokines no Nitric Oxide (NO) Production inos->no inflammation Inflammation cytokines->inflammation no->inflammation manoyl_oxide This compound manoyl_oxide->nfkb Inhibition manoyl_oxide->mapk Inhibition

References

(13R)-Manoyl Oxide as a Biosynthetic Precursor of Forskolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii, is a potent activator of adenylyl cyclase, leading to an increase in intracellular levels of cyclic AMP (cAMP). This mechanism of action has established forskolin as a valuable pharmacological tool and a therapeutic agent for conditions such as glaucoma, heart failure, and asthma.[1][2] The exclusive natural source and low abundance of forskolin in its native plant have driven research into its biosynthetic pathway to enable alternative production methods, such as microbial fermentation and plant-based heterologous expression.[3][4] Central to this biosynthetic pathway is the diterpene intermediate, (13R)-manoyl oxide, which serves as the molecular scaffold for the subsequent enzymatic modifications that yield the complex structure of forskolin.[2][5] This technical guide provides an in-depth overview of the biosynthesis of forskolin from (13R)-manoyl oxide, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the intricate molecular processes.

The Biosynthetic Pathway from (13R)-Manoyl Oxide to Forskolin

The conversion of the relatively simple diterpene (13R)-manoyl oxide into the structurally complex forskolin molecule is a multi-step process primarily catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and an acetyltransferase. This intricate pathway involves a cascade of oxidation reactions followed by a final acetylation step.

The journey begins with the formation of (13R)-manoyl oxide itself from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). This initial cyclization is catalyzed by two diterpene synthases, CfTPS2 and CfTPS3, which are predominantly expressed in the root cork of C. forskohlii, the site of forskolin accumulation.[5]

Once (13R)-manoyl oxide is formed, it undergoes a series of regio- and stereospecific hydroxylations and a ketone formation, primarily mediated by enzymes from the CYP76AH subfamily.[3][5] A minimal set of three P450 enzymes, in conjunction with an acetyltransferase, has been identified as sufficient for the conversion of (13R)-manoyl oxide to forskolin.[3] The key enzymatic steps are:

  • Oxidation by CYP76AH15: This enzyme catalyzes the initial and crucial oxidation of (13R)-manoyl oxide, primarily at the C-11 position to form 11-oxo-13R-manoyl oxide.[3]

  • Further Oxidations by CYP76AH11 and CYP76AH16: These two cytochrome P450 enzymes act on the products of the initial oxidation steps, introducing additional hydroxyl groups at various positions on the manoyl oxide backbone. The interplay between these enzymes leads to the formation of 9-deoxy-7-deacetylforskolin and 9-hydroxy-manoyl oxide.[5] The combination of CfCYP76AH15, CfCYP76AH11, and CfCYP76AH16 can catalyze the conversion of (13R)-manoyl oxide into 7-deacetylforskolin.[5]

  • Acetylation by CfACT1-8: The final step in the biosynthesis is the acetylation of the 7-hydroxyl group of 7-deacetylforskolin. This reaction is catalyzed by the acetyltransferase CfACT1-8, which exhibits high specificity and activity, leading to the formation of forskolin.[5]

The entire biosynthetic pathway from GGPP to forskolin has been successfully reconstituted in heterologous systems like Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (tobacco), paving the way for biotechnological production of this valuable therapeutic compound.[3][6]

Quantitative Data on Forskolin Biosynthesis

The following tables summarize the available quantitative data on the production of forskolin and its precursors in various engineered systems. While specific enzyme kinetic parameters like Km and kcat for all the biosynthetic enzymes are not yet fully reported in the literature, the production titers provide valuable insights into the efficiency of the reconstituted pathway.

ProductHost OrganismProduction TiterReference
(13R)-Manoyl Oxide Saccharomyces cerevisiae350 mg/L[5]
Forskolin Saccharomyces cerevisiae40 mg/L[3][4]
Forskolin Nicotiana tabacum (transgenic leaves)up to 21.26 µg/g fresh weight (206.33 µg/g dry weight)[6]
11-oxo-13R-manoyl oxide Saccharomyces cerevisiae (with engineered CYP76AH15 mutant A99I)5.6-fold increase compared to wild-type enzyme[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the forskolin biosynthetic pathway.

Heterologous Expression and Analysis of Forskolin Biosynthesis in Nicotiana benthamiana

This protocol describes the transient expression of forskolin biosynthetic genes in N. benthamiana leaves, a rapid method for pathway elucidation and enzyme characterization.

a. Vector Construction:

  • The cDNAs encoding the biosynthetic enzymes (CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, and CfACT1-8) are cloned into a suitable plant expression vector, such as pEAQ-HT, under the control of a strong constitutive promoter (e.g., CaMV 35S).

b. Agrobacterium tumefaciens Transformation:

  • The expression vectors are introduced into a competent A. tumefaciens strain (e.g., AGL1 or GV3101) by electroporation or heat shock.

  • Transformed colonies are selected on appropriate antibiotic-containing media.

c. Agroinfiltration:

  • A single colony of each transformed A. tumefaciens strain is inoculated into 5 mL of LB medium with appropriate antibiotics and grown overnight at 28°C.

  • The overnight culture is used to inoculate a larger volume of infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) and grown to an OD₆₀₀ of 0.8-1.0.

  • The bacterial cells are harvested by centrifugation and resuspended in infiltration buffer to a final OD₆₀₀ of 0.5 for each strain.

  • For co-expression, equal volumes of the resuspended bacterial cultures are mixed.

  • The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

d. Plant Growth and Harvest:

  • Infiltrated plants are grown in a controlled environment (e.g., 16h light/8h dark cycle at 22°C) for 5-7 days.

  • The infiltrated leaf areas are harvested and immediately frozen in liquid nitrogen.

e. Metabolite Extraction and Analysis:

  • The frozen leaf material is ground to a fine powder.

  • Metabolites are extracted with an appropriate organic solvent (e.g., ethyl acetate or a mixture of methanol and chloroform).

  • The extract is dried, redissolved in a suitable solvent, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of (13R)-manoyl oxide and its derivatives, and by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of forskolin and its hydroxylated intermediates.

In Vitro Cytochrome P450 Enzyme Assays

This protocol outlines a general procedure for in vitro assays to determine the activity and substrate specificity of the CYP76AH enzymes.

a. Enzyme Preparation:

  • The cDNAs of the CYP76AH enzymes are cloned into an expression vector suitable for E. coli or yeast (e.g., pET vector for E. coli or pYES-DEST52 for yeast).

  • The enzymes are expressed in the chosen host and purified from microsomal fractions or as recombinant proteins. A cytochrome P450 reductase (CPR) partner, either from C. forskohlii or a model plant like Arabidopsis thaliana, is also required for activity and should be co-expressed or added to the reaction.

b. Reaction Mixture:

  • A typical reaction mixture (e.g., 100 µL) contains:

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • Purified CYP enzyme (e.g., 10-50 pmol)

    • Purified CPR (in a molar ratio of 1:2 to 1:5 with the CYP)

    • Substrate ((13R)-manoyl oxide or other intermediates) dissolved in a suitable solvent (e.g., DMSO)

    • An NADPH regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

c. Reaction Incubation:

  • The reaction is initiated by the addition of the NADPH regenerating system.

  • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

d. Product Extraction and Analysis:

  • The products are extracted with the organic solvent.

  • The organic phase is collected, dried, and redissolved in a suitable solvent for analysis by GC-MS or LC-MS/MS to identify and quantify the reaction products.

Microbial Production of Forskolin in Saccharomyces cerevisiae

This protocol provides a general workflow for the heterologous production of forskolin in engineered yeast.

a. Strain Engineering:

  • A base yeast strain with an optimized production of the precursor GGPP is used. This often involves the overexpression of key genes in the mevalonate (MVA) pathway.

  • The genes for the entire forskolin biosynthetic pathway (CfTPS2, CfTPS3, CfCYP76AH15, CfCYP76AH11, CfCYP76AH16, CfACT1-8, and a suitable CPR) are codon-optimized for yeast expression and integrated into the yeast genome or expressed from plasmids.

b. Fermentation:

  • A single colony of the engineered yeast strain is used to inoculate a starter culture in a suitable defined medium (e.g., SC-URA).

  • The starter culture is grown overnight and then used to inoculate a larger volume of production medium.

  • The production culture is grown in a bioreactor with controlled temperature, pH, and aeration. A fed-batch strategy is often employed to maintain optimal growth and production conditions.

c. Product Extraction and Quantification:

  • The yeast cells are harvested by centrifugation.

  • The intracellular metabolites are extracted using a suitable solvent extraction method (e.g., using ethyl acetate or by bead beating followed by solvent extraction).

  • The extracellular forskolin in the culture medium can be captured using an adsorbent resin (e.g., XAD4).

  • The extracted and purified samples are analyzed by LC-MS/MS for the quantification of forskolin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the forskolin biosynthetic pathway and a typical experimental workflow for pathway elucidation.

Forskolin_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ManoylOxide (13R)-Manoyl Oxide GGPP->ManoylOxide CfTPS2, CfTPS3 OxoManoylOxide 11-oxo-13R-manoyl oxide ManoylOxide->OxoManoylOxide CfCYP76AH15 Intermediates Hydroxylated Intermediates OxoManoylOxide->Intermediates CfCYP76AH11, CfCYP76AH16 Deacetylforskolin 7-Deacetylforskolin Intermediates->Deacetylforskolin CfCYP76AHs Forskolin Forskolin Deacetylforskolin->Forskolin CfACT1-8

Caption: Biosynthetic pathway of forskolin from GGPP.

Experimental_Workflow cluster_gene_discovery Gene Discovery & Cloning cluster_expression Heterologous Expression cluster_analysis Metabolite Analysis GeneID Gene Identification (RNA-seq) Cloning Gene Cloning into Expression Vectors GeneID->Cloning Agro Agrobacterium Transformation Cloning->Agro Infiltration N. benthamiana Infiltration Agro->Infiltration Extraction Metabolite Extraction Infiltration->Extraction Analysis GC-MS / LC-MS/MS Analysis Extraction->Analysis PathwayElucidation PathwayElucidation Analysis->PathwayElucidation Pathway Elucidation

Caption: Workflow for forskolin pathway elucidation.

Conclusion

The elucidation of the biosynthetic pathway of forskolin from (13R)-manoyl oxide represents a significant achievement in plant biochemistry and metabolic engineering. The identification and characterization of the key cytochrome P450 and acetyltransferase enzymes have not only provided fundamental insights into the complex chemistry of natural product biosynthesis but have also opened up new avenues for the sustainable production of this important pharmaceutical. Further research focusing on the detailed kinetic characterization of the biosynthetic enzymes and the optimization of heterologous expression systems will be crucial for realizing the full potential of biotechnological forskolin production. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary background, data, and methodologies to advance the science and application of forskolin.

References

An In-depth Technical Guide on the Biological Activities of Manoyl Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a labdane-type diterpene, and its derivatives represent a class of natural products with a growing body of research highlighting their diverse and potent biological activities. Found in various plant species, these compounds have demonstrated significant potential in several therapeutic areas, including antimicrobial, anti-inflammatory, and cytotoxic applications. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Cytotoxic Activity

This compound derivatives have emerged as promising candidates for anticancer drug development due to their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound Derivatives

The following table summarizes the cytotoxic activity of various this compound derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µM)Reference
Thiomidazolide derivative of ent-3β-hydroxy-13-epi-manoyl oxideVarious Leukemic Cell Lines-[1][2]
ent-13-epi-manoyl oxideNine Leukemic Cell Lines-[3]

Note: Specific IC50 values for the thiomidazolide derivative and ent-13-epi-manoyl oxide were not provided in the abstracts, but the studies reported significant cytotoxic and antiproliferative effects. Further investigation of the full-text articles is recommended for detailed quantitative data.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

experimental_workflow_mtt_assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h_1 Incubate for 24h cell_seeding->incubation_24h_1 add_compounds Add this compound derivatives incubation_24h_1->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilization Add solubilization solution incubation_4h->add_solubilization read_absorbance Measure absorbance at 570 nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Cytotoxicity

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic process.

apoptosis_signaling_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway manoyl_oxide This compound Derivative bcl2 Bcl-2 (anti-apoptotic) manoyl_oxide->bcl2 inhibits bax Bax (pro-apoptotic) manoyl_oxide->bax induces mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion activates cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 death_receptor Death Receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest_pathway cluster_stimulus Stimulus cluster_g2_m G2/M Transition manoyl_oxide This compound Derivative cyclinB_cdk1 Cyclin B1/CDK1 Complex manoyl_oxide->cyclinB_cdk1 inhibits m_phase M Phase cyclinB_cdk1->m_phase g2_phase G2 Phase g2_phase->cyclinB_cdk1 experimental_workflow_disk_diffusion cluster_prep Preparation cluster_test Testing cluster_analysis Analysis inoculum_prep Prepare microbial inoculum plate_inoculation Inoculate agar plate inoculum_prep->plate_inoculation apply_disks Apply disks with this compound derivatives plate_inoculation->apply_disks incubation Incubate plates apply_disks->incubation measure_zones Measure zones of inhibition incubation->measure_zones experimental_workflow_griess_assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_assay Griess Assay culture_cells Culture RAW 264.7 cells pretreat Pre-treat with this compound derivatives culture_cells->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubation_24h Incubate for 24h stimulate_lps->incubation_24h collect_supernatant Collect supernatant incubation_24h->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess measure_absorbance Measure absorbance at 540 nm add_griess->measure_absorbance nf_kb_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb phosphorylates ikb_p p-IκB (degradation) ikb_nfkb->ikb_p nfkb NF-κB ikb_p->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocates pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS) nfkb_n->pro_inflammatory_genes activates manoyl_oxide This compound Derivative manoyl_oxide->ikk inhibits

References

Manoyl Oxide: A Technical Guide to its Discovery, History, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a labdane-type diterpenoid, has emerged as a molecule of significant interest in natural product chemistry and drug discovery. Initially identified from the New Zealand silver pine, Dacrydium colensoi, its role as a key biosynthetic precursor to the pharmacologically important compound forskolin has propelled extensive research into its biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its isolation, biosynthesis, and diverse biological properties, including its antimicrobial and cytotoxic effects. This document serves as a resource for researchers, providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into this promising natural product.

Discovery and History

The history of this compound predates its association with the well-known medicinal plant Coleus forskohlii. It was first identified as a constituent of the wood oil from the New Zealand silver pine, Dacrydium colensoi (now known as Manoao colensoi).[1][2] The timber of this tree was historically valued by Europeans for its durability, and the chemical investigation of its extracts led to the isolation and characterization of this compound.[1] For a considerable period, Dacrydium colensoi and pink pine (Halocarpus biformis) were the primary sources for this compound and the related compound manool, which found use in the perfume industry as a substitute for ambergris.[1]

The research landscape for this compound shifted significantly with the discovery of forskolin from Coleus forskohlii (synonym Plectranthus barbatus), a plant used in traditional Ayurvedic and Hindu medicine.[3] Subsequent biosynthetic studies revealed that (13R)-manoyl oxide is the direct precursor to forskolin.[3][4] This discovery, particularly the work of Pateraki, Hamberger, and their colleagues, elucidated the enzymatic pathway responsible for its formation, identifying two key diterpene synthases, CfTPS2 and CfTPS3, that catalyze the conversion of geranylgeranyl diphosphate (GGPP) to (13R)-manoyl oxide.[4] This understanding of its biosynthetic origin has opened avenues for its production in microbial systems, offering a sustainable alternative to extraction from natural sources.[5]

Biosynthesis of (13R)-Manoyl Oxide

The biosynthesis of (13R)-manoyl oxide in Coleus forskohlii is a two-step process catalyzed by two distinct diterpene synthases (diTPSs).[4] The pathway begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).

  • Step 1: Cyclization of GGPP : The class II diTPS, CfTPS2, catalyzes the protonation-initiated cyclization of GGPP to form the intermediate, (+)-copal-8-ol diphosphate.

  • Step 2: Conversion to (13R)-Manoyl Oxide : The class I diTPS, CfTPS3, then facilitates the cleavage of the diphosphate group and the subsequent formation of the characteristic ether linkage, yielding (13R)-manoyl oxide.[4]

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CDP (+)-Copal-8-ol Diphosphate GGPP->CDP CfTPS2 (Class II diTPS) MO (13R)-Manoyl Oxide CDP->MO CfTPS3 (Class I diTPS)

Figure 1: Biosynthetic pathway of (13R)-Manoyl Oxide.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities, with antimicrobial and cytotoxic properties being the most studied.

Antimicrobial Activity

Various studies have demonstrated the efficacy of this compound and its semi-synthetic derivatives against a spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6] The proposed mechanism of antimicrobial action for similar compounds involves the disorganization of the cell membrane structure, leading to increased permeability and leakage of intracellular components.[2][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Cistus creticus essential oil (this compound major component)Staphylococcus aureus-[8]
Cistus creticus essential oil (this compound major component)Staphylococcus epidermidis-[8]
Cistus creticus essential oil (this compound major component)Escherichia coli-[8]
Cistus creticus essential oil (this compound major component)Enterobacter cloacae-[8]
Cistus creticus essential oil (this compound major component)Klebsiella pneumoniae-[8]
Cistus creticus essential oil (this compound major component)Pseudomonas aeruginosa-[8]
Cistus creticus essential oil (this compound major component)Candida albicans-[8]
Cistus creticus essential oil (this compound major component)Candida tropicalis-[8]
Cistus creticus essential oil (this compound major component)Candida glabrata-[8]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideStaphylococcus aureus12.5[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideStaphylococcus epidermidis25[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideEscherichia coli50[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideEnterobacter cloacae50[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideKlebsiella pneumoniae50[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxidePseudomonas aeruginosa100[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideCandida albicans12.5[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideCandida tropicalis25[6]
Chloroethyl carbamidic ester of ent-3-beta-hydroxy-13-epi-manoyl oxideCandida glabrata50[6]

Note: MIC values for the essential oil were not explicitly provided in the cited text, but the study reported significant activity.

Cytotoxic Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against various cancer cell lines. While specific IC50 values for pure this compound are not extensively reported, studies on related compounds and extracts rich in this compound indicate promising anticancer activity. The mechanism of cytotoxicity is often linked to the induction of apoptosis.

Table 2: Cytotoxicity (IC50) of this compound-related Compounds

CompoundCell LineIC50 (µM)Reference
ent-3β-acetoxy-13-epi-manoyl oxideNot specified-[9]
Diterpenes from Cistus creticus resinNot specified-[10]

Note: Specific IC50 values for this compound were not found in the search results. The table indicates compounds for which cytotoxic activity has been reported, highlighting a need for further quantitative studies on the pure compound.

Postulated Signaling Pathway for Cytotoxicity

The precise molecular targets and signaling pathways directly modulated by this compound are not yet fully elucidated. However, based on the observed cytotoxic and apoptotic effects of similar natural products, a plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and culminates in the activation of caspases, the executive enzymes of apoptosis.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Manoyl_Oxide This compound Cellular_Stress Cellular Stress (e.g., ROS production) Manoyl_Oxide->Cellular_Stress Induces Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Activates (cleaves Pro-caspase-3) Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Figure 2: Postulated intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Isolation of this compound from Plant Material by Column Chromatography

This protocol describes a general method for the isolation of this compound from a plant extract, such as from Cistus creticus.

Materials:

  • Dried and powdered plant material (e.g., leaves or resin)

  • Solvents for extraction (e.g., n-hexane, dichloromethane, ethyl acetate)

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Round bottom flasks

  • Rotary evaporator

  • TLC plates (silica gel G 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

Procedure:

  • Extraction: a. Macerate the powdered plant material with a suitable solvent (e.g., n-hexane or dichloromethane) at room temperature for 24-48 hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Column Preparation: a. Prepare a slurry of silica gel in n-hexane. b. Pack the glass column with the slurry, ensuring no air bubbles are trapped. c. Add a layer of sand on top of the silica gel to protect the surface. d. Equilibrate the column by running n-hexane through it until the packing is stable.

  • Sample Loading and Elution: a. Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the column. b. Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of a more polar solvent like ethyl acetate (gradient elution).

  • Fraction Collection and Analysis: a. Collect fractions of the eluate in test tubes. b. Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1). c. Visualize the spots under a UV lamp or by using a staining reagent. d. Combine the fractions that contain the compound of interest (this compound will be in the less polar fractions).

  • Purification and Characterization: a. Concentrate the combined fractions to obtain the purified this compound. b. Confirm the identity and purity of the compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow start Start: Dried Plant Material extraction Solvent Extraction (e.g., n-hexane) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of this compound- containing Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_compound Pure this compound final_concentration->pure_compound analysis Structural Characterization (GC-MS, NMR) pure_compound->analysis end End analysis->end

Figure 3: Experimental workflow for the isolation of this compound.
Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound has a rich history, from its initial discovery in the context of the timber and perfume industries to its more recent prominence as a key intermediate in the biosynthesis of the potent pharmaceutical agent, forskolin. Research has demonstrated its intrinsic biological activities, particularly its antimicrobial and cytotoxic effects, suggesting its potential for development as a therapeutic agent in its own right.

Future research should focus on several key areas. A more comprehensive evaluation of the cytotoxic activity of pure this compound against a wider range of cancer cell lines is needed to establish a clear profile of its anticancer potential and to determine precise IC50 values. Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for guiding the rational design of more potent and selective derivatives. Furthermore, the development of scalable and cost-effective methods for its production, either through semi-synthesis or microbial fermentation, will be essential for its advancement in drug development pipelines. The continued exploration of this fascinating diterpenoid holds significant promise for the discovery of new therapeutic leads.

References

Manoyl Oxide Stereoisomers: A Technical Guide to Their Significance and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manoyl oxide, a naturally occurring labdane diterpenoid, exists as a variety of stereoisomers, each with distinct chemical and biological properties. This technical guide provides a comprehensive overview of the significance of this compound stereoisomers, with a focus on their chemical structures, synthesis, and biological activities. Detailed experimental protocols for key assays are provided, and quantitative data on their cytotoxic and antimicrobial effects are summarized. Furthermore, the known signaling pathways associated with these molecules are described and visualized. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound and its stereoisomers are a class of bicyclic diterpenoids characterized by a substituted decalin ring system fused to a pyran ring. The stereochemistry at various chiral centers within the this compound scaffold gives rise to a number of stereoisomers, including the well-studied (13R)-manoyl oxide and its epimer, 13-epi-manoyl oxide. The significance of these compounds stems from their role as key intermediates in the biosynthesis of pharmacologically important molecules, most notably forskolin, a potent activator of adenylyl cyclase.[1] Beyond their precursor role, this compound stereoisomers and their derivatives have demonstrated a range of intrinsic biological activities, including cytotoxic and antimicrobial effects.[2][3] This guide delves into the technical details of these properties, providing a foundation for further research and development.

Chemical Structures and Stereoisomers

The core structure of this compound consists of a labdane diterpene skeleton. The presence of multiple chiral centers results in various stereoisomers. The absolute configuration at positions such as C-8, C-13, and others dictates the specific stereoisomer. Some of the commonly cited stereoisomers include:

  • This compound: The specific stereochemistry is often not fully defined in general literature, but typically refers to the naturally most abundant isomer.

  • (13R)-Manoyl oxide: A key precursor in the biosynthesis of forskolin.[1]

  • 13-epi-Manoyl oxide (ent-Manoyl oxide): An epimer of (13R)-manoyl oxide at the C-13 position.

  • ent-3-beta-hydroxy-13-epi-manoyl oxide: A hydroxylated derivative of 13-epi-manoyl oxide.[3]

The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's interaction with biological targets, leading to differences in their pharmacological profiles.

Quantitative Biological Data

The biological activity of this compound stereoisomers has been investigated in various contexts, primarily focusing on their cytotoxic and antimicrobial properties.

Cytotoxic Activity

Studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. A comparative study of this compound and its biosynthetic precursor, sclareol, revealed differing potencies.

Table 1: Cytotoxic Activity of this compound and Sclareol [2][4]

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast adenocarcinoma)50
SclareolMCF-7 (Breast adenocarcinoma)2.0

These results indicate that while this compound possesses cytotoxic activity, its precursor, sclareol, is significantly more potent against the MCF-7 cell line.[2][4]

Antimicrobial Activity

Derivatives of this compound stereoisomers have shown promise as antimicrobial agents. A study on ent-3-beta-hydroxy-13-epi-manoyl oxide demonstrated its activity against a range of bacteria and fungi. While minimum inhibitory concentration (MIC) values are not available, the zone of inhibition data provides a qualitative measure of its efficacy.

Table 2: Antimicrobial Activity of ent-3-beta-hydroxy-13-epi-manoyl oxide [3][5]

Test OrganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram (+) Bacteria10
Staphylococcus epidermidisGram (+) Bacteria9
Escherichia coliGram (-) Bacteria7
Enterobacter cloacaeGram (-) Bacteria7
Klebsiella pneumoniaeGram (-) Bacteria7
Pseudomonas aeruginosaGram (-) Bacteria7
Candida albicansFungus8
Candida tropicalisFungus7
Candida glabrataFungus7

The parent compound, ent-3-beta-hydroxy-13-epi-manoyl oxide, showed good activity against the tested microorganisms.[5]

Experimental Protocols

Synthesis of this compound from Sclareol

Objective: To synthesize this compound from the readily available diterpene alcohol, sclareol.

Methodology: [2][4]

  • Reaction Setup: Sclareol is treated with cerium (IV) ammonium nitrate (CAN) in a suitable solvent.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound stereoisomers against cancer cell lines.

Methodology: [2][4]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231, and MDA-MB-468) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound stereoisomers and analogs) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

Objective: To qualitatively assess the antimicrobial activity of this compound stereoisomers.

Methodology: [3][5]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Signaling Pathways and Significance

The primary significance of this compound stereoisomers in cellular signaling is their role as precursors to forskolin.

Forskolin Biosynthesis and cAMP Pathway Activation

(13R)-Manoyl oxide is a key intermediate in the biosynthetic pathway of forskolin in the plant Coleus forskohlii.[1] Forskolin is a potent and direct activator of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels activate protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a wide range of physiological responses.

Forskolin_cAMP_Pathway ManoylOxide (13R)-Manoyl Oxide Biosynthesis Multi-step Biosynthesis ManoylOxide->Biosynthesis Forskolin Forskolin Biosynthesis->Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Biosynthetic pathway from (13R)-Manoyl Oxide to Forskolin and subsequent activation of the cAMP signaling cascade.

Logical Workflow for Biological Evaluation

The evaluation of this compound stereoisomers for their therapeutic potential follows a logical progression from synthesis or isolation to detailed biological characterization.

Logical_Workflow cluster_synthesis Synthesis & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Drug Development Synthesis Chemical Synthesis or Natural Product Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Disk Diffusion, MIC) Synthesis->Antimicrobial Pathway Signaling Pathway Analysis Cytotoxicity->Pathway Antimicrobial->Pathway SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A logical workflow for the investigation of this compound stereoisomers in drug discovery.

Conclusion and Future Directions

This compound stereoisomers represent a valuable class of natural products with demonstrated biological activities and significant potential in drug discovery. Their role as precursors to forskolin firmly links them to the modulation of the cAMP signaling pathway, a critical regulator of numerous cellular functions. Furthermore, the intrinsic cytotoxic and antimicrobial properties of this compound derivatives warrant further investigation.

Future research should focus on a more comprehensive comparative analysis of the biological activities of a wider range of this compound stereoisomers. Determining the specific molecular targets and elucidating the direct signaling pathways modulated by these compounds, independent of their conversion to forskolin, will be crucial for understanding their full therapeutic potential. Structure-activity relationship studies on a broader array of synthetic derivatives could lead to the development of novel and potent therapeutic agents for the treatment of cancer and infectious diseases. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of manoyl oxide from both natural and biosynthetic sources. The methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.

Introduction to this compound

This compound is a labdane-type diterpenoid that serves as a crucial biosynthetic precursor to a variety of bioactive molecules, including the pharmacologically significant compound forskolin.[1][2][3] It is found in a number of plant species, including Coleus forskohlii, Salvia sclarea (clary sage), and various species of Cistus and Pinus.[4] Additionally, metabolic engineering has enabled the production of this compound in microorganisms like the green microalga Chlamydomonas reinhardtii.[5][6] The purification of this compound is a critical step for its use in further research and as a starting material for the semi-synthesis of other high-value compounds.

Extraction Protocols

The choice of extraction method depends on the source material. Below are protocols for extraction from both microalgae and plant sources.

In-Situ Extraction from Microalgae Culture

This protocol is adapted from a continuous production system using a genetically modified strain of Chlamydomonas reinhardtii.[5]

Objective: To continuously extract this compound from a microalgae culture to prevent product inhibition and simplify downstream processing.

Materials:

  • Bioreactor with a culture of this compound-producing C. reinhardtii.

  • Dodecane (extraction solvent).

  • Peristaltic pumps for continuous culture and solvent addition/removal.

  • Separatory funnel or continuous liquid-liquid extraction system.

Protocol:

  • Establish a continuous culture of the this compound-producing C. reinhardtii strain in a photobioreactor.

  • Introduce a layer of dodecane on top of the aqueous culture medium. The high hydrophobicity of this compound facilitates its partitioning into the dodecane layer.

  • For a bench-scale system, a 2:1 ratio of culture to dodecane (e.g., 100 mL of culture to 50 mL of dodecane) can be used.[5]

  • Gently agitate the culture to ensure sufficient mixing at the aqueous-dodecane interface, promoting mass transfer of this compound.

  • Continuously or periodically harvest the dodecane layer containing the dissolved this compound.

  • Replenish the dodecane to maintain the desired solvent volume.

  • The collected dodecane phase, rich in this compound, can then be subjected to purification.

Solvent Extraction from Plant Material

This protocol is a general method for extracting this compound and other lipophilic compounds from dried plant material.

Objective: To extract this compound from plant sources such as Coleus forskohlii roots or Salvia sclarea leaves and flowers.

Materials:

  • Dried and powdered plant material.

  • Hexane or Dichloromethane (DCM).

  • Soxhlet apparatus or sonicator.

  • Rotary evaporator.

  • Filter paper and funnel.

Protocol:

  • Dry the plant material (e.g., roots of Coleus forskohlii) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with hexane.

    • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. The extract will be siphoned back into the flask.

    • Continue the extraction for several hours (e.g., 6-8 hours) until the solvent running through the thimble is clear.

  • Sonication-Assisted Extraction:

    • Suspend the powdered plant material in hexane in a flask (e.g., 1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes).

    • Separate the extract from the plant material by filtration.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification Protocols

The crude extract containing this compound requires further purification to isolate the compound of interest. Column chromatography is a widely used and effective method.[7][8]

Column Chromatography

Objective: To separate this compound from other compounds in the crude extract based on polarity.

Materials:

  • Crude extract.

  • Silica gel (for normal-phase chromatography).

  • Glass chromatography column.

  • Elution solvents: A non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like ethyl acetate.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates for monitoring the separation.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluting solvent (e.g., petroleum ether).

    • Pour the slurry into the column and allow the silica to settle into a packed bed. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Gradually increase the polarity of the eluent by adding small amounts of a more polar solvent (e.g., increasing percentages of ethyl acetate in petroleum ether). This is known as gradient elution.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a staining agent.

    • Fractions containing the same compound (as determined by their Rf value) are pooled together.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC)

For higher purity, a final purification step using preparative HPLC can be performed.

Objective: To achieve high purity of this compound.

Materials:

  • Partially purified this compound from column chromatography.

  • HPLC system with a preparative column (e.g., C18 for reverse-phase).

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water).

Protocol:

  • Develop an analytical HPLC method to determine the optimal mobile phase for separating this compound from remaining impurities.

  • Scale up the method to a preparative HPLC system.

  • Dissolve the this compound sample in the mobile phase.

  • Inject the sample onto the preparative column.

  • Collect the fraction corresponding to the this compound peak as it elutes from the column.

  • Evaporate the solvent to obtain highly purified this compound.

Quantitative Data

The following tables summarize quantitative data from the literature regarding this compound production and purification.

Table 1: this compound Production from Genetically Modified C. reinhardtii [5]

ParameterValueConditions
Productivity 7.14 mg L⁻¹ d⁻¹16h:8h day:night cycles, CO₂ as the sole carbon source
Extraction In-situ with dodecaneContinuous process

Table 2: Selective Synthesis of 13-epi-manoyl oxide from (-)-Sclareol [7][9]

EntryReaction Temperature (°C)FSO₃H (mol equiv.)Product Ratio (13-epi-manoyl oxide : this compound)
1 -78393 : 7
2 -20385 : 15
3 0370 : 30

Visualizations

Experimental Workflow for Isolation and Purification

G Workflow for this compound Isolation and Purification cluster_extraction Extraction cluster_purification Purification cluster_final Final Product cluster_analysis Analysis Source Source Material (e.g., Plant, Microalgae) CrudeExtract Crude Extract Source->CrudeExtract Solvent Extraction (Hexane, Dodecane) ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Fractions Pooled Fractions ColumnChrom->Fractions PureManoylOxide Pure this compound Fractions->PureManoylOxide Solvent Evaporation Analysis Purity Analysis (GC-MS, HPLC, NMR) PureManoylOxide->Analysis

Caption: General workflow for this compound isolation and purification.

Hypothetical Signaling Pathway

While the direct signaling pathways of this compound are not fully elucidated, as a diterpenoid, it may influence pathways modulated by similar compounds. The diagram below represents a hypothetical pathway based on the known activities of other plant-derived secondary metabolites.[10]

G Hypothetical Signaling Pathway Influenced by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ManoylOxide This compound IKK IKK ManoylOxide->IKK Inhibits Receptor Membrane Receptor Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Inhibited by NFkB_translocation NF-κB Translocation GeneExpression Gene Expression (e.g., Inflammatory Cytokines) NFkB_translocation->GeneExpression Regulates

Caption: Hypothetical anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Quantification of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide is a naturally occurring diterpenoid found in various plant species, notably in the essential oils of Salvia sclarea (clary sage). This compound and its derivatives have garnered significant interest in the pharmaceutical and fragrance industries due to their potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and precise quantification of this compound is crucial for quality control of natural products, pharmacokinetic studies, and understanding its mechanism of action in drug development.

These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Additionally, we explore the potential involvement of this compound in cellular signaling pathways, providing a visual representation to aid in understanding its biological context.

Analytical Techniques for this compound Quantification

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. GC-MS is a highly sensitive and selective method ideal for volatile and semi-volatile compounds like this compound. HPLC with UV or other suitable detectors offers an alternative for less volatile derivatives or when GC is not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound. The method combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

This protocol is adapted from validated methods for terpene analysis and is suitable for the quantification of this compound in essential oils and plant extracts.[1][2]

1. Sample Preparation:

  • Essential Oils: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or ethyl acetate.[2] The exact dilution factor should be determined based on the expected concentration of this compound.

  • Plant Extracts:

    • Perform a solvent extraction of the plant material (e.g., using hexane or a mixture of methanol and water).

    • Concentrate the extract under reduced pressure.

    • Re-dissolve a known amount of the dried extract in a suitable solvent for GC-MS analysis.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 4 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial identification of this compound and other components (mass range m/z 40-500).

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of this compound to enhance sensitivity and selectivity. Key ions for this compound can be determined from its full scan mass spectrum.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of a certified this compound reference standard in the same solvent as the samples.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy and precision.

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Essential Oil Extraction Solvent Extraction (if needed) Sample->Extraction Dilution Dilution Sample->Dilution Extraction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result This compound Concentration Quantification->Result cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plant Material / Essential Oil Extraction Solvent Extraction Sample->Extraction Dilution Dilution in Mobile Phase Extraction->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation (C18) Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Result This compound Concentration Quantification->Result cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus e.g., LPS, TNF-α IKK IKK Complex Stimulus->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_p P-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) mRNA->Cytokines ManoylOxide This compound ManoylOxide->IKK Inhibition?

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing key in vitro assays for evaluating the bioactivity of manoyl oxide, a diterpenoid with potential therapeutic applications. The protocols detailed below cover the assessment of its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Data Presentation: Summary of Quantitative Bioactivity Data

The following tables summarize quantitative data from various in vitro assays to provide a comparative overview of this compound's bioactivity. Data for this compound is included where available in the scientific literature. To illustrate the application and potential efficacy, representative data from structurally similar compounds or typical positive controls are also presented.

Table 1: Anticancer Activity (Cytotoxicity)

Compound/DrugCell LineAssayIC50 (µM)Reference Compound
This compoundVariousMTTData not availableDoxorubicin
MagnololA375-S2 (Melanoma)MTT~50 µMDoxorubicin
DoxorubicinA549 (Lung Carcinoma)MTT0.8 µM-

Note: Data for magnolol, a structurally similar biphenolic compound, is provided as a reference for potential cytotoxic effects.

Table 2: Anti-inflammatory Activity

CompoundCell LineAssayIC50 (µM)Reference Compound
This compoundRAW 264.7Griess AssayData not availableL-NAME
4-O-methylhonokiolRAW 264.7Griess Assay9.8 µM[1]L-NAME
L-NAMERAW 264.7Griess Assay~25 µM-

Note: Data for 4-O-methylhonokiol, isolated from Magnolia officinalis, is presented to illustrate potential anti-inflammatory activity.

Table 3: Antimicrobial Activity

MicroorganismAssayMIC (µg/mL) of this compoundReference Compound(s)
Staphylococcus aureusBroth Microdilution>128Gentamicin, Ampicillin
Bacillus subtilisBroth Microdilution>128Gentamicin, Ampicillin
Escherichia coliBroth Microdilution>128Gentamicin, Ampicillin
Pseudomonas aeruginosaBroth Microdilution>128Gentamicin, Ampicillin
Candida albicansBroth Microdilution>128Miconazole
Aspergillus nigerBroth Microdilution>128Miconazole

Note: The provided data for this compound derivatives suggests that the parent compound has weak antimicrobial activity, with stronger effects observed in its synthetic derivatives.

Table 4: Antioxidant Activity

CompoundAssayIC50 (µg/mL)Reference Compound
This compoundDPPHData not availableAscorbic Acid, Trolox
This compoundABTSData not availableAscorbic Acid, Trolox
Croton linearis crude extractDPPH>256Ascorbic Acid
Croton linearis crude extractABTS105.1Ascorbic Acid

Note: Data from a plant extract is provided as a representative example of antioxidant assay results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line (e.g., A549, HeLa, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (freshly mixed equal volumes of Component A and B) to each supernatant sample.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial and/or fungal strains

  • This compound

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical DPPH.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: Add the this compound solutions to the wells of a 96-well plate, followed by the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that may be modulated by this compound and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound This compound Stock anticancer Anticancer (MTT) compound->anticancer antiinflammatory Anti-inflammatory (Griess) compound->antiinflammatory antimicrobial Antimicrobial (MIC) compound->antimicrobial antioxidant Antioxidant (DPPH/ABTS) compound->antioxidant cells Cell Culture cells->anticancer cells->antiinflammatory ic50 IC50/MIC Determination anticancer->ic50 antiinflammatory->ic50 antimicrobial->ic50 antioxidant->ic50 pathway Mechanism of Action Studies ic50->pathway

Caption: General workflow for in vitro bioactivity testing of this compound.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases ManoylOxide This compound (Potential Inhibitor) ManoylOxide->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcribes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade ManoylOxide This compound Bax Bax ManoylOxide->Bax activates? Bcl2 Bcl-2 ManoylOxide->Bcl2 inhibits? Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Hypothesized induction of apoptosis via the intrinsic pathway by this compound.

References

Application Notes and Protocols for the Hemisynthesis of Novel Manoyl Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the hemisynthesis of novel manoyl oxide derivatives, focusing on their potential as cytotoxic and antimicrobial agents. The following sections include comprehensive experimental protocols, quantitative biological activity data, and visualizations of the synthetic workflows and associated signaling pathways.

Introduction

This compound, a naturally occurring labdane-type diterpene, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the hemisynthetic routes to novel this compound analogs starting from readily available precursors like sclareol and ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol). The focus is on the preparation of Boron-Heck coupled analogs, chloroethyl carbamidic esters, and thiomidazolide derivatives, which have demonstrated promising cytotoxic and antimicrobial properties.

Data Presentation: Biological Activity of Novel this compound Derivatives

The following tables summarize the quantitative data for the biological activities of the synthesized this compound derivatives.

Table 1: Cytotoxic Activity of Boron-Heck Coupled this compound Analogs

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MDA-MB231 IC₅₀ (µM)MDA-MB468 IC₅₀ (µM)
This compound>5050[1][2]>50>50
Sclareol-2.0[1][2]--
Heck Coupled Analog 1Data not availableData not availableData not availableData not available
Heck Coupled Analog 2Data not availableData not availableData not availableData not available

Note: While studies indicate that Heck coupled analogs are more active than sclareol and this compound, specific IC₅₀ values for individual analogs were not available in the public domain.[1][2]

Table 2: Antimicrobial Activity of Chloroethyl Carbamidic Ester of a Ribenol Derivative

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusData not available
Staphylococcus epidermidisData not available
Escherichia coliData not available
Enterobacter cloacaeData not available
Klebsiella pneumoniaeData not available
Pseudomonas aeruginosaData not available
Candida albicansData not available
Candida tropicalisData not available
Candida glabrataData not available

Note: The chloroethyl carbamidic ester derivative of ent-3-beta-hydroxy-13-epi-manoyl oxide has been reported to exhibit the strongest antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and pathogenic fungi.[1] However, specific MIC values were not detailed in the available literature.

Experimental Protocols

Hemisynthesis of this compound Derivatives

a) Synthesis of this compound from Sclareol

This protocol describes the cyclization of sclareol to this compound using cerium (IV) ammonium nitrate (CAN).

  • Materials: Sclareol, Cerium (IV) ammonium nitrate (CAN), Acetonitrile (CH₃CN), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography, Hexane, Ethyl acetate.

  • Procedure:

    • Dissolve sclareol in acetonitrile in a round-bottom flask.

    • Add a solution of cerium (IV) ammonium nitrate in acetonitrile dropwise to the sclareol solution at room temperature with constant stirring.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

b) Synthesis of Boron-Heck Coupled this compound Analogs

This protocol outlines the palladium-catalyzed Boron-Heck coupling reaction of this compound.

  • Materials: this compound, Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, arylboronic acid, palladium(II) acetate, the appropriate phosphine ligand, and the base.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the desired Heck-coupled this compound analog.

c) Synthesis of Chloroethyl Carbamidic Ester of ent-3-beta-hydroxy-13-epi-manoyl oxide

This protocol describes the formation of a carbamate derivative.

  • Materials: ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol), 2-Chloroethyl isocyanate, Anhydrous pyridine or triethylamine, Anhydrous dichloromethane (CH₂Cl₂), Saturated aqueous copper sulfate (CuSO₄), Silica gel for column chromatography.

  • Procedure:

    • Dissolve ribenol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

    • Add anhydrous pyridine or triethylamine to the solution.

    • Cool the mixture to 0 °C and add 2-chloroethyl isocyanate dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous CuSO₄ to remove the pyridine/triethylamine.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the chloroethyl carbamidic ester derivative.

Biological Assays

a) Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HCT-116, MCF-7), RPMI-1640 or DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Phosphate Buffered Saline (PBS).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the this compound derivatives in the culture medium.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

    • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values.

b) Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Bacterial and fungal strains, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi, 96-well microtiter plates, Test compounds dissolved in DMSO, Resazurin or p-iodonitrotetrazolium violet (INT) as an indicator.

  • Procedure:

    • Prepare a stock solution of the test compounds in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.

    • Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

    • Include positive (broth with inoculum) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

    • After incubation, add the viability indicator (e.g., resazurin) and incubate for a further 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth (indicated by a color change).

Visualizations

Experimental and Logical Workflows

Hemisynthesis_Workflow cluster_synthesis Hemisynthesis of this compound Derivatives cluster_assays Biological Evaluation Sclareol Sclareol This compound This compound Sclareol->this compound CAN, CH3CN Heck Coupled Analogs Heck Coupled Analogs This compound->Heck Coupled Analogs Arylboronic acid, Pd(OAc)2 Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Heck Coupled Analogs->Cytotoxicity Assay (MTT) Ribenol Ribenol Carbamidic Ester Carbamidic Ester Ribenol->Carbamidic Ester 2-Chloroethyl isocyanate Thiomidazolide Derivative Thiomidazolide Derivative Ribenol->Thiomidazolide Derivative Thiocarbonyldiimidazole Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) Carbamidic Ester->Antimicrobial Assay (Broth Microdilution) Thiomidazolide Derivative->Cytotoxicity Assay (MTT) Signaling_Pathway cluster_pathway Proposed Signaling Pathway for Cytotoxic this compound Derivatives ManoylOxideDerivative Cytotoxic this compound Derivative PI3K PI3K ManoylOxideDerivative->PI3K Inhibition MAPK MAPK (e.g., ERK, JNK) ManoylOxideDerivative->MAPK Activation AKT AKT PI3K->AKT Bcl2 Anti-apoptotic (e.g., Bcl-2) AKT->Bcl2 Activation Caspases Caspases AKT->Caspases Inhibition Bax Pro-apoptotic (e.g., Bax) MAPK->Bax Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Bax->Caspases Caspases->Apoptosis

References

Application Notes & Protocols: Utilizing Manoyl Oxide as a Precursor for Forskolin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forskolin is a labdane diterpenoid isolated from the roots of Coleus forskohlii. It is a potent activator of adenylyl cyclase, leading to an increase in intracellular levels of cyclic AMP (cAMP).[1][2] This mechanism of action makes forskolin a valuable tool in biochemical research and a potential therapeutic agent for conditions such as glaucoma, heart failure, and asthma. The commercial production of forsklin has traditionally relied on extraction from its natural plant source, which can be inefficient and subject to variability.[1] Consequently, there is significant interest in developing robust and scalable synthetic routes to forskolin.

One promising strategy is the use of (13R)-manoyl oxide, the natural biosynthetic precursor to forskolin, as a starting material.[1][3] The conversion of manoyl oxide to forskolin involves a series of regio- and stereospecific oxidations and an acetylation.[1] While the total chemical synthesis of forskolin is complex and challenging, biosynthetic and semi-synthetic approaches starting from this compound offer a more direct pathway.

These application notes provide an overview of the methodologies for the synthesis of forskolin from this compound, with a primary focus on the biosynthetic route which is well-documented in scientific literature. Protocols for the microbial production of the this compound precursor, its enzymatic conversion to forskolin, and relevant analytical techniques are detailed.

I. Biosynthesis of Forskolin from this compound

The conversion of (13R)-manoyl oxide to forskolin is a multi-step enzymatic cascade that has been elucidated from Coleus forskohlii. This pathway involves a series of cytochrome P450 monooxygenases (CYPs) and an acetyltransferase.[1][2] The entire pathway has been successfully reconstituted in microbial hosts, offering a promising alternative for sustainable forskolin production.[1][2]

Overview of the Biosynthetic Pathway

The transformation of (13R)-manoyl oxide to forskolin requires six specific monooxygenations and one acetylation.[1] A minimal set of three cytochrome P450 enzymes and one acetyltransferase has been identified as sufficient for this conversion.[1][2]

Forskolin_Biosynthesis ManoylOxide 13R-Manoyl Oxide Intermediate1 Multiple Oxygenated Intermediates ManoylOxide->Intermediate1 CYP76AH15, CYP76AH11, CYP76AH16 Deacetylforskolin 7-Deacetylforskolin Intermediate1->Deacetylforskolin Further Oxidations Forskolin Forskolin Deacetylforskolin->Forskolin CfACT1-8 (Acetyltransferase)

Production of (13R)-Manoyl Oxide in Microbial Hosts

The precursor, (13R)-manoyl oxide, can be produced in engineered microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[4][5] This is achieved by introducing the genes for two diterpene synthases, CfTPS2 and CfTPS3, from C. forskohlii.[3]

Table 1: Microbial Production of (13R)-Manoyl Oxide

Host OrganismKey Genes IntroducedTiterReference
E. coliCfTPS2, CfTPS3, AgGGPPS10 mg/L[4][5]
S. cerevisiaeCfTPS2, CfTPS3Low yields initially[1]
Enzymatic Conversion of this compound to Forskolin

The full biosynthetic pathway to forskolin has been reconstituted in Saccharomyces cerevisiae. By introducing the necessary cytochrome P450s and an acetyltransferase into a this compound-producing yeast strain, forskolin can be synthesized from glucose.

Table 2: Microbial Production of Forskolin from Glucose

Host OrganismKey Genes IntroducedTiterReference
S. cerevisiaeCfTPS2, CfTPS3, 3 P450s, 1 Acetyltransferase40 mg/L[1][2]
S. cerevisiae (engineered)Full pathway with CfCytB5A co-expression1.81 g/L[6]
S. cerevisiae (engineered)Optimized P450s and metabolic engineering79.33 mg/L (in 5-L fermenter)[7][8]

II. Experimental Protocols

Protocol for Microbial Production of (13R)-Manoyl Oxide in E. coli

This protocol is adapted from methodologies described for the microbial synthesis of terpenoid precursors.[4]

1. Strain and Plasmid Construction:

  • Use an E. coli strain optimized for terpenoid production (e.g., a strain with an engineered mevalonate pathway).

  • Clone the codon-optimized genes for CfTPS2 and CfTPS3 into a suitable expression vector under the control of an inducible promoter (e.g., T7 or araBAD).

  • Co-transform the expression plasmid into the engineered E. coli strain.

2. Culture Conditions:

  • Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

  • Use the overnight culture to inoculate a larger volume of terrific broth or a defined fermentation medium.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with the appropriate inducer (e.g., IPTG or L-arabinose) and supplement the medium with a precursor like mevalonolactone if required.

  • Reduce the temperature to 16-25°C and continue cultivation for 48-72 hours.[5]

3. Extraction and Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or high-pressure homogenization.

  • Extract the lysate with an organic solvent such as hexane or ethyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude extract containing this compound using silica gel column chromatography.

Protocol for In Vivo Biosynthesis of Forskolin in Saccharomyces cerevisiae

This protocol outlines the general steps for reconstituting the forskolin biosynthetic pathway in yeast.[1]

1. Yeast Strain and Genetic Engineering:

  • Start with a S. cerevisiae strain engineered for high flux towards the diterpene precursor geranylgeranyl diphosphate (GGPP).

  • Sequentially integrate the expression cassettes for CfTPS2, CfTPS3, the three essential cytochrome P450s (e.g., CYP76AH15, CYP76AH11, CYP76AH16), and the acetyltransferase (CfACT1-8) into the yeast genome.

  • Co-express a cytochrome P450 reductase (CPR) and potentially a cytochrome b5 (CfCytB5A) to enhance P450 activity.[6]

2. Fermentation:

  • Grow the engineered yeast strain in a suitable defined medium with a carbon source like glucose or galactose.

  • Perform fermentation in shake flasks or a controlled bioreactor. For bioreactor fermentation, maintain parameters such as pH, temperature, and dissolved oxygen at optimal levels.

  • Monitor cell growth and substrate consumption throughout the fermentation.

3. Extraction and Purification of Forskolin:

  • After fermentation, separate the yeast cells from the culture broth by centrifugation.

  • Extract the supernatant and the cell pellet separately with ethyl acetate.

  • Combine the organic extracts and evaporate the solvent.

  • Purify the crude extract by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure forskolin.

III. Analytical Methods

HPLC-MS Method for Quantification of this compound and Forskolin

Table 3: HPLC-MS Parameters

ParameterSetting
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30-40°C
Detection Mass Spectrometry (MS) in positive ion mode
Ions to Monitor This compound: [M+H]+; Forskolin: [M+H]+, [M+Na]+
NMR Spectroscopy for Structural Confirmation

The structure of synthesized this compound and forskolin should be confirmed by 1H and 13C NMR spectroscopy and compared to literature data.

IV. Chemical Synthesis Considerations

While the biosynthetic route is currently the most developed, the chemical conversion of this compound to forskolin is a significant area of interest. This would involve a series of challenging chemical transformations:

  • Selective Oxidations: Introduction of hydroxyl and keto groups at specific positions (C-1, C-6, C-7, C-9, C-11) of the this compound scaffold with precise stereochemistry. This is a major hurdle due to the presence of multiple reactive C-H bonds.

  • Protecting Group Strategies: The existing functional groups in this compound may need to be protected to achieve selective reactions at the desired positions.

  • Stereocontrolled Reactions: Ensuring the correct stereochemistry of the newly introduced functional groups is critical for the biological activity of forskolin.

  • Acetylation: Selective acetylation of the C-7 hydroxyl group in the presence of other hydroxyl groups.

To date, a detailed and high-yielding chemical protocol for the semi-synthesis of forskolin from this compound is not well-established in the literature, highlighting the efficiency and specificity of the enzymatic approach.

V. Forskolin's Mechanism of Action: cAMP Signaling Pathway

Forskolin directly activates most isoforms of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[9] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to a wide range of cellular responses.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts Forskolin Forskolin Forskolin->AdenylylCyclase Activates ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

VI. Conclusion

The use of this compound as a precursor for forskolin synthesis is a highly viable strategy, particularly through biosynthetic routes. The reconstitution of the entire forskolin biosynthetic pathway in microbial hosts like Saccharomyces cerevisiae has enabled the production of forskolin from simple carbon sources at increasingly high titers. These application notes provide a framework for researchers to explore and optimize the synthesis of this valuable compound. While chemical semi-synthesis remains a challenge, the continued development of biocatalytic methods holds great promise for the sustainable and scalable production of forskolin for research and pharmaceutical applications.

References

Manoyl Oxide in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane diterpene, is not utilized directly as a fragrance ingredient in the perfume industry. Authoritative sources within the fragrance ingredient sector explicitly state that this compound is "not for fragrance use"[1]. Its significance to the fragrance industry is not due to its own olfactory properties, but rather its role as a precursor in the synthesis of highly valued ambergris-type fragrance compounds.

This document provides detailed application notes and protocols focused on the primary application of this compound and related labdane diterpenes: the synthesis and evaluation of ambergris odorants, such as the commercially important Ambroxan. While this compound itself is not applied for its scent, the methodologies for evaluating the final fragrant compounds are critical for research and development in perfumery.

Application Notes: Labdane Diterpenes as Precursors to Ambergris Fragrances

This compound and its close structural analog, sclareol, are key starting materials for the semi-synthesis of Ambroxan and other ambergris-like molecules. These synthetic routes provide a sustainable and ethical alternative to the use of natural ambergris, which is a rare and expensive excretion from sperm whales.

The core application is the oxidative degradation of the side chain of the labdane diterpene to form a lactone, which is then reduced and cyclized to create the final tricyclic ether responsible for the characteristic ambergris scent. The resulting compounds are prized for their unique, warm, woody-amber, and musky notes, as well as their excellent fixative properties in perfume compositions.

The choice of the starting labdane diterpene and the specific synthetic pathway can influence the final yield and stereochemistry of the ambergris odorant, which in turn affects its olfactory profile and intensity.

Quantitative Data

The following table summarizes key quantitative data for Ambroxan, a prominent synthetic ambergris fragrance derived from labdane diterpenes. Data for this compound is limited due to its non-use as a fragrance.

CompoundMolecular FormulaMolecular Weight ( g/mol )Odor ThresholdBoiling Point (°C)Flash Point (°C)
This compoundC20H34O290.49Not Applicable338-339155
AmbroxanC16H28O236.40~0.3 ppb318161

Experimental Protocols

Semi-Synthesis of Ambroxan from Sclareol (A Representative Labdane Diterpene)

This protocol outlines a common three-step synthesis of Ambroxan from sclareol, a method analogous to what would be used for this compound.

a. Step 1: Oxidative Degradation of Sclareol to Sclareolide

  • Dissolve sclareol in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, potassium permanganate or chromium trioxide, portion-wise while maintaining the reaction temperature below 40°C.

  • Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a reducing agent like sodium bisulfite.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude sclareolide by crystallization or column chromatography.

b. Step 2: Reduction of Sclareolide to Ambrodiol

  • Dissolve the purified sclareolide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a reducing agent, typically lithium aluminum hydride (LiAlH4), to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield ambrodiol.

c. Step 3: Cyclization of Ambrodiol to Ambroxan

  • Dissolve the ambrodiol in a non-polar solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until all the ambrodiol has been consumed.

  • Cool the reaction mixture, wash with a sodium bicarbonate solution and water, then dry and concentrate.

  • Purify the crude Ambroxan by distillation or crystallization to obtain the final product.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis of Ambergris Compounds

GC-O is employed to identify the specific odor-active compounds in a fragrance mixture.

  • Sample Preparation: Prepare a dilute solution of the synthesized ambergris compound in a suitable solvent (e.g., ethanol).

  • GC-MS/O System: Utilize a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5ms).

    • Injector: Split/splitless injector, with an appropriate split ratio.

    • Oven Program: A temperature gradient program to separate the volatile compounds, for example, starting at 50°C and ramping up to 250°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the olfactometry port.

    • Panelists record the retention time and a descriptor for each odor detected.

    • The intensity of each odor can also be rated on a predefined scale.

  • Data Analysis: Correlate the retention times of the detected odors with the peaks in the mass chromatogram to identify the compounds responsible for specific scents.

Sensory Panel Evaluation of Ambergris Fragrances

A trained sensory panel is used to characterize the overall fragrance profile and performance.

  • Panelist Selection and Training: Select 10-15 panelists based on their olfactory acuity and ability to describe scents. Train them on the specific vocabulary used for amber and woody fragrances.

  • Sample Preparation: Prepare solutions of the test fragrance and relevant controls (e.g., a known ambergris compound, a placebo) in ethanol at a standardized concentration.

  • Evaluation Procedure:

    • Dip smelling strips into each solution for a set amount of time and allow the solvent to evaporate.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Panelists evaluate the fragrance at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the top, middle, and base notes.

  • Sensory Attributes: Panelists rate the intensity of various descriptors on a labeled magnitude scale (LMS) or a visual analog scale (VAS). Descriptors for amber/woody fragrances may include:

    • Primary Notes: Amber, Woody, Musky, Sweet.

    • Secondary Descriptors: Warm, Dry, Powdery, Animalic, Leathery, Smoky, Earthy, Marine.

  • Data Analysis: Analyze the sensory data using statistical methods (e.g., ANOVA, PCA) to determine the significant differences in the olfactory profiles of the evaluated samples.

Mandatory Visualizations

G Synthesis of Ambroxan from Labdane Diterpenes cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization This compound This compound Sclareolide Sclareolide This compound->Sclareolide Oxidative Cleavage Sclareol Sclareol Sclareol->Sclareolide Oxidative Degradation Ambrodiol Ambrodiol Sclareolide->Ambrodiol LiAlH4 Ambroxan Ambroxan Ambrodiol->Ambroxan Acid Catalysis G Workflow for Fragrance Ingredient Evaluation A New Fragrance Ingredient (e.g., Synthetic Ambergris) B Chemical Analysis (GC-MS, Purity) A->B C GC-Olfactometry (GC-O) (Odor Profile) B->C D Trained Sensory Panel (Descriptive Analysis) C->D E Performance Testing (Stability, Longevity) D->E F Consumer Panel (Hedonic Testing) D->F G Final Formulation E->G F->G

References

Application Notes and Protocols for Evaluating Manoyl Oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring diterpenoid, has garnered interest for its potential therapeutic properties. Preliminary studies suggest that this compound and its derivatives may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in drug discovery.[1] Evaluating the cytotoxic potential of natural products like this compound is a critical step in preclinical research. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic and apoptotic effects of this compound. The assays described herein are designed to be robust, reproducible, and suitable for a high-throughput screening environment.

Key Cytotoxicity and Apoptosis Assays

A multi-faceted approach is recommended to elucidate the cytotoxic mechanism of this compound. The following assays provide a comprehensive evaluation of cell viability, membrane integrity, and apoptosis induction:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.[2][3][4][5][6]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: A colorimetric assay that quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[7][8][9][10]

  • Caspase-Glo® 3/7 Assay: A luminogenic assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12]

  • Annexin V-FITC Apoptosis Assay: A flow cytometry-based assay to detect the externalization of phosphatidylserine, an early marker of apoptosis.[12][13]

Experimental Protocols

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

LDH Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance:

  • Spontaneous LDH release: LDH released from untreated control cells.

  • Maximum LDH release: LDH released from cells treated with a lysis buffer (provided in the kit).

Caspase-Glo® 3/7 Assay

This assay provides a sensitive, luminescent method for detecting the activity of caspases 3 and 7.[12]

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled plate.

  • Incubation: Incubate the plate for the desired time period (e.g., 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis:

The luminescence signal is proportional to the amount of caspase-3/7 activity. Results can be expressed as fold change in caspase activity compared to the untreated control.

Data Presentation

The quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 6.1100 ± 4.8
195.3 ± 4.588.1 ± 5.375.2 ± 6.5
582.1 ± 3.865.4 ± 4.948.9 ± 5.1
1060.5 ± 4.242.3 ± 3.725.1 ± 4.3
2535.2 ± 3.118.7 ± 2.99.8 ± 2.5
5015.8 ± 2.55.2 ± 1.82.1 ± 1.1
IC50 (µM) 12.5 7.8 4.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Membrane Integrity Assessment of this compound on HeLa Cells (LDH Assay)

This compound (µM)% Cytotoxicity (24h)
0 (Control)5.2 ± 1.1
18.9 ± 1.5
515.4 ± 2.3
1028.7 ± 3.1
2545.1 ± 4.2
5068.3 ± 5.5

Data are presented as mean ± SD from three independent experiments.

Table 3: Apoptosis Induction by this compound in HeLa Cells (Caspase-3/7 Activity)

This compound (µM)Fold Change in Caspase-3/7 Activity (24h)
0 (Control)1.0 ± 0.1
11.5 ± 0.2
52.8 ± 0.3
105.2 ± 0.5
258.9 ± 0.8
5012.4 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_setup Experiment Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add Assay Reagent (MTT/LDH/Caspase) incubate2->add_reagent incubate3 Incubate as per Protocol add_reagent->incubate3 measure Measure Signal (Absorbance/Luminescence) incubate3->measure calculate Calculate % Viability / % Cytotoxicity / Fold Change measure->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 plot->ic50

Caption: General workflow for cell-based cytotoxicity assays.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway manoyl_oxide This compound bax_bak Bax/Bak Activation manoyl_oxide->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 apoptosome Apoptosome Formation caspase9 Caspase-9 apoptosome->caspase9 death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase37 Pro-caspase-3/7 caspase8->pro_caspase37 pro_caspase9->apoptosome caspase9->pro_caspase37 caspase37 Caspase-3/7 pro_caspase37->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.

Discussion and Interpretation

The results from these assays will provide a comprehensive profile of this compound's cytotoxic activity.

  • A decrease in cell viability (MTT assay) coupled with an increase in LDH release suggests that this compound induces cell death via necrosis or late apoptosis, where membrane integrity is compromised.

  • A significant increase in caspase-3/7 activity, particularly at early time points and lower concentrations, is a strong indicator that this compound induces apoptosis.

  • The Annexin V assay can further confirm apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

It is important to note that natural products can sometimes interfere with assay chemistries. For instance, compounds with reducing properties may interfere with tetrazolium-based assays like MTT. Therefore, it is advisable to run appropriate controls, such as a cell-free assay with this compound, to rule out any direct chemical interference.

Further investigations could explore the upstream signaling pathways involved in this compound-induced apoptosis, such as the activation of initiator caspases (caspase-8 and -9) and the involvement of the Bcl-2 family of proteins. Techniques like Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP) can provide deeper mechanistic insights. Studies on related compounds suggest that pathways involving JNK and p38 may be activated, leading to caspase-mediated apoptosis.[14] The intrinsic apoptotic pathway, often triggered by oxidative stress and mitochondrial dysfunction, is another potential mechanism, as seen with the related compound manoalide.[15]

By employing this panel of cell-based assays, researchers can effectively characterize the cytotoxic properties of this compound, providing valuable data to guide further drug development efforts.

References

Microbiological Transformation of Manoyl Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manoyl oxide, a naturally occurring labdane diterpenoid, serves as a crucial chiral precursor for the synthesis of various bioactive molecules, most notably the pharmacologically significant compound forskolin. The structural complexity of this compound often renders chemical modifications challenging, leading to low yields and the use of harsh reagents. Microbiological transformation, or biotransformation, offers a powerful and environmentally benign alternative for the regio- and stereoselective functionalization of the this compound skeleton. This approach utilizes whole-cell microorganisms, primarily fungi, to introduce hydroxyl groups and other functionalities at specific positions, yielding novel derivatives with potentially enhanced biological activities. This document provides detailed application notes and protocols for the microbiological transformation of this compound, with a focus on the use of the filamentous fungus Mucor plumbeus.

Data Presentation: Quantitative Analysis of this compound Biotransformation

The biotransformation of this compound and its derivatives by various fungi, particularly Mucor plumbeus, results in a range of hydroxylated and epoxidized products. The yields of these products are influenced by the specific substrate, fungal strain, and fermentation conditions. Below is a summary of representative biotransformation products and their reported yields.

SubstrateMicroorganismTransformation ProductPosition of ModificationYield (%)Reference
Jhanol (18-hydroxythis compound)Mucor plumbeus2α-hydroxy-jhanolC-2Present[1]
6β-hydroxy-jhanolC-6Present[1]
1α-hydroxy-jhanolC-1Present[1]
11α-hydroxy-jhanolC-11Present[1]
11β-hydroxy-jhanolC-11Present[1]
Jhanidiol (1β,18-dihydroxythis compound)Mucor plumbeus14,15-epoxy-jhanidiolC-14, C-15Present[1]
2α-hydroxy-jhanidiolC-2Present[1]
3β-hydroxy-jhanidiolC-3Present[1]
1-oxo-jhanol (1-oxo-18-hydroxythis compound)Mucor plumbeus6β-hydroxy-1-oxo-jhanolC-6Present[1]
14,15-epoxy-1-oxo-jhanolC-14, C-15Present[1]
2α-hydroxy-1-oxo-jhanolC-2Present[1]
2β-hydroxy-1-oxo-jhanolC-2Present[1]
3α-hydroxy-1-oxo-jhanolC-3Present[1]
3β-hydroxy-1-oxo-jhanolC-3Present[1]
11β-hydroxy-1-oxo-jhanolC-11Present[1]

Note: Specific percentage yields for the biotransformation of this compound and its derivatives are not consistently reported in the available literature. The term "Present" indicates that the compound was identified as a transformation product.

Experimental Protocols

Fungal Culture and Maintenance

Materials:

  • Mucor plumbeus strain (e.g., ATCC 4740)

  • Potato Dextrose Agar (PDA) slants or plates

  • Sterile distilled water

  • Incubator

Protocol:

  • Maintain the Mucor plumbeus culture on PDA slants at 4°C for long-term storage.

  • For routine use, subculture the fungus onto fresh PDA plates.

  • Incubate the plates at 25-28°C for 5-7 days until sufficient sporulation is observed.

  • Prepare a spore suspension by adding 5 mL of sterile distilled water to a mature plate and gently scraping the surface with a sterile loop.

  • Adjust the spore concentration as needed for inoculation.

Fermentation for Biotransformation

Materials:

  • Fermentation medium (see below)

  • Erlenmeyer flasks (e.g., 250 mL or 500 mL)

  • Cotton plugs

  • Autoclave

  • Shaking incubator

  • This compound (substrate)

  • Ethanol (for dissolving the substrate)

Fermentation Medium Composition (per liter):

  • Glucose: 20 g

  • Peptone: 5 g

  • Yeast extract: 3 g

  • KH₂PO₄: 5 g

  • MgSO₄·7H₂O: 0.5 g

  • Distilled water: 1 L

  • Adjust pH to 6.0-6.5 before autoclaving.

Protocol:

  • Dispense 100 mL of the fermentation medium into 250 mL Erlenmeyer flasks.

  • Sterilize the flasks with the medium by autoclaving at 121°C for 20 minutes.

  • After cooling to room temperature, inoculate each flask with 1 mL of the Mucor plumbeus spore suspension.

  • Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 48-72 hours to allow for fungal growth.

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Add the this compound solution to the fungal culture to a final concentration of 100-200 mg/L.

  • Continue the incubation under the same conditions for an additional 5-10 days. Monitor the transformation progress by TLC or HPLC analysis of small aliquots.

Extraction of Transformation Products

Materials:

  • Ethyl acetate or chloroform

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • After the incubation period, harvest the entire culture broth.

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate or chloroform in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract containing the transformed products.

  • The mycelium can also be extracted separately by soaking in ethyl acetate or chloroform, followed by filtration and concentration.

Purification and Analysis of Products

Materials:

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)

  • Thin-Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or DAD detector

  • Mobile phase for HPLC (e.g., acetonitrile-water gradient)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol:

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify and pool fractions containing the desired products.

  • Analysis:

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

      • Mobile Phase: A gradient of acetonitrile (B) in water (A). A typical gradient could be: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at 210 nm.

      • Quantify the products by creating a calibration curve with isolated and purified standards.

    • Structural Elucidation:

      • Identify the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine their chemical structures.

Mandatory Visualization

Biochemical Pathway of this compound Hydroxylation

The hydroxylation of this compound by fungi like Mucor plumbeus is primarily catalyzed by a family of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs). The catalytic cycle involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate.

ManoylOxideHydroxylation ManoylOxide This compound (Substrate) CYP_Fe3 CYP450 (Fe³⁺) Resting State ManoylOxide->CYP_Fe3 Substrate Binding CYP_Fe2 CYP450 (Fe²⁺) CYP_Fe3->CYP_Fe2 CYP_Fe2_O2 CYP450-O₂ (Fe²⁺) CYP_Fe2->CYP_Fe2_O2 CYP_Fe3_OOH CYP450-OOH (Fe³⁺) CYP_Fe2_O2->CYP_Fe3_OOH CYP_FeO CYP450=O (Fe⁴⁺) (Compound I) CYP_Fe3_OOH->CYP_FeO H2O H₂O CYP_Fe3_OOH->H2O H₂O release Hydroxylated_ManoylOxide Hydroxylated This compound (Product) CYP_FeO->Hydroxylated_ManoylOxide Hydroxylation Hydroxylated_ManoylOxide->CYP_Fe3 Product Release CPR NADPH-Cytochrome P450 Reductase (CPR) CPR->CYP_Fe3 1st e⁻ transfer CPR->CYP_Fe2_O2 2nd e⁻ transfer NADPH NADPH NADPH->CPR Provides reducing equivalents NADP NADP⁺ NADP->CPR e1 e⁻ e2 e⁻ O2 O₂ O2->CYP_Fe2 O₂ Binding H_plus1 H⁺ H_plus1->CYP_Fe2_O2 H_plus2 H⁺ H_plus2->CYP_Fe3_OOH

Caption: Cytochrome P450 catalytic cycle for this compound hydroxylation.

Experimental Workflow

The overall workflow for the microbiological transformation of this compound involves several key stages, from fungal culture preparation to the analysis of the final products.

ExperimentalWorkflow Culture 1. Fungal Culture (Mucor plumbeus on PDA) Inoculation 2. Inoculation (Spore suspension into liquid medium) Culture->Inoculation Fermentation_Growth 3. Fermentation - Growth Phase (48-72h, 25-28°C, 150-200 rpm) Inoculation->Fermentation_Growth Substrate_Addition 4. Substrate Addition (this compound in ethanol) Fermentation_Growth->Substrate_Addition Fermentation_Transformation 5. Fermentation - Transformation Phase (5-10 days) Substrate_Addition->Fermentation_Transformation Harvesting 6. Harvesting (Separation of mycelium and broth) Fermentation_Transformation->Harvesting Extraction 7. Extraction (Ethyl acetate or chloroform) Harvesting->Extraction Purification 8. Purification (Column Chromatography) Extraction->Purification Analysis 9. Analysis (HPLC, NMR, MS) Purification->Analysis

Caption: Experimental workflow for this compound biotransformation.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of manoyl oxide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields in this compound synthesis, particularly from the cyclization of sclareol, can stem from several factors. One common issue is the formation of unwanted byproducts. Under superacidic conditions, dehydration of the starting material can lead to the formation of hydrocarbon byproducts.[1] Additionally, the reaction conditions, such as temperature and the method of reagent addition, play a critical role in the overall yield.

Troubleshooting Steps:

  • Temperature Control: Ensure precise and stable low-temperature conditions (e.g., -78°C or lower) during the superacidic cyclization. Higher temperatures can promote the formation of undesired side products.[1][2]

  • Reagent Addition: The procedure for adding reagents can influence the outcome. A single batch addition of the substrate to the superacid solution has been shown to be effective.[1][2]

  • Purity of Starting Material: Verify the purity of your starting material, sclareol. Impurities can interfere with the reaction and lead to lower yields.

  • Moisture Control: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and reagents are anhydrous to prevent side reactions.

Question: How can I improve the stereoselectivity of the sclareol cyclization to favor a specific this compound epimer?

Answer: The stereoselectivity of the cyclization of sclareol to form this compound or its epimer, 13-epi-manoyl oxide, is highly dependent on the reaction conditions, particularly the temperature. Lowering the reaction temperature has been shown to significantly favor the formation of 13-epi-manoyl oxide.[1][2] This is attributed to a proposed SN2 mechanism that occurs with an inversion of configuration at the C-13 chiral center of sclareol.[1][2] At lower temperatures, water elimination is less facile, allowing for a conformational change that leads to the selective formation of the epi-oxide.[1][2]

Strategies for Enhancing Stereoselectivity:

  • Low-Temperature Reaction: Performing the cyclization at temperatures below -78°C is crucial for achieving high selectivity for 13-epi-manoyl oxide.[1][2]

  • Choice of Superacid: The type and concentration of the superacid can influence the stereochemical outcome. Fine-tuning the reaction conditions with a specific superacid is recommended.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the superacidic cyclization of sclareol for this compound synthesis?

A1: The most critical parameters are:

  • Temperature: This is a key factor influencing both yield and stereoselectivity. Low temperatures are generally preferred.[1][2]

  • Reagent Concentration and Ratio: The molar ratio of the superacid to the sclareol substrate is important. An excess of the superacid is typically used to ensure complete conversion.[1][2]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure the completion of the cyclization without promoting the formation of degradation products.

Q2: What are some common byproducts in the chemical synthesis of this compound, and how can they be minimized?

A2: A common byproduct is a mixture of hydrocarbons resulting from the dehydration of the starting material, sclareol, under the harsh superacidic conditions.[1] To minimize these byproducts, it is essential to maintain a low reaction temperature and control the reaction time.

Q3: What are effective methods for the purification of this compound from the crude reaction mixture?

A3: Purification of this compound and its epimers can be achieved through standard chromatographic techniques. Column chromatography is a common method used to separate the desired product from byproducts and unreacted starting material.[1][2] For 13-epi-manoyl oxide, recrystallization has been reported to yield a product of high purity.[1] In some microbial synthesis approaches, a single-step purification using solid-phase extraction has been successfully employed.[4]

Q4: Are there viable alternatives to chemical synthesis for producing this compound?

A4: Yes, microbial synthesis presents a promising alternative.[4][5] Genetically engineered microorganisms, such as E. coli, can be used to produce specific stereoisomers of this compound, like (13R)-manoyl oxide, which is a precursor to forskolin.[4][5][6] This biosynthetic approach can offer high stereoselectivity and a more sustainable production method.[4][5] However, challenges in microbial synthesis include optimizing culture conditions and extraction methods to achieve high yields.[4][7]

Quantitative Data

Table 1: Influence of Reaction Temperature on the Stereoselectivity of Sclareol Cyclization

Temperature (°C)Ratio of this compound : 13-epi-Manoyl OxideReference
Not specified5 : 2[1][2]
Finely tuned low-temperature1 : 9[1][2][3]

Table 2: Yields from Microbial Synthesis of (13R)-Manoyl Oxide

OrganismYieldReference
E. coli10 mg/liter[5]
C. reinhardtiiup to 6.7 mg/L/day[7]

Experimental Protocols

Key Experiment: Low-Temperature Superacidic Cyclization of Sclareol for 13-epi-Manoyl Oxide Synthesis

This protocol is a generalized representation based on reported methods.[1][2] Researchers should consult the original literature for precise details and safety precautions.

Materials:

  • (-)-Sclareol

  • Fluorosulfonic acid (FSO₃H)

  • Isopropyl nitrate (iPrNO₂)

  • Dichloromethane (DCM)

  • 30% aqueous Potassium Hydroxide (KOH)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve (-)-sclareol in a suitable solvent mixture, such as DCM and iPrNO₂.

  • Cool the solution to the desired low temperature (e.g., -78°C) in a reaction vessel equipped with a stirrer.

  • Separately, prepare a solution of FSO₃H in iPrNO₂.

  • Slowly add the FSO₃H solution to the chilled sclareol solution while maintaining the low temperature and stirring.

  • Allow the reaction to proceed for the optimized duration (e.g., 15 minutes).

  • Quench the reaction by carefully adding 30% aqueous KOH.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to isolate the 13-epi-manoyl oxide.

Visualizations

experimental_workflow Experimental Workflow: Chemical Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Prepare Sclareol Solution cool Cool to Low Temperature (e.g., -78°C) start->cool add_acid Add Superacid Solution cool->add_acid react Reaction add_acid->react quench Quench with Base react->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallization Recrystallization (optional) chromatography->recrystallization end End: Pure this compound recrystallization->end

Caption: Workflow for the chemical synthesis and purification of this compound.

stereoselectivity_factors Factors Influencing Stereoselectivity in this compound Synthesis cluster_conditions Reaction Conditions cluster_mechanism Reaction Pathway cluster_products Products temp Temperature low_temp Low Temperature temp->low_temp favors high_temp Higher Temperature temp->high_temp leads to pathway Dominant Mechanism sn2 SN2-like pathway->sn2 if low temp sn1 SN1-like / Elimination pathway->sn1 if high temp epi_oxide 13-epi-Manoyl Oxide other_isomers Other Isomers / Byproducts low_temp->pathway promotes high_temp->pathway promotes sn2->epi_oxide yields sn1->other_isomers yields biosynthetic_pathway Simplified Biosynthetic Pathway of (13R)-Manoyl Oxide ggpp Geranylgeranyl Diphosphate (GGPP) enzyme1 CfTPS2 ggpp->enzyme1 copalol Copal-8-ol Diphosphate enzyme2 CfTPS3 copalol->enzyme2 manoyl_oxide (13R)-Manoyl Oxide enzyme1->copalol catalyzes enzyme2->manoyl_oxide catalyzes

References

Improving the yield of manoyl oxide from natural extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of manoyl oxide from natural extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound extraction?

A1: this compound is a labdane diterpenoid found in various plant species. The most common sources include plants from the Lamiaceae family, such as Salvia sclarea (clary sage) and Coleus forskohlii. Additionally, genetically engineered microalgae, like Chlamydomonas reinhardtii, are being developed as a sustainable production platform.[1]

Q2: Which extraction method is most suitable for obtaining this compound?

A2: The optimal extraction method depends on the source material, desired purity, and available equipment.

  • Solvent Extraction (Maceration or Soxhlet): This is a common and versatile method for plant materials. Solvents like ethanol, methanol, and hexane are frequently used.

  • Steam Distillation: This method is suitable for volatile compounds and can be effective for extracting essential oils containing this compound from plant matter.

  • In-Situ Extraction: This is employed for microalgal cultures where a solvent layer (e.g., dodecane) is used to continuously capture the secreted this compound from the growth medium.[1]

Q3: What factors significantly impact the yield of this compound during extraction?

A3: Several factors can influence the final yield:

  • Choice of Solvent: The polarity of the solvent should match that of this compound for efficient solubilization.

  • Extraction Temperature and Time: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds. The duration of extraction needs to be optimized to ensure complete recovery without unnecessary energy expenditure.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • Plant Material Quality and Part: The concentration of this compound can vary depending on the plant's age, growing conditions, and the specific part used (e.g., flowers, leaves, roots). For instance, this compound is found in the root cork of Coleus forskohlii.[2]

  • For Microalgae: Light intensity and the efficiency of the in-situ extraction system are critical for productivity.[1]

Q4: How can I purify this compound from the crude extract?

A4: Crude extracts often contain a mixture of compounds. Purification can be achieved through various chromatographic techniques:

  • Column Chromatography: This is a standard method for separating compounds based on their polarity. Silica gel or alumina are common stationary phases.

  • Thin-Layer Chromatography (TLC): TLC is useful for monitoring the separation and identifying fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification to obtain high-purity this compound.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: The following methods are commonly employed for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile compounds like this compound based on their mass spectra and retention times.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is used for the quantification of non-volatile or thermally sensitive compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the purified compound to confirm its identity.

Troubleshooting Guides

Low Yield of this compound
Problem Possible Cause Suggested Solution
Low overall yield of crude extract Inappropriate solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to find the most effective one for this compound.
Insufficient extraction time or temperature.Increase the extraction time or temperature incrementally. Be cautious of potential degradation at very high temperatures.
Incorrect solid-to-liquid ratio.A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). Ensure enough solvent is used to fully submerge the plant material.[6]
Inadequate particle size of plant material.Grind the dried plant material to a finer, uniform powder to increase the surface area for extraction.
Crude extract is highly impure (e.g., dark green) Co-extraction of chlorophyll and other pigments.Perform a pre-extraction wash with a non-polar solvent like hexane to remove some non-polar impurities and pigments.[1] Consider using a purification step with activated charcoal.
Low yield of purified this compound Loss of compound during purification steps.Optimize chromatographic conditions (e.g., solvent gradient, column packing) to improve separation. Ensure complete elution of this compound from the column.
Degradation of this compound.Avoid prolonged exposure to high temperatures and harsh pH conditions during extraction and purification.
Inconsistent results between batches Variability in the natural source material.Standardize the collection of plant material (e.g., same species, age, and growing conditions). For microalgae, maintain consistent culture conditions.
Lack of a standardized extraction protocol.Ensure all extraction parameters (solvent volume, temperature, time, etc.) are kept consistent between batches.
Issues with Specific Extraction Methods
Problem Extraction Method Possible Cause Suggested Solution
Emulsion formation Liquid-Liquid ExtractionHigh concentration of lipids or other surfactants in the extract.Gently swirl instead of vigorously shaking the separatory funnel. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also help separate the layers.
Low extraction efficiency Steam DistillationIncomplete volatilization of this compound.Ensure the steam penetrates the entire plant material. Optimize the distillation time and steam flow rate. The material should be sufficiently fragmented.[7]
Degradation of this compound at high temperatures.Use the lowest possible temperature that still allows for efficient distillation.
Low productivity In-Situ Extraction (Microalgae)Inefficient mass transfer of this compound to the solvent layer.Increase the surface area of contact between the culture medium and the solvent. Optimize the mixing or agitation to enhance mass transfer without harming the cells.[1]
Toxicity of the solvent to the microalgae.Select a biocompatible solvent. Dodecane is a commonly used option.[1]

Quantitative Data Presentation

Source Material Extraction Method Key Parameters Yield/Productivity Reference
Salvia sclarea blossomsNot specifiedDry mass1.5–2 g/100 g of sclareol (a related precursor)[8]
Coleus forskohlii rootsSoxhlet ExtractionSolvent: Ethanol2.83% forskolin (this compound is a precursor)[5]
Chlamydomonas reinhardtii (genetically modified)In-Situ ExtractionSolvent: Dodecane, Continuous cultureUp to 6.7 mg/L/day of this compound[1]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Salvia sclarea

This protocol is a general guideline and may require optimization.

  • Plant Material Preparation:

    • Air-dry the flowering tops of Salvia sclarea in a well-ventilated, dark place.

    • Once completely dry, grind the plant material into a coarse powder using a mechanical grinder.

  • Maceration Extraction:

    • Place 100 g of the powdered plant material into a large Erlenmeyer flask.

    • Add 1 L of 95% ethanol to the flask, ensuring the powder is fully submerged.

    • Seal the flask and allow it to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth followed by Whatman No. 1 filter paper to separate the plant debris.

    • Repeat the extraction process on the plant residue twice more with fresh ethanol to ensure complete extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a non-polar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually adding ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the this compound-containing fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Steam Distillation of this compound from Coleus forskohlii Roots

This protocol is a general guideline for obtaining a this compound-rich essential oil.

  • Material Preparation:

    • Wash the fresh roots of Coleus forskohlii to remove any soil and debris.

    • Chop the roots into small pieces to increase the surface area for steam penetration.

  • Steam Distillation Setup:

    • Place the chopped root material into the distillation flask of a Clevenger-type apparatus.

    • Add water to the flask until the material is just covered.

    • Connect the flask to the condenser and the collection vessel.

  • Distillation:

    • Heat the flask to generate steam. The steam will pass through the plant material, volatilizing the this compound and other essential oil components.

    • The steam and volatile compounds will then pass into the condenser, where they will cool and return to a liquid state.

    • Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil.

  • Separation and Drying:

    • Separate the essential oil layer from the aqueous layer using a separatory funnel.

    • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the oil in a sealed, dark glass vial at 4°C.

Visualizations

Biosynthesis of (13R) this compound

ManoylOxide_Biosynthesis MEP MEP Pathway GGPP GGPP MEP->GGPP CDP Copal-8-ol diphosphate GGPP->CDP CfTPS2 MO (13R) this compound CDP->MO CfTPS3 Extraction_Workflow start Start: Dried Plant Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (TLC, GC-MS) purification->analysis pure_mo Pure this compound analysis->pure_mo Troubleshooting_Yield start Low this compound Yield check_source Is the source material of high quality? start->check_source improve_source Action: Standardize source material collection check_source->improve_source No check_extraction Are extraction parameters optimized? check_source->check_extraction Yes improve_source->check_extraction optimize_extraction Action: Adjust solvent, temperature, and time check_extraction->optimize_extraction No check_purification Is there significant loss during purification? check_extraction->check_purification Yes optimize_extraction->check_purification optimize_purification Action: Refine chromatography and handling procedures check_purification->optimize_purification Yes end Yield Improved check_purification->end No optimize_purification->end

References

Technical Support Center: Optimization of Manoyl Oxide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biosynthesis of manoyl oxide in recombinant hosts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at producing this compound in recombinant hosts like E. coli and Saccharomyces cerevisiae.

Issue IDQuestionPossible CausesSuggested Solutions
MO-T01 Low or no this compound production is detected in my E. coli culture. 1. Inefficient precursor supply (IPP and DMAPP).2. Low expression or activity of key enzymes (e.g., GGPP synthase, CfTPS2, CfTPS3).3. Formation of inhibitory byproducts.1. Introduce or overexpress genes of the mevalonate (MEV) pathway to boost the supply of IPP and DMAPP. A minimal set of genes includes mevalonate kinase, phosphomevalonate kinase, mevalonate pyrophosphate decarboxylase, and IPP isomerase.[1]2. Ensure the coordinated expression of a heterologous GGPP synthase.[1]3. Optimize codon usage of the terpene synthase genes for E. coli.
MO-T02 My E. coli culture produces indole, which complicates downstream processing and may inhibit production. E. coli can convert tryptophan from the culture medium into indole, a known inhibitor of terpene synthesis.[2]Modify the defined medium composition by omitting tryptophan. This has been shown to eliminate indole accumulation without negatively impacting the overall yield of 13R-manoyl oxide.[1][2]
MO-T03 This compound yield is inconsistent between fermentation batches. 1. Variations in culture conditions (temperature, induction time).2. Plasmid instability.1. Optimize and strictly control culture conditions. For instance, cultivation at a lower temperature (e.g., 16°C) for a longer duration post-induction can improve yields.[1]2. Implement strategies to ensure plasmid stability, such as using appropriate antibiotic selection or integrated expression cassettes.
MO-T04 Low this compound titers in Saccharomyces cerevisiae. 1. Insufficient precursor (GGPP) availability due to competing pathways (e.g., sterol biosynthesis).2. Low activity of the heterologous diterpene synthases.1. Overexpress rate-limiting genes in the mevalonate (MVA) pathway, such as tHMG1 and ERG20.[3][4]2. Down-regulate competing pathways by controlling the expression of genes like ERG9.[3]3. Use fusion proteins (e.g., Bts1p and Erg20F96Cp) to channel metabolic flux towards GGPP.[3]4. Overexpress the diterpene synthases CfTPS2 and CfTPS3, potentially using truncated versions that remove plant-specific transit peptides.[3][4]
MO-T05 Difficulty in extracting and quantifying this compound. 1. Inefficient extraction from the culture.2. Lack of a sensitive and reliable analytical method.1. Utilize a hexane-based extraction method for efficient recovery of this compound from the culture.[1]2. Employ Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification. Use an internal standard, such as 1-eicosene, for normalization.[1][2]

Frequently Asked Questions (FAQs)

1. What are the key enzymes required for the biosynthesis of 13R-manoyl oxide from GGPP?

The stereospecific biosynthesis of 13R-manoyl oxide from geranylgeranyl diphosphate (GGPP) is a two-step process catalyzed by two diterpene synthases from Coleus forskohlii:

  • CfTPS2: Catalyzes the conversion of GGPP to the intermediate copal-8-ol diphosphate.[4]

  • CfTPS3: Catalyzes the stereospecific formation of 13R-manoyl oxide from copal-8-ol diphosphate.[4][5]

2. Which recombinant host is better for this compound production, E. coli or Saccharomyces cerevisiae?

Both E. coli and S. cerevisiae have been successfully engineered for this compound production. S. cerevisiae has the advantage of a native mevalonate (MVA) pathway, which is the precursor pathway for all terpenoids, and is a robust host for industrial fermentation.[4][6] High titers of up to 3 g/L of 13R-manoyl oxide have been reported in metabolically engineered S. cerevisiae.[3] E. coli is also a viable host, offering advantages such as high-purity production and simpler downstream processing, especially when indole formation is eliminated.[1][2]

3. What is the general metabolic pathway for terpenoid biosynthesis in microbial hosts?

Terpenoids are synthesized from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1] These precursors can be produced through two primary pathways:

  • Mevalonate (MEV) pathway: Predominantly found in eukaryotes like yeast.[1]

  • 1-deoxy-D-xylulose 5-phosphate (DXP) pathway: The primary route in most bacteria, including E. coli.[1]

For diterpene biosynthesis, four C5 units are condensed to form the C20 precursor, geranylgeranyl diphosphate (GGPP).[1]

4. How can I increase the precursor (GGPP) supply in my recombinant host?

  • In E. coli: A common strategy is to introduce a heterologous mevalonate (MEV) pathway, which has been shown to be highly effective.[1] Additionally, co-expression of a heterologous GGPP synthase is crucial as the native E. coli enzyme is inefficient.[1]

  • In S. cerevisiae: To enhance the native MVA pathway, you can overexpress rate-limiting enzymes like HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).[3][4] It is also beneficial to down-regulate competing pathways, such as the one leading to sterol biosynthesis by controlling the expression of squalene synthase (ERG9).[3]

5. What analytical methods are recommended for the detection and quantification of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of this compound.[1][2] Hexane extracts of the fermentation broth can be directly analyzed. For quantification, it is recommended to use an internal standard, such as 1-eicosene, to normalize the results.[2]

Quantitative Data Summary

The following table summarizes the reported titers of 13R-manoyl oxide achieved through metabolic engineering in Saccharomyces cerevisiae.

Host StrainKey Engineering StrategiesTiter (mg/L)Fold IncreaseReference
S. cerevisiae W303-1aExpression of CfTPS2 and CfTPS32.31-[3][4]
Engineered S. cerevisiaeOverexpression of tHMG1 and ERG20, regulation of ERG9, Bts1p and Erg20F96Cp fusion, overexpression of truncated CfTPS2 and CfTPS3328.15142[3][4]
Engineered S. cerevisiaeFed-batch fermentation of the optimized strain3001.46~1300[3][4]

Experimental Protocols

Protocol 1: this compound Production in E. coli
  • Strain and Plasmids:

    • Use an E. coli strain suitable for recombinant protein expression (e.g., KRX).

    • Utilize compatible plasmids for the expression of:

      • A heterologous mevalonate (MEV) pathway.

      • A geranylgeranyl diphosphate (GGPP) synthase.

      • Coleus forskohlii terpene synthases CfTPS2 and CfTPS3.

  • Culture Conditions:

    • Grow the transformed E. coli in a defined medium. To avoid indole formation, omit tryptophan from the medium.[1][2]

    • Induce protein expression at mid-exponential phase (e.g., OD600 of 0.6).

    • Incubate the culture at a reduced temperature (e.g., 16°C) for an extended period (e.g., 112 hours) post-induction to enhance production.[1]

  • Extraction:

    • Extract the culture with an equal volume of hexane.

    • Agitate for at least 1 hour (or up to 16 hours for improved recovery).[1]

    • Separate the organic phase by centrifugation.

  • Analysis:

    • Analyze the hexane extract using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Use an internal standard (e.g., 1 mg/L 1-eicosene) for quantification.[2]

Protocol 2: this compound Production in S. cerevisiae
  • Strain Engineering:

    • Start with a suitable S. cerevisiae host strain (e.g., W303-1a).

    • Integrate or express on plasmids the genes for CfTPS2 and CfTPS3. Consider truncating the N-terminal plastid transit peptides for improved activity.[3]

    • Systematically overexpress key genes in the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20).[3][4]

    • Down-regulate competing pathways by placing essential genes like ERG9 under the control of a repressible promoter.[3]

  • Fermentation:

    • For high-titer production, perform fed-batch fermentation in a bioreactor.

    • Maintain optimal pH, temperature, and dissolved oxygen levels.

    • Feed a concentrated glucose solution to sustain cell growth and production.

  • Extraction and Analysis:

    • Extract this compound from the culture broth using an appropriate organic solvent.

    • Analyze and quantify the product using GC-MS as described for E. coli.

Visualizations

Manoyl_Oxide_Biosynthesis_Pathway cluster_MEV_Pathway Mevalonate (MEV) Pathway cluster_Diterpene_Synthesis Diterpene Synthesis cluster_Competing_Pathway Competing Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Erg12, Erg8, Mvd1, Idi1 GPP GPP IPP_DMAPP->GPP FPP FPP GPP->FPP Erg20 GGPP GGPP FPP->GGPP Erg20 / Bts1 Squalene Squalene FPP->Squalene Erg9 Copal-8-ol-PP Copal-8-ol-PP GGPP->Copal-8-ol-PP CfTPS2 13R-Manoyl Oxide 13R-Manoyl Oxide Copal-8-ol-PP->13R-Manoyl Oxide CfTPS3 Ergosterol Ergosterol Squalene->Ergosterol

Caption: Biosynthetic pathway for 13R-Manoyl Oxide in a recombinant host.

Troubleshooting_Workflow Start Start: Low/No this compound CheckHost Which Host? Start->CheckHost EcoliIssues E. coli Issues CheckHost->EcoliIssues E. coli YeastIssues S. cerevisiae Issues CheckHost->YeastIssues S. cerevisiae CheckPrecursor Check Precursor Supply (MEV Pathway) EcoliIssues->CheckPrecursor CheckEnzymes Check Enzyme Expression (GGPPs, CfTPSs) EcoliIssues->CheckEnzymes CheckByproducts Check for Indole EcoliIssues->CheckByproducts CheckMVA Boost MVA Pathway (tHMG1, ERG20) YeastIssues->CheckMVA CheckCompeting Down-regulate ERG9 YeastIssues->CheckCompeting ImproveYield Yield Improved CheckPrecursor->ImproveYield CheckEnzymes->ImproveYield OptimizeMedium Omit Tryptophan CheckByproducts->OptimizeMedium OptimizeMedium->ImproveYield CheckMVA->ImproveYield CheckCompeting->ImproveYield

Caption: A logical workflow for troubleshooting low this compound yield.

References

Manoyl oxide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for manoyl oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of research is it commonly used?

This compound is a naturally occurring labdane-type diterpenoid. It is studied for a variety of potential biological activities. Structurally, it is a triterpenoid, which are terpene molecules containing six isoprene units.[1] this compound is practically insoluble in water and is an extremely weak basic (essentially neutral) compound.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry place in a tightly sealed container.[2] For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. While some sources suggest it can be stored at room temperature, refrigeration (2-8 °C) is recommended to minimize potential degradation over time.[3]

Q3: My analytical results (HPLC, GC-MS) show new, unexpected peaks after storing my this compound sample. What could be happening?

The appearance of new peaks likely indicates degradation of the this compound. The molecule contains functional groups, such as an ether linkage and a vinyl group, that can be susceptible to degradation under certain conditions. Potential degradation pathways include oxidation and hydrolysis (especially under acidic conditions). It is recommended to perform a forced degradation study to identify potential degradation products.

Q4: What solvents are recommended for dissolving this compound?

Given its poor water solubility, this compound should be dissolved in organic solvents. Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, DMSO is frequently used, but care must be taken to use a final concentration that is not cytotoxic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound potency or activity over time. Chemical degradation due to improper storage (exposure to air, light, moisture, or extreme temperatures).1. Review storage conditions. Ensure the compound is stored in a tightly sealed vial, protected from light, at the recommended temperature.[2] 2. Re-purify the sample if necessary. 3. Perform analytical tests (e.g., HPLC, NMR) to confirm the purity and identity of the compound before use.
Inconsistent results between experimental batches. 1. Variability in the purity of this compound. 2. Degradation during the experimental procedure.1. Qualify each new batch of this compound for purity and identity. 2. Prepare stock solutions fresh. If storing stock solutions, validate their stability under the storage conditions. 3. Include control samples in your experiments to monitor for degradation.
Appearance of a precipitate in a stock solution. 1. Poor solubility in the chosen solvent. 2. Degradation to a less soluble product. 3. Solvent evaporation leading to supersaturation.1. Confirm the solubility of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution. 2. If degradation is suspected, analyze the precipitate and supernatant separately. 3. Ensure solvent containers are properly sealed to prevent evaporation.

Potential Degradation Pathways

This compound's structure suggests susceptibility to certain chemical reactions. Understanding these can help in troubleshooting unexpected results.

G Potential Degradation Pathways of this compound ManoylOxide This compound AcidCondition Acidic Conditions (H+) ManoylOxide->AcidCondition Hydrolysis OxidativeCondition Oxidative Stress (e.g., O2, H2O2) ManoylOxide->OxidativeCondition Oxidation HydrolysisProduct Ring-Opened Diol AcidCondition->HydrolysisProduct OxidationProduct Oxidized Products (e.g., epoxides, aldehydes) OxidativeCondition->OxidationProduct

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

G Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Stress Aliquot and Expose to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) Start->Stress Time Sample at Predetermined Time Points (e.g., 0, 2, 6, 24, 48h) Stress->Time Neutralize Neutralize Acid/Base Samples Time->Neutralize Analyze Analyze All Samples by a Stability-Indicating Method (e.g., HPLC-UV/MS) Time->Analyze Neutralize->Analyze End Identify and Quantify Degradants Analyze->End

Caption: Workflow for a forced degradation study.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store protected from light at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Sample Processing:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and water.

    • Use a UV detector to monitor the disappearance of the parent peak and the appearance of new peaks. An MS detector can provide mass information for the identification of degradants.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound in each condition.

    • Characterize the degradation products by comparing retention times and, if using MS, their mass-to-charge ratios.

This guide is intended to provide a starting point for researchers. Specific experimental parameters may need to be optimized based on the equipment and reagents available.

References

Technical Support Center: Overcoming Low Solubility of Manoyl Oxide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of manoyl oxide. The information is presented in a question-and-answer format to offer direct and practical solutions for your experimental needs.

Troubleshooting Guide

Problem: this compound is precipitating out of my aqueous buffer.

Immediate Action:

  • Vortex Vigorously: Immediately upon adding the this compound stock solution (likely in an organic solvent like DMSO or ethanol) to your aqueous buffer, vortex the solution vigorously. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.

  • Stepwise Dilution: Instead of a single dilution, perform a serial dilution of your stock solution in the organic solvent before adding it to the aqueous buffer. This reduces the solvent exchange shock.

Long-Term Solutions:

  • Increase Co-solvent Concentration: The final concentration of the organic solvent in your aqueous solution may be too low to maintain this compound in solution. Gradually increase the percentage of the co-solvent (e.g., DMSO, ethanol) in your final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent. Most cell-based assays should have a final DMSO concentration at or below 0.1% to avoid cytotoxicity.

  • Utilize a Different Co-solvent: If increasing the concentration of your current co-solvent is not feasible, consider using other pharmaceutically acceptable co-solvents such as polyethylene glycol 300 (PEG 300) or propylene glycol.

  • Employ a Solubility Enhancer: For more robust solubilization, consider using cyclodextrins, or formulating this compound into nanoparticles or liposomes as detailed in the FAQs below.

Problem: I am observing low bioavailability of this compound in my cell culture experiment.

Low bioavailability in in-vitro experiments is often a direct consequence of poor solubility. If this compound is not fully dissolved, it cannot effectively interact with the cells.

Solutions:

  • Confirm Solubilization: Before adding to your cell culture, visually inspect your final this compound solution for any signs of precipitation. If possible, quantify the dissolved concentration using a suitable analytical method like HPLC.

  • Formulation Strategies: To enhance bioavailability, you must first improve solubility. The following formulation strategies are recommended:

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and, consequently, its availability to cells.

    • Nanoparticle Formulation: Formulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs), can improve its dissolution rate and cellular uptake.

    • Liposomal Encapsulation: Liposomes can encapsulate this compound within their lipid bilayer, facilitating its delivery across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a lipophilic compound and is practically insoluble in water. The estimated aqueous solubility of this compound is approximately 0.04131 mg/L at 25°C [1][2]. It is, however, soluble in alcohols[1][2].

Q2: What are the recommended co-solvents for dissolving this compound?

Commonly used co-solvents for hydrophobic compounds like this compound include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 300 (PEG 300), and propylene glycol. A suggested starting formulation for in vivo studies involves a mixture of DMSO, PEG 300, Tween 80, and saline or PBS[3]. The solubility in various solvents is summarized in the table below.

Data Presentation: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water~ 0.04131 mg/L (at 25°C)Practically insoluble[1][2].
Alcohol (Ethanol)SolubleSpecific solubility data not readily available.
DMSOSolubleA stock solution of up to 40 mg/mL has been suggested for creating further dilutions[3].
PEG 300Likely solubleOften used in co-solvent mixtures for hydrophobic drugs.
Propylene GlycolLikely solubleA common vehicle for poorly soluble compounds.
Q3: How can cyclodextrins be used to improve the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more water-soluble.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high aqueous solubility and low toxicity, making it a common choice in pharmaceutical formulations.

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): An anionic modified β-cyclodextrin with excellent solubilizing capacity, particularly for neutral and cationic compounds.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Preparation: Accurately weigh this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Wetting: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

  • Incorporation: Gradually add the this compound powder to the paste while continuously triturating with a pestle.

  • Kneading: Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex cluster_2 After Complexation This compound This compound Water Water This compound->Water Insoluble Cyclodextrin Cyclodextrin Complex Encapsulated MO Manoyl Oxide Soluble Complex Soluble Complex Water2 Water Soluble Complex->Water2 Soluble

Mechanism of cyclodextrin encapsulation.
Q4: What are the options for formulating this compound into nanoparticles?

Nanoparticle formulations can significantly enhance the surface area and dissolution rate of this compound. Two common approaches are Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs).

1. PLGA Nanoparticles:

PLGA is a biodegradable and biocompatible polymer. This compound can be encapsulated within the PLGA matrix.

Experimental Protocol: this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated this compound, and then lyophilize for storage.

2. Solid Lipid Nanoparticles (SLNs):

SLNs are colloidal carriers made from solid lipids, which are well-tolerated by the body.

Experimental Protocol: this compound-Loaded SLNs (Hot Homogenization Method)

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO) by heating it 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

Diagram: Nanoparticle Formulation Workflow

G cluster_plga PLGA Nanoparticles cluster_sln Solid Lipid Nanoparticles plga1 Dissolve PLGA & this compound in Organic Solvent plga2 Emulsify in Aqueous Stabilizer Solution plga1->plga2 plga3 Solvent Evaporation plga2->plga3 plga4 Centrifuge, Wash & Lyophilize plga3->plga4 sln1 Melt Solid Lipid & Dissolve This compound sln3 Form Hot Pre-emulsion sln1->sln3 sln2 Prepare Hot Aqueous Surfactant Solution sln2->sln3 sln4 High-Pressure Homogenization sln3->sln4 sln5 Cool to Form SLNs sln4->sln5

Workflow for nanoparticle preparation.
Q5: How can I prepare a liposomal formulation of this compound?

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. As a lipophilic molecule, this compound will be entrapped within the lipid bilayer of the liposome.

Experimental Protocol: this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Formation: Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 7:3 molar ratio) in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Formation: The hydrated lipid sheet will detach from the flask wall and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

Diagram: Liposomal Encapsulation Pathway

G A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation to Form Thin Lipid Film A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion (Optional Size Reduction) D->E F Formation of Unilamellar Vesicles (SUVs/LUVs) E->F G Purification F->G

Liposome preparation workflow.

This technical support center provides a starting point for addressing the solubility challenges of this compound. The optimal method and specific parameters will depend on the experimental context and desired formulation characteristics. It is recommended to perform optimization studies for each chosen solubility enhancement technique.

References

Technical Support Center: Manoyl Oxide Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of manoyl oxide using chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting the purification of this compound?

A1: Before beginning the purification process, it is crucial to have a good understanding of the physicochemical properties of this compound. It is a labdane-type diterpenoid, which is a relatively non-polar compound. It is soluble in alcohol and other common organic solvents but has very low solubility in water. A preliminary analysis of your crude extract by thin-layer chromatography (TLC) is highly recommended to determine the approximate number of components and to select a suitable solvent system for column chromatography.

Q2: What are the most common chromatographic methods for purifying this compound?

A2: Silica gel flash chromatography is the most common and cost-effective method for the purification of this compound from crude plant extracts. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a normal-phase or reversed-phase column can be employed as a subsequent purification step.

Q3: How do I choose the right solvent system for silica gel chromatography of this compound?

A3: The choice of solvent system is critical for a successful separation. For non-polar compounds like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is typically used. A good starting point is a low percentage of the polar solvent (e.g., 5-10%) in the non-polar solvent. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound on a TLC plate.

Q4: I am observing a low yield of this compound after purification. What could be the reasons?

A4: Low recovery of this compound can be attributed to several factors. The compound might be partially lost during the extraction process or due to irreversible adsorption onto the silica gel column. This compound, being an ether, is generally stable; however, prolonged exposure to strong acids or bases during extraction or purification could potentially lead to degradation. To minimize loss on the column, ensure the silica gel is properly packed and consider using a less active stationary phase if strong adsorption is suspected.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Fractions containing a mixture of this compound and other compounds.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent System Optimize the solvent system using TLC. Try different solvent combinations or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Column Overloading The amount of crude extract loaded onto the column is too high. Reduce the sample load or use a larger column.
Poorly Packed Column An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Co-eluting Impurities The impurities may have similar polarity to this compound. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.
Problem 2: Tailing or Broadening of the this compound Peak

Symptoms:

  • The peak corresponding to this compound in the chromatogram is asymmetrical (tailing) or wider than expected.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Interactions with Silica Gel This compound may have secondary interactions with the acidic silanol groups on the silica gel surface. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can help to sharpen the peak.
High Sample Concentration A highly concentrated sample can lead to peak broadening. Dilute the sample in the loading solvent before applying it to the column.
Inappropriate Flow Rate A flow rate that is too high can reduce the interaction time with the stationary phase, leading to broader peaks. Optimize the flow rate for your column dimensions.
Column Degradation The column may have deteriorated after multiple uses. Repack the column with fresh silica gel.
Problem 3: this compound Does Not Elute from the Column

Symptoms:

  • No fractions containing this compound are collected, even after eluting with a highly polar solvent.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Strong Adsorption to Silica Gel This compound may be irreversibly adsorbed onto the silica gel. This is less common for a non-polar compound but can happen with very active silica. Try a less polar mobile phase or consider using a different adsorbent like alumina.
Degradation on the Column Although unlikely for this compound under normal conditions, degradation on an acidic stationary phase can occur for some sensitive compounds. Neutralizing the silica gel by pre-washing it with a solvent containing a small amount of a base like triethylamine might help.
Incorrect Solvent System Selection The mobile phase may be too non-polar to elute the compound. Gradually increase the polarity of the mobile phase.

Experimental Protocol: Flash Chromatography of this compound

This protocol provides a general guideline for the purification of this compound from a plant extract using silica gel flash chromatography.

1. Preparation of the Crude Extract:

  • Extract the dried and powdered plant material with a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).

  • Concentrate the extract under reduced pressure to obtain a crude residue.

2. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude extract in a suitable solvent.

  • Spot the solution on a TLC plate (silica gel 60 F254).

  • Develop the TLC plate using different solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3) to find the optimal mobile phase that gives an Rf value of 0.2-0.4 for this compound.

3. Column Preparation:

  • Select a glass column of appropriate size based on the amount of crude extract to be purified (a general rule is to use 50-100 times the weight of silica gel to the weight of the crude extract).

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

4. Sample Loading:

  • Dissolve the crude extract in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully apply the sample solution onto the top of the sand layer using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions of a suitable volume in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

6. Isolation of this compound:

  • Combine the fractions that contain pure this compound (as determined by TLC).

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Determine the purity of the isolated compound using analytical techniques such as HPLC, GC-MS, and NMR.

Quantitative Data on Diterpenoid Purification

The following table provides representative data on the purification of diterpenoids similar to this compound using different chromatographic techniques. Please note that specific yields and purity for this compound may vary depending on the source material and the exact experimental conditions.

Chromatographic MethodStationary PhaseMobile Phase/Solvent SystemTypical Yield (%)Typical Purity (%)Reference
Flash ChromatographySilica GelHexane:Ethyl Acetate (gradient)50-70>90General Lab Practice
Preparative HPLCC18 (Reversed-Phase)Acetonitrile:Water (gradient)30-50>98[1]
Preparative HPLCSilica (Normal-Phase)Hexane:Isopropanol (gradient)40-60>97[1]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the chromatographic purification of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Chromatography start Start Purification problem Problem Encountered? start->problem no_problem Continue & Collect Fractions problem->no_problem No poor_sep Poor Separation problem->poor_sep Yes, Poor Separation peak_tail Peak Tailing/Broadening problem->peak_tail Yes, Peak Issues no_elution No Elution problem->no_elution Yes, No Elution end Pure this compound no_problem->end sol_sys Optimize Solvent System poor_sep->sol_sys col_load Reduce Sample Load poor_sep->col_load repack Repack Column poor_sep->repack mod_phase Add Mobile Phase Modifier peak_tail->mod_phase flow_rate Adjust Flow Rate peak_tail->flow_rate no_elution->repack inc_pol Increase Mobile Phase Polarity no_elution->inc_pol sol_sys->problem col_load->problem repack->problem mod_phase->problem flow_rate->problem inc_pol->problem

Caption: A flowchart illustrating the decision-making process for troubleshooting common problems in this compound chromatography.

Logical Relationship Diagram: Poor Separation

The diagram below outlines the logical relationship between the problem of poor separation, its potential causes, and the corresponding solutions.

PoorSeparation Logical Diagram for Poor Separation Issue problem Problem: Poor Separation cause1 Cause: Inappropriate Solvent System problem->cause1 cause2 Cause: Column Overloading problem->cause2 cause3 Cause: Poorly Packed Column problem->cause3 solution1 Solution: Optimize solvent system using TLC (adjust polarity or use gradient) cause1->solution1 solution2 Solution: Reduce sample load or use a larger column cause2->solution2 solution3 Solution: Repack the column carefully to ensure uniformity cause3->solution3

Caption: A diagram showing the causes and solutions for the issue of poor separation in chromatography.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Manoyl Oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manoyl oxide derivatives to enhance their antimicrobial activity.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows no antimicrobial activity. What are the possible reasons?

A1: Several factors could contribute to a lack of observed antimicrobial activity:

  • Compound Solubility: this compound and its derivatives are often lipophilic and may have poor solubility in aqueous testing media. This can lead to the compound precipitating out of solution and not being available to interact with the microorganisms.

  • Inactive Derivative: The specific chemical modification made to the this compound core may have resulted in a loss of antimicrobial activity. Structure-activity relationship (SAR) studies are crucial to understand the impact of different functional groups.

  • Inappropriate Test Strain: The selected bacterial or fungal strain may be inherently resistant to the class of compound being tested.

  • Sub-optimal Testing Conditions: Factors such as pH, incubation time, and the presence of interfering substances in the media can affect the outcome of the assay.

  • Degradation of the Compound: The derivative may be unstable under the experimental conditions (e.g., sensitive to light or temperature).

Q2: I am observing inconsistent results in my antimicrobial susceptibility tests. What should I check?

A2: Inconsistent results are often due to variations in experimental procedures. Key aspects to verify include:

  • Inoculum Density: Ensure the starting concentration of the microbial suspension is standardized for every experiment, typically to ~5×10^5 CFU/mL.[1]

  • Compound Concentration: Double-check the calculations for your serial dilutions and ensure accurate pipetting.

  • Media Quality: Use fresh, properly prepared, and sterilized growth media for each assay. Mueller-Hinton broth or agar is the standard for many routine susceptibility tests.[2]

  • Incubation Conditions: Maintain consistent temperature and incubation times (e.g., 37°C for 18-24 hours for many bacteria).[1][3]

  • Solvent Effects: If using a solvent like DMSO to dissolve your compound, ensure the final concentration in the assay does not inhibit microbial growth. Always include a solvent control.

Q3: How can I determine if my this compound derivative is bactericidal or bacteriostatic?

A3: To differentiate between bactericidal (kills bacteria) and bacteriostatic (inhibits growth) activity, you need to perform a Minimum Bactericidal Concentration (MBC) assay in conjunction with the Minimum Inhibitory Concentration (MIC) assay.[4][5][6] After determining the MIC (the lowest concentration with no visible growth), you subculture the contents of the clear wells onto agar plates without the test compound. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][5][6] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]

Q4: My compound is active against bacteria, but also shows high cytotoxicity to mammalian cells. What are my options?

A4: High cytotoxicity is a significant hurdle in drug development. Consider the following approaches:

  • Structural Modification: Synthesize new derivatives with modifications aimed at reducing cytotoxicity while retaining or improving antimicrobial activity. This involves exploring the structure-activity relationship for both antimicrobial effect and toxicity.

  • Targeted Delivery: Investigate drug delivery systems, such as nanoparticles, that can selectively deliver the compound to the site of infection, minimizing exposure to healthy host cells.

  • Combination Therapy: Explore synergistic effects with known antibiotics. This may allow for the use of your compound at a lower, non-toxic concentration.

Troubleshooting Guides

Problem 1: Poor Solubility of this compound Derivative in Broth Microdilution Assay
  • Symptom: Precipitate is visible in the wells of the microtiter plate, especially at higher concentrations.

  • Possible Cause: The lipophilic nature of the diterpenoid derivative leads to low aqueous solubility.

  • Solutions:

    • Use a Co-solvent: Prepare the initial stock solution in a solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.

    • Incorporate a Surfactant: Consider the addition of a non-ionic surfactant, such as Tween 80, at a low concentration (e.g., 0.002%) to the broth to improve compound solubility.

    • Sonication: Briefly sonicate the microtiter plate after adding the compound to aid in its dispersion.

Problem 2: No Zone of Inhibition in Disk Diffusion Assay
  • Symptom: No clear zone around the disk impregnated with the this compound derivative.

  • Possible Cause:

    • The compound may not have diffused effectively through the agar.

    • The concentration of the compound on the disk is too low.

    • The test organism is resistant.

  • Solutions:

    • Increase Compound Concentration: Prepare disks with a higher loading concentration of the derivative.

    • Use a More Sensitive Method: The disk diffusion method is often less sensitive for lipophilic compounds. Switch to a broth or agar dilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Test a Broader Range of Microorganisms: Include known susceptible strains to validate the assay setup.

Data Presentation

Table 1: Antimicrobial Activity of Hemisynthetic this compound Derivatives

CompoundDerivative TypeS. aureusS. epidermidisE. coliE. cloacaeK. pneumoniaeP. aeruginosaC. albicansC. tropicalisC. glabrata
1 ent-3β-hydroxy-13-epi-manoyl oxide (Ribenol)1312--1111---
2 Succinic acid monoester1110--1010101010
3 Maleic acid monoester---------
4 Phthalic acid monoester1010--1010---
5 Carbamate---------
6 Phenyl carbamate---------
7 Naphthyl carbamate---------
8 Ethyl carbamate1010--1010---
9 Chloroethyl carbamidic ester141410101212111111
11 Glycoside------101010

Data represents the diameter of the zone of inhibition in mm. A dash (-) indicates no significant activity observed. Data extracted from Kalpoutzakis E., et al., 2001.[2][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.[1][3]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to yield ~5×10^5 CFU/mL)

  • This compound derivative stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., gentamicin)

  • Solvent control (e.g., DMSO)

  • Multichannel pipette

Procedure:

  • Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Add 100 µL of the this compound derivative stock solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as a growth control (no compound) and the twelfth as a sterility control (no bacteria).

  • Inoculate wells in columns 1 through 11 with 5 µL of the prepared bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound derivatives on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, L929)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile cell culture plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_antimicrobial Antimicrobial Activity Screening cluster_cytotoxicity Safety & Selectivity cluster_moa Mechanism of Action (MoA) synthesis Synthesis of This compound Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification mic MIC Determination (Broth Microdilution) purification->mic Test Compounds mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic->cytotoxicity Active Compounds moa MoA Studies (e.g., Membrane Permeability) cytotoxicity->moa Selective Compounds signaling_pathway cluster_bacterium Bacterial Cell membrane Cell Membrane cell_death Cell Death membrane->cell_death Disruption, Ion Leakage dna DNA/RNA Synthesis dna->cell_death Inhibition protein Protein Synthesis protein->cell_death Inhibition metabolism Metabolic Pathways metabolism->cell_death Inhibition manoyl_oxide This compound Derivative manoyl_oxide->membrane manoyl_oxide->dna manoyl_oxide->protein manoyl_oxide->metabolism

References

Technical Support Center: Stereoselective Synthesis of Manoyl Oxide Epimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of manoyl oxide epimers. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound epimers?

The main challenge lies in controlling the stereochemistry at the C-13 position to selectively obtain either this compound or its epimer, 13-epi-manoyl oxide.[1][2][3][4] Often, synthetic methods produce a mixture of both epimers, which can be difficult to separate due to their similar physical properties.[4] Achieving high diastereoselectivity is crucial for obtaining a high yield of the desired product.

Q2: Which starting material is commonly used for the synthesis of this compound epimers?

(-)-Sclareol is a readily available and commonly used starting material for the synthesis of both this compound and 13-epi-manoyl oxide.[2][3][4][5][6] Its bicyclic structure provides the necessary backbone for the subsequent cyclization to form the tricyclic ether core of the this compound system.

Q3: What is a common strategy for achieving high stereoselectivity in the synthesis of 13-epi-manoyl oxide?

A highly selective one-step synthesis of 13-epi-manoyl oxide can be achieved through the low-temperature superacidic cyclization of sclareol.[1][3][5] By carefully controlling the reaction conditions, particularly the temperature, a high diastereomeric ratio in favor of the 13-epi-manoyl oxide can be obtained.[1][3][4]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Superacidic Cyclization of Sclareol

Symptom: The reaction produces a nearly 1:1 mixture of this compound and 13-epi-manoyl oxide, or the undesired epimer is the major product.

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: The temperature of the reaction is critical for controlling the stereoselectivity of the cyclization.

    • Solution: Lowering the reaction temperature can significantly increase the selectivity for 13-epi-manoyl oxide. For instance, decreasing the temperature from -78°C to -95°C or even -105°C has been shown to improve the diastereomeric ratio in favor of the 13-epi-epimer.[4]

  • Reagent Addition Procedure: The way the substrate and superacid are mixed can influence the reaction outcome.

    • Solution: Experiment with different addition procedures. While slow dropwise addition of the substrate to the superacid solution is a common technique, adding the substrate in a single batch to a pre-cooled superacid solution has also been shown to be effective.[2]

  • Inadequate Quenching: Improper quenching of the reaction can lead to epimerization or degradation of the product.

    • Solution: Ensure rapid and efficient quenching of the superacid at the end of the reaction time using a pre-cooled solution of a suitable base, such as 30% aqueous KOH.[2]

Issue 2: Low Overall Yield of this compound Epimers

Symptom: The combined yield of this compound and 13-epi-manoyl oxide is low, with the presence of significant by-products.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature: While very low temperatures can increase selectivity, they may also lead to a decrease in the overall cyclization yield due to the formation of by-products.[4]

    • Solution: There is a trade-off between selectivity and yield. An optimal temperature needs to be determined experimentally. For the superacidic cyclization of sclareol, -95°C has been identified as a good compromise for achieving both high selectivity and a good yield.[4]

  • Presence of Water: Superacidic reactions are highly sensitive to moisture, which can lead to undesired side reactions and a reduction in yield.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Incorrect Stoichiometry of Superacid: An insufficient amount of superacid may result in incomplete conversion of the starting material.

    • Solution: Using at least 3 molar equivalents of the superacid, such as fluorosulfonic acid (FSO3H), can ensure quantitative conversion of the sclareol substrate.[2]

Quantitative Data Summary

The following table summarizes the results of the superacidic cyclization of sclareol to 13-epi-manoyl oxide under various conditions.

EntryTemperature (°C)Reaction Time (min)This compound : 13-epi-Manoyl Oxide RatioTotal Yield (%)Reference
1-78151 : 485[4]
2-95151 : 980[1][4]
3-105157 : 9370[4]

Experimental Protocols

Key Experiment: Low-Temperature Superacidic Cyclization of Sclareol

This protocol describes a method for the selective synthesis of 13-epi-manoyl oxide.[1][2][3][4]

Materials:

  • (-)-Sclareol

  • Fluorosulfonic acid (FSO3H)

  • Dichloromethane (CH2Cl2), anhydrous

  • 30% aqueous Potassium Hydroxide (KOH) solution

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis, oven-dried

  • Low-temperature cooling bath (e.g., acetone/liquid nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon).

  • Prepare a solution of (-)-sclareol in anhydrous dichloromethane.

  • In the reaction flask, cool the required volume of fluorosulfonic acid (at least 3 molar equivalents) in anhydrous dichloromethane to the desired temperature (e.g., -95°C) using a low-temperature bath.

  • Add the sclareol solution to the cooled superacid solution. The addition can be done dropwise or in a single batch.

  • Stir the reaction mixture vigorously at the set temperature for the specified time (e.g., 15 minutes).

  • Quench the reaction by carefully adding a pre-cooled 30% aqueous KOH solution until the mixture is basic.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be analyzed by GC-MS to determine the diastereomeric ratio and purified by column chromatography on silica gel.

Visualizations

Experimental Workflow for Superacidic Cyclization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start prep_reagents Prepare Sclareol in anhydrous CH2Cl2 start->prep_reagents add_substrate Add Sclareol solution to FSO3H prep_reagents->add_substrate cool_acid Cool FSO3H solution to -95°C cool_acid->add_substrate react Stir at -95°C for 15 min add_substrate->react quench Quench with cold 30% KOH (aq) react->quench extract Extract with CH2Cl2 quench->extract purify Purify via Column Chromatography extract->purify analyze Analyze by GC-MS purify->analyze end End Product: 13-epi-Manoyl Oxide analyze->end

Caption: Workflow for the stereoselective synthesis of 13-epi-manoyl oxide.

Logical Relationship of Temperature and Selectivity

G cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcome temp_high -78°C selectivity Selectivity for 13-epi-Manoyl Oxide temp_high->selectivity Lower yield Overall Yield temp_high->yield Higher temp_optimal -95°C temp_optimal->selectivity High temp_optimal->yield Good temp_low -105°C temp_low->selectivity Highest temp_low->yield Lower

Caption: Effect of temperature on selectivity and yield in this compound synthesis.

References

Technical Support Center: Manoyl Oxide Quantification using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of manoyl oxide using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides and FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve specific issues that may arise during their experiments.

Q1: Why am I seeing a low or inconsistent peak area for this compound in my chromatogram?

A1: Low or inconsistent peak areas for this compound can stem from several factors related to its chemical properties and the analytical method. This compound, as a diterpene, has a high boiling point and low volatility, which can lead to several issues.

  • Poor Volatilization in the Injector: Due to its low volatility, this compound may not vaporize completely and efficiently in the GC inlet. This can be exacerbated by a low injector temperature.

    • Troubleshooting:

      • Increase Injector Temperature: Gradually increase the injector temperature. A typical starting point for diterpenes is 250 °C, but it can be optimized up to 300 °C. Be cautious of thermal degradation (see Q2).

      • Optimize Injection Mode: If using a split injection, consider switching to a splitless injection for a longer residence time of the sample in the hot injector, which can improve the transfer of less volatile compounds to the column.

      • Check Liner Type: Use a glass wool-packed liner to facilitate the vaporization of high-boiling point analytes and trap non-volatile residues.

  • Analyte Loss During Sample Preparation: this compound can be lost during sample preparation steps, especially during solvent evaporation.

    • Troubleshooting:

      • Gentle Evaporation: If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature (< 40°C) to avoid loss of the analyte.[1]

      • Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your sample preparation workflow to minimize the number of transfers.

  • Adsorption in the GC System: Active sites in the injector liner, column, or connections can adsorb this compound, leading to peak tailing and reduced peak area.

    • Troubleshooting:

      • Deactivated Liners and Columns: Ensure you are using a well-deactivated injector liner and GC column.

      • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any contaminants and ensure a uniform stationary phase.

      • System Blank: Run a solvent blank to check for any carryover from previous injections.

Q2: I suspect my this compound is degrading during analysis. What are the signs and how can I prevent it?

A2: Thermal degradation of terpenes and related compounds can occur at high temperatures in the GC injector or column.[2][3] Signs of degradation include the appearance of unexpected peaks, a decrease in the this compound peak with a corresponding increase in degradation product peaks, and poor reproducibility.

  • Signs of Degradation:

    • Appearance of smaller, unidentified peaks in the chromatogram.

    • Poor peak shape (e.g., tailing or fronting).

    • Loss of signal intensity at higher injector or oven temperatures.

  • Prevention Strategies:

    • Optimize Temperatures: While a high injector temperature is needed for volatilization, excessively high temperatures can cause degradation. Perform a temperature optimization study to find the ideal balance between efficient vaporization and thermal stability. Start with a lower injector temperature (e.g., 250 °C) and gradually increase it while monitoring the this compound peak and any potential degradation products.

    • Check for Oxygen Leaks: Oxygen in the carrier gas can accelerate thermal degradation.[4] Regularly check for leaks in your GC system, including fittings and septa.

    • Use a Milder Ionization Technique: If available, consider using a softer ionization technique than Electron Ionization (EI), although this may not be an option on all standard GC-MS systems.

Q3: I am having difficulty separating this compound from its isomers or other matrix components. What can I do?

A3: Co-elution of isomers, such as 13-epi-manoyl oxide, or other structurally similar diterpenes is a common challenge.[5] Matrix components in complex samples like plant extracts can also interfere with the this compound peak.

  • Troubleshooting Chromatographic Separation:

    • Optimize the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different ramp rates and hold times.

    • Select an Appropriate GC Column: A longer column or a column with a different stationary phase polarity may provide better resolution. A commonly used column for terpene analysis is a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[6]

    • Use a Higher Resolution Mass Spectrometer: If available, a high-resolution mass spectrometer can help distinguish between compounds with the same nominal mass but different elemental compositions.

  • Addressing Matrix Interference:

    • Sample Cleanup: Implement a sample cleanup step to remove interfering matrix components. Solid-phase extraction (SPE) with a suitable sorbent can be effective.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning the full mass range, use SIM or MRM mode to selectively monitor for specific ions of this compound. This significantly improves selectivity and sensitivity in complex matrices. You will need to identify characteristic fragment ions from the this compound mass spectrum.

Q4: What are the key fragment ions of this compound in its mass spectrum that I can use for quantification?

A4: The mass spectrum of this compound (molecular weight 290.5 g/mol ) shows several characteristic fragment ions resulting from the electron ionization process. While the molecular ion peak (m/z 290) may be observed, it is often of low intensity. The fragmentation of labdane-type diterpenes is often characterized by the loss of their alkyl chain.[7][8]

Based on available spectral data, some of the key fragment ions for this compound and its isomers include:

  • m/z 275: Loss of a methyl group (-CH3).

  • m/z 257: Loss of a methyl group and water (-CH3, -H2O) or a propyl group (-C3H7).

  • m/z 204 & 205: Resulting from cleavage of the diterpene skeleton.

  • m/z 189 & 191: Further fragmentation of the bicyclic system.

  • m/z 137 & 123: Common fragments in many terpenes.

For quantitative analysis in SIM mode, it is recommended to select a quantifier ion (typically the most abundant and specific fragment) and at least one or two qualifier ions for confirmation. For example, you could use m/z 257 as the quantifier and m/z 275 and 189 as qualifiers. The ratio of the qualifier to quantifier ions should be consistent across samples and standards.

Q5: How do I choose an appropriate internal standard for this compound quantification?

A5: An ideal internal standard (IS) should be a compound that is not naturally present in the sample, has similar chemical and physical properties to the analyte, and elutes close to the analyte without co-eluting. For this compound, several options can be considered:

  • Structurally Similar Compounds: Other diterpenes that are not expected to be in your sample can be good candidates. For example, sclareol has been used in studies involving this compound. However, it is important to ensure it is not present in the samples being analyzed.

  • Commercially Available Standards: Compounds like tetradecane or camphor have been used as internal standards in the analysis of diterpenes from plant extracts.[9][10]

  • Isotopically Labeled Standards: The gold standard is to use a stable isotope-labeled version of this compound (e.g., d3-manoyl oxide). However, these can be expensive and may not be commercially available.

Recommendation: If an isotopically labeled standard is not available, a non-endogenous diterpene with a similar retention time would be the next best choice. If that is also not feasible, a long-chain alkane like tetradecane can be a practical option. The chosen internal standard should be added to the sample at a known concentration early in the sample preparation process to correct for variations in extraction efficiency and instrument response.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound found in a study on Clary Sage (Salvia sclarea) essential oil. This data can be used as a reference for expected concentrations in similar matrices.

CompoundMatrixConcentration (% of total oil)Analytical MethodReference
This compoundClary Sage (Salvia sclarea) essential oil0.59GC-MS[11]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plant Essential Oils

This protocol provides a general framework for the quantification of this compound in essential oil samples. Method validation (linearity, accuracy, precision, LOD, LOQ) is crucial for reliable results.[12]

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent such as hexane or ethyl acetate to a concentration within the calibration range. A typical starting dilution is 1:100 (v/v).

    • Add an internal standard (e.g., tetradecane) to the diluted sample at a known concentration.

    • Vortex the sample for 30 seconds to ensure homogeneity.

  • GC-MS Parameters:

    • GC System: Agilent 7890A GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantifier Ion: m/z 257.

      • Qualifier Ions: m/z 275, 189.

  • Calibration:

    • Prepare a series of calibration standards of this compound in the same solvent as the samples, covering the expected concentration range.

    • Add the internal standard to each calibration standard at the same concentration as in the samples.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

Visualizations

Manoyl_Oxide_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Essential Oil Dilution Dilution in Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Vortex Vortexing IS_Addition->Vortex Injection GC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Troubleshooting_Decision_Tree Start Start: Inaccurate Quantification CheckPeak Check Peak Shape and Area Start->CheckPeak LowArea Low / Inconsistent Area? CheckPeak->LowArea Area Issue PoorShape Tailing / Broad Peak? CheckPeak->PoorShape Shape Issue Coelution Co-elution with other peaks? CheckPeak->Coelution Resolution Issue IncreaseInjectorTemp Increase Injector Temp LowArea->IncreaseInjectorTemp Yes UseSplitless Use Splitless Injection LowArea->UseSplitless Yes CheckSamplePrep Review Sample Prep for Analyte Loss LowArea->CheckSamplePrep Yes ImprovedQuant Improved Quantification LowArea->ImprovedQuant No CheckColumn Check Column Condition / Deactivation PoorShape->CheckColumn Yes CheckLiner Use Deactivated Liner with Glass Wool PoorShape->CheckLiner Yes CheckLeaks Check for System Leaks PoorShape->CheckLeaks Yes PoorShape->ImprovedQuant No OptimizeTempProg Optimize Oven Temperature Program Coelution->OptimizeTempProg Yes ChangeColumn Consider a Different GC Column Coelution->ChangeColumn Yes UseSIM Use SIM/MRM for Specificity Coelution->UseSIM Yes Coelution->ImprovedQuant No

Caption: Troubleshooting decision tree for this compound GC-MS analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Manoyl Oxide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of manoyl oxide.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the derivatization of this compound.

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product, in my this compound derivatization reaction. What are the possible causes and solutions?

  • Answer: Low or no product yield can stem from several factors:

    • Poor Solubility of this compound: this compound is a lipophilic molecule and may not be fully dissolved in the reaction solvent, leading to incomplete reaction.[1]

      • Solution: Ensure your this compound is fully dissolved before adding reagents. You may need to try alternative solvents or gently warm the mixture to facilitate dissolution. For silylation reactions, pyridine is a common solvent that can effectively dissolve the substrate.[1]

    • Inactive Reagents: Derivatization reagents, especially silylating agents, are sensitive to moisture.

      • Solution: Use freshly opened reagents or reagents that have been stored under anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.

      • Solution: The optimal temperature depends on the specific derivatization reaction. For silylation, reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 50-60 °C).[2] For some cyclization reactions to form this compound epimers, lower temperatures (e.g., -95 °C) have been shown to increase selectivity, although they may also increase by-product formation.[3][4] It is recommended to perform small-scale trials at different temperatures to find the optimum for your specific derivative.

    • Incorrect Stoichiometry: The molar ratio of reactants is crucial for driving the reaction to completion.

      • Solution: An excess of the derivatizing agent is often used to ensure complete conversion of the this compound. For example, in silylation reactions, a significant excess of the silylating agent and catalyst (if required) is common practice.

2. Formation of Multiple Products or By-products

  • Question: My reaction is producing multiple unexpected products alongside my desired derivative. How can I improve the selectivity?

  • Answer: The formation of multiple products can be due to side reactions or the presence of impurities.

    • Side Reactions: this compound has several reactive sites, which can lead to a mixture of products.

      • Solution: Consider using protecting groups if you want to derivatize a specific functional group. The choice of reagent can also influence selectivity. For instance, in the synthesis of 13-epi-manoyl oxide from sclareol, the choice of a superacidic catalyst and low temperature was crucial for achieving high selectivity.[3][4]

    • Presence of Water: Moisture can lead to the hydrolysis of reagents and the formation of by-products.

      • Solution: As mentioned previously, ensure all reagents and solvents are anhydrous.

    • Temperature Effects: Higher temperatures can sometimes promote side reactions and decomposition.

      • Solution: Try running the reaction at a lower temperature to see if by-product formation is reduced.[3][4]

3. Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound derivative from the reaction mixture. What purification techniques are recommended?

  • Answer: Purification of diterpenoid derivatives can be challenging due to their similar polarities.

    • Column Chromatography: This is the most common method for purifying this compound derivatives.

      • Tips: Use a high-quality silica gel and carefully select your solvent system. A gradient elution (gradually increasing the polarity of the solvent) can be effective in separating compounds with close retention factors.

    • Preparative Thin-Layer Chromatography (TLC): For small-scale reactions, preparative TLC can be a useful purification tool.

    • High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is a powerful technique.

4. Issues with GC-MS Analysis of Derivatives

  • Question: I am preparing a silyl derivative of this compound for GC-MS analysis, but I am not getting a clean chromatogram. What could be the issue?

  • Answer: Problems with GC-MS analysis of silyl derivatives often relate to the derivatization process itself or the analytical conditions.

    • Incomplete Derivatization: If the this compound is not fully derivatized, you may see broad, tailing peaks corresponding to the underivatized compound.

      • Solution: Ensure the derivatization reaction goes to completion by using an excess of the silylating reagent and allowing sufficient reaction time.[5]

    • Hydrolysis of Derivatives: Silyl ethers are susceptible to hydrolysis.

      • Solution: Analyze the sample as soon as possible after derivatization. Ensure that no moisture is introduced during sample preparation or injection.

    • GC Conditions: The GC parameters may not be optimized for your derivative.

      • Solution: Optimize the temperature program of the GC oven to ensure good separation of your derivative from other components. Check the injection port temperature to prevent thermal degradation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 13-epi-Manoyl Oxide from Sclareol.

This table summarizes the effect of temperature on the conversion and selectivity of the superacid-catalyzed cyclization of sclareol to form 13-epi-manoyl oxide. This data illustrates the critical role of temperature in optimizing the yield of a specific diterpene oxide derivative.

EntryTemperature (°C)Time (min)Conversion (%)Ratio of 13-epi-manoyl oxide to this compound
1-7815>957:3
2-8515>958:2
3-9515>959:1
4-105158093:7

Data adapted from Morarescu et al., Chemistry Journal of Moldova, 2021.[3][4]

Experimental Protocols

1. General Protocol for Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the preparation of trimethylsilyl (TMS) derivatives of this compound for analysis by gas chromatography-mass spectrometry.

  • Materials:

    • This compound (1 mg)

    • Anhydrous pyridine (100 µL)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

    • Dry reaction vial with a screw cap

    • Heating block or water bath

  • Procedure:

    • Weigh 1 mg of this compound into a dry reaction vial.

    • Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the this compound.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis. Inject 1 µL of the reaction mixture into the GC-MS.

2. Protocol for Acylation of this compound

This protocol provides a general method for the acylation of the hydroxyl group in this compound derivatives, assuming a hydroxyl group is present and accessible.

  • Materials:

    • Hydroxylated this compound derivative (e.g., 10 mg)

    • Anhydrous dichloromethane (DCM) or pyridine (1 mL)

    • Acylating agent (e.g., acetic anhydride or acetyl chloride, 1.5 equivalents)

    • Base (e.g., triethylamine or pyridine, 2 equivalents)

    • Dry reaction flask with a magnetic stirrer

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • Dissolve the hydroxylated this compound derivative in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base to the reaction mixture.

    • Slowly add the acylating agent dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatization Reagents (e.g., Silylating Agent, Acylating Agent) dissolve->add_reagents react React under Optimized Conditions (Temperature, Time) add_reagents->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Derivative (Column Chromatography) extract->purify analyze Characterize Derivative (NMR, MS, etc.) purify->analyze end Final Product analyze->end

Caption: Experimental workflow for this compound derivatization.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka_inactive Inactive PKA camp->pka_inactive Binds pka_active Active PKA pka_inactive->pka_active Activates response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka_active->response Phosphorylates Targets ligand Ligand ligand->receptor Binds forskolin This compound Analog (e.g., Forskolin) forskolin->ac Directly Activates

Caption: cAMP signaling pathway activated by GPCRs and this compound analogs.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Manoyl Oxide and Sclareolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two natural diterpenoids: manoyl oxide and sclareolide. By presenting supporting experimental data, detailed methodologies, and visual representations of experimental workflows, this document aims to be a valuable resource for researchers investigating the potential therapeutic applications of these compounds.

Overview of this compound and Sclareolide

This compound and sclareolide are both labdane-type diterpenes, natural compounds found in various plant species, notably in the Salvia genus. Their structural similarities and differences give rise to a range of biological activities, making them subjects of interest in pharmacology and drug discovery. This guide focuses on a comparative analysis of their cytotoxic, antimicrobial, and anti-inflammatory properties.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of this compound and sclareolide, facilitating a direct comparison of their potency in various assays.

BioactivityCompoundTest SystemResult (IC₅₀ / MIC)
Cytotoxicity This compoundMCF-7 (human breast adenocarcinoma)50 µM
SclareolideK562 (human chronic myelogenous leukemia)10.8 ± 0.6 µM[1]
SclareolideMV4-11 (human acute monocytic leukemia)4.5 ± 0.3 µM[1]
Antifungal SclareolideCryptococcus neoformans H9916 µg/mL[2]
Antibacterial SclareolideStaphylococcus aureus ATCC 25923Good activity[3]
SclareolidePseudomonas aeruginosa ATCC 27950Good activity[3]
SclareolideEscherichia coli ATCC 25922Good activity[3]
SclareolideEnterococcus faecalis ATCC 29212Good activity[3]
Anti-inflammatory Sclareol (precursor to Sclareolide)LPS-stimulated RAW264.7 macrophages (NO production)Inhibition observed[4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or sclareolide) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add test compounds incubate_24h_1->add_compounds incubate_exposure Incubate for exposure period add_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay for Cytotoxicity Assessment.
Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis serial_dilution Serial dilution of test compound inoculate_plate Inoculate 96-well plate serial_dilution->inoculate_plate prepare_inoculum Prepare standardized inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate observe_growth Observe for microbial growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Broth Microdilution for MIC Determination.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

The Griess assay is a common method to measure nitric oxide (NO) production by cells, which is an indicator of inflammatory response.

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production. Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ for NO inhibition can then be calculated.

NO_Assay_Signaling_Pathway cluster_stimulation Cellular Stimulation cluster_pathway Signaling Cascade cluster_production NO Production cluster_inhibition Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS_expression iNOS Gene Expression NFkB->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Test_Compound This compound / Sclareolide Test_Compound->NFkB Inhibits

Signaling Pathway of LPS-induced NO Production.

Discussion and Conclusion

The compiled data suggests that both this compound and sclareolide possess noteworthy biological activities.

Regarding antimicrobial activity , sclareolide has shown promising antifungal effects against Cryptococcus neoformans and broad-spectrum antibacterial potential. While derivatives of this compound have reported antimicrobial properties, specific data for the parent compound is less available in the reviewed literature.

While the anti-inflammatory potential of sclareol (a precursor to sclareolide) has been demonstrated through the inhibition of nitric oxide production, quantitative IC₅₀ values for both this compound and sclareolide in this context require further investigation for a direct comparison.

References

Manoyl Oxide: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manoyl oxide, a naturally occurring labdane diterpene, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of its mechanism of action in antimicrobial, anti-inflammatory, and anticancer applications, supported by available experimental data. While extensive research exists for its antimicrobial properties, the precise mechanisms underlying its anti-inflammatory and anticancer effects are less defined. This guide leverages data from closely related labdane diterpenes to provide a predictive framework for this compound's potential modes of action in these areas.

Antimicrobial Activity: A Clear Advantage

This compound and its derivatives have demonstrated significant antimicrobial properties. A key study highlights the efficacy of several hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

CompoundS. aureusS. epidermidisE. coliE. cloacaeK. pneumoniaeP. aeruginosaC. albicansC. tropicalisC. glabrata
This compound Derivative 9 12111011109121110
This compound Derivative 11 ------11109
Standard Antibiotics
Netilmicin222018191716---
Ceftriaxone181620211915---
5-Flucytosine------201817
Amphotericin B------181716

Data synthesized from a study on hemisynthetic this compound derivatives.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The antimicrobial activity of this compound derivatives was determined using the standardized disk diffusion method.

  • Microorganism Preparation: Bacterial and fungal strains were cultured on appropriate agar plates.

  • Inoculum Preparation: A standardized inoculum of each microorganism was prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates was uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Disk Application: Sterile paper disks (6 mm in diameter) were impregnated with a defined concentration of the test compounds (this compound derivatives) and standard antibiotics. The disks were then placed on the surface of the inoculated agar plates.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each disk was measured in millimeters. The zone of inhibition represents the area where the growth of the microorganism is inhibited by the test compound.

Anti-inflammatory Activity: Insights from Related Diterpenes

Direct quantitative data on the anti-inflammatory mechanism of this compound is limited in the current literature. However, studies on structurally similar labdane diterpenes, such as sclareol and compounds isolated from Leonurus sibiricus, provide strong indications of its potential mechanism of action.[2][3][4][5] These compounds have been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins, and by modulating critical signaling pathways such as NF-κB and MAPK.

It is plausible that this compound shares these mechanisms. The proposed anti-inflammatory action of this compound is depicted in the following signaling pathway diagram.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Nucleus->iNOS Upregulates COX2 COX-2 Gene Nucleus->COX2 Upregulates NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins COX2->PGs Produces ManoylOxide This compound ManoylOxide->IKK Inhibits ManoylOxide->NFkB Inhibits Translocation

Fig 1. Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay is used to quantify the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound or a reference inhibitor (e.g., L-NMMA) for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Anticancer Activity: A Focus on Apoptosis Induction

Direct evidence for the anticancer mechanism of this compound is emerging, with studies on related labdane diterpenes like sclareol and kayadiol providing a strong predictive framework.[6][7][8][9] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through the activation of caspases, key enzymes in the apoptotic pathway.

The proposed mechanism involves the induction of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3.

anticancer_workflow cluster_treatment Treatment cluster_assays Experimental Assays cluster_outcomes Biological Outcomes ManoylOxide This compound CancerCells Cancer Cells ManoylOxide->CancerCells Treats MTT Cell Viability Assay (MTT) CancerCells->MTT Assessed by Caspase Caspase-3 Activity Assay CancerCells->Caspase Assessed by Apoptosis Apoptosis Assay (Annexin V/PI) CancerCells->Apoptosis Assessed by Viability Decreased Cell Viability MTT->Viability CaspaseActivation Caspase-3 Activation Caspase->CaspaseActivation ApoptosisInduction Induction of Apoptosis Apoptosis->ApoptosisInduction

Fig 2. Experimental workflow for assessing anticancer activity.
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a standard anticancer drug (e.g., doxorubicin) for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Cancer cells are treated with this compound for a specified time, then harvested and lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a protein assay (e.g., Bradford assay).

  • Caspase-3 Reaction: A specific amount of protein lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) in a reaction buffer.

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is measured using a fluorometer with excitation at 380 nm and emission at 460 nm.

  • Calculation: The caspase-3 activity is expressed as the fold increase in fluorescence compared to the untreated control.

Conclusion

This compound demonstrates clear and potent antimicrobial activity, with its derivatives showing promise as novel therapeutic agents. While direct mechanistic studies on its anti-inflammatory and anticancer effects are still needed, the available data on related labdane diterpenes strongly suggest that this compound likely acts by inhibiting key inflammatory mediators and signaling pathways, and by inducing apoptosis in cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the therapeutic potential of this compound and its analogs. Future studies should focus on determining the specific molecular targets and IC50 values of this compound in inflammatory and cancer models to fully elucidate its mechanism of action and facilitate its development as a potential therapeutic agent.

References

Manoyl Oxide: A Comparative Analysis of its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manoyl oxide, a naturally occurring diterpenoid, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its anti-inflammatory effects against established anti-inflammatory agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on presenting the available information for comparable compounds and outlines the established experimental protocols for evaluating anti-inflammatory activity. This allows for a foundational understanding and provides a framework for future research and validation of this compound's anti-inflammatory properties.

Comparative Analysis of Anti-Inflammatory Activity

To provide a context for the potential efficacy of this compound, this section presents data on the in vitro anti-inflammatory activity of well-characterized compounds: the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the nitric oxide synthase (NOS) inhibitor, L-NAME. The data is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.

CompoundTargetAssayCell LineIC50 Value
This compound iNOS, COX-2 (Putative)Nitric Oxide InhibitionRAW 264.7Data not available
Diclofenac COX-1, COX-2Nitric Oxide InhibitionRAW 264.7Not specified, but inhibits iNOS expression
L-NAME Nitric Oxide Synthase (NOS)Nitric Oxide Synthase InhibitionPurified brain NOS70 µM[1][2]

Note: IC50 values represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The absence of a specific IC50 value for Diclofenac in the provided search results indicates that while its inhibitory effect on iNOS expression is documented, the precise concentration for 50% inhibition of NO production in this specific assay was not found.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of a compound.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with an inflammatory agent.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • After a pre-incubation period of 1 hour, inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to all wells except the control group.

3. Incubation and Sample Collection:

  • The plates are incubated for a further 24 hours.

  • After incubation, the cell culture supernatant is collected for the measurement of nitric oxide.

4. Nitric Oxide Measurement (Griess Assay):

  • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is determined using the Griess reagent.

  • 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with the LPS-stimulated control wells.

5. Data Analysis:

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the effect of a test compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.

1. Cell Lysis and Protein Quantification:

  • After treatment with the test compound and/or LPS as described above, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved in inflammation and the experimental procedures to study them, the following diagrams are provided.

Experimental_Workflow_for_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis A RAW 264.7 Macrophage Culture B Seeding in 96-well Plates A->B C Pre-treatment with this compound B->C D Stimulation with LPS C->D E Nitric Oxide Measurement (Griess Assay) D->E F Western Blot for iNOS & COX-2 D->F G Data Analysis & IC50 Determination E->G F->G

Fig. 1: Experimental workflow for in vitro anti-inflammatory screening.

Manoyl_Oxide_Putative_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MO This compound IKK IKK MO->IKK Inhibits (Putative) MAPK_p MAPK (p38, JNK, ERK) MO->MAPK_p Inhibits (Putative) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK TAK1->MAPK_p Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_NFkB IκBα-NF-κB Complex IkappaB->IkappaB_NFkB NFkB NF-κB (p50/p65) NFkB->IkappaB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation IkappaB_NFkB->NFkB Release of NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Induces Transcription

Fig. 2: Putative anti-inflammatory signaling pathway of this compound.

Concluding Remarks

While direct quantitative evidence for the anti-inflammatory activity of this compound is currently limited in the accessible scientific literature, its structural relationship to other bioactive diterpenoids suggests a potential role in modulating inflammatory pathways. The provided experimental protocols and comparative data for established anti-inflammatory agents offer a robust framework for the systematic evaluation of this compound. Future research should focus on determining its IC50 values for the inhibition of key inflammatory mediators and elucidating its precise mechanism of action on signaling cascades such as NF-κB and MAPK. Such studies will be crucial in validating the anti-inflammatory properties of this compound and assessing its potential as a novel therapeutic agent.

References

Comparative Analysis of Manoyl Oxide Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various methods for the extraction of manoyl oxide, a labdane diterpenoid and a key biosynthetic precursor to the pharmacologically significant compound, forskolin.[1] The selection of an appropriate extraction technique is critical as it directly influences the yield, purity, cost-effectiveness, and environmental impact of the process. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed analysis of both conventional and modern extraction technologies, supported by experimental protocols and comparative data.

Overview of Extraction Methods

The extraction of this compound and similar lipophilic compounds from plant matrices, such as the roots of Coleus forskohlii, can be accomplished through several techniques. These methods range from traditional solvent-based approaches to more advanced, greener technologies that offer significant advantages in terms of efficiency and sustainability.

Conventional Methods:

  • Soxhlet Extraction: A classic semi-continuous method utilizing solvent reflux for exhaustive extraction.[2]

  • Maceration: A simple soaking technique where the plant material is immersed in a solvent for an extended period.[3]

Modern (Green) Methods:

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing mass transfer.[4][5]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to selectively heat the solvent and in-situ water within the plant material, causing cell rupture and rapid release of target compounds.[6][7]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent, offering high selectivity and leaving no toxic residue.[8][9][10]

Quantitative Data Comparison

The efficiency of an extraction method is evaluated based on several key performance indicators, including yield, extraction time, solvent consumption, and energy usage. The following table summarizes a comparative overview of these parameters for the different extraction techniques. Note: Direct comparative data for this compound is limited; therefore, this table presents typical values observed for the extraction of similar bioactive compounds from plant materials.

Parameter Soxhlet Extraction Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) High (exhaustive)[11]Moderate to High[12]High[5]Very High[13]High (highly selective)[14]
Extraction Time Long (6-24 hours)[2]Very Long (days to weeks)[15]Short (15-60 minutes)[16]Very Short (5-40 minutes)[17][18]Short to Moderate (30-120 min)
Solvent Consumption High[19]High[12]Low to Moderate[20]Low[13]Very Low (CO₂) / Low (co-solvent)[21]
Energy Consumption High (prolonged heating)Very LowLowModerate[18]High (pressurization)
Selectivity LowLowModerateModerate to HighVery High[10]
Suitability for Thermolabile Compounds Poor[22]Excellent[3]GoodGood (potential for hotspots)Excellent[8]
Automation Potential High[2]LowHighHighHigh
Environmental Impact High (solvent use)High (solvent use)LowLowVery Low (Green Technology)[9]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general experimental protocols for each extraction method discussed.

Soxhlet Extraction

This method facilitates a continuous extraction by repeatedly washing the sample with fresh, distilled solvent.[2] It is thorough but can be time-consuming and may degrade heat-sensitive compounds like this compound.[22]

Protocol:

  • Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.

  • Loading: Place the powdered sample into a porous cellulose thimble.

  • Assembly: Position the thimble inside the main chamber of the Soxhlet extractor. The extractor is then placed on top of a flask containing the extraction solvent (e.g., hexane, ethanol) and below a condenser.[2]

  • Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the side arm, condenses, and drips down onto the sample.

  • Cycling: The solvent fills the chamber, extracting the desired compounds. Once the solvent reaches a specific level, it siphons back into the boiling flask.[22]

  • Completion: This cycle repeats until the extraction is complete (typically several hours). The resulting extract in the flask is then concentrated using a rotary evaporator.

Workflow Diagram:

Soxhlet_Extraction_Workflow Start Start: Powdered Sample Load Load Sample into Thimble Start->Load Assemble Assemble Apparatus: Flask, Extractor, Condenser Load->Assemble Heat Heat Solvent in Flask Assemble->Heat Vaporize Solvent Vaporizes and Rises Heat->Vaporize Condense Vapor Condenses and Drips onto Sample Vaporize->Condense Extract Solvent Extracts this compound Condense->Extract Siphon Solvent Siphons Back to Flask Extract->Siphon Repeat Repeat Cycle Siphon->Repeat Repeat->Heat Continue Concentrate Concentrate Extract (Rotary Evaporator) Repeat->Concentrate Complete End End: Crude this compound Concentrate->End

Caption: Workflow for Soxhlet Extraction.

Maceration

Maceration is a simple and straightforward extraction technique based on soaking the plant material in a solvent. It is suitable for thermolabile compounds but is often slow and may not be exhaustive.[3][15]

Protocol:

  • Preparation: Grind the dried plant material into a coarse powder.

  • Soaking: Place the powder in a sealed container and submerge it in a suitable solvent (e.g., ethanol, methanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[3]

  • Incubation: Allow the mixture to stand at room temperature for an extended period (e.g., 3 to 7 days), with occasional agitation or stirring to enhance diffusion.

  • Filtration: After the maceration period, separate the liquid extract from the solid plant residue by filtration.

  • Concentration: Evaporate the solvent from the filtrate, typically under reduced pressure, to obtain the crude extract.

Workflow Diagram:

Maceration_Workflow Start Start: Powdered Sample Soak Place Sample in Sealed Container with Solvent Start->Soak Incubate Incubate at Room Temperature (Several Days) Soak->Incubate Agitate Occasional Agitation Incubate->Agitate Filter Filter to Separate Extract from Residue Incubate->Filter Agitate->Incubate Concentrate Concentrate Extract (Solvent Evaporation) Filter->Concentrate End End: Crude this compound Concentrate->End

Caption: Workflow for Maceration.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to accelerate extraction. The process, known as acoustic cavitation, involves the formation and collapse of microbubbles, which generates microjets that disrupt plant cell walls and improve solvent penetration.[4][23]

Protocol:

  • Preparation: Mix the powdered plant material with a suitable solvent in an extraction vessel.

  • Sonication: Immerse the ultrasonic probe (direct sonication) or place the vessel in an ultrasonic bath (indirect sonication).

  • Parameter Setting: Set the key parameters: ultrasonic power (e.g., 500 W), frequency (e.g., 20 kHz), extraction time (e.g., 15-30 min), and temperature.[16] A pulsed mode is often used to prevent overheating.

  • Extraction: Apply the ultrasound for the specified duration.

  • Separation & Concentration: After extraction, filter the mixture and concentrate the filtrate to yield the crude extract.

Workflow Diagram:

UAE_Workflow Start Start: Sample & Solvent Mixture Sonication Apply Ultrasonic Waves (Probe or Bath) Start->Sonication Cavitation Acoustic Cavitation Occurs: Cell Wall Disruption Sonication->Cavitation Release This compound Released into Solvent Cavitation->Release Filter Filter the Mixture Release->Filter Concentrate Concentrate the Filtrate Filter->Concentrate End End: Crude this compound Concentrate->End

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid and efficient extraction. Microwaves cause localized heating of the solvent and any residual water in the plant tissue, leading to a buildup of internal pressure that ruptures the cell walls and releases the target compounds.[6][7]

Protocol:

  • Preparation: Place the powdered plant material in a microwave-transparent extraction vessel with a suitable solvent.

  • Parameter Setting: Set the MAE parameters, including microwave power (e.g., 200-800 W), extraction time (e.g., 5-20 min), and temperature.[6][13]

  • Irradiation: Irradiate the mixture with microwaves in a dedicated MAE system, often equipped with a reflux condenser to prevent solvent loss.

  • Cooling: After the extraction is complete, allow the vessel to cool to room temperature.

  • Separation & Concentration: Filter the extract and concentrate it to obtain the final product.

Workflow Diagram:

MAE_Workflow Start Start: Sample & Solvent Mixture Irradiation Apply Microwave Irradiation Start->Irradiation Heating Selective Heating of Solvent & In-situ Water Irradiation->Heating Rupture Cell Wall Rupture due to Internal Pressure Heating->Rupture Release This compound Released Rupture->Release Filter Filter Cooled Mixture Release->Filter Concentrate Concentrate the Filtrate Filter->Concentrate End End: Crude this compound Concentrate->End

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technology that uses a fluid above its critical temperature and pressure (a supercritical fluid) as the solvent.[9] Supercritical carbon dioxide (SC-CO₂) is the most common choice due to its non-toxic, non-flammable nature and tunable solvent properties.[10]

Protocol:

  • Preparation: Load the ground plant material into a high-pressure extraction vessel.

  • Pressurization: Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state (e.g., >31°C and >74 bar).[9] A polar co-solvent like ethanol may be added to enhance the extraction of certain compounds.[21]

  • Extraction: Pass the SC-CO₂ through the extraction vessel, where it dissolves the this compound.

  • Separation: Route the fluid containing the extract to a separator vessel at a lower pressure and temperature. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.

  • Collection: Collect the solvent-free extract from the separator. The CO₂ can be recycled back into the system.

Workflow Diagram:

SFE_Workflow Start Start: Powdered Sample Load Load Sample into Extractor Start->Load Pressurize Introduce CO2 and bring to Supercritical State (P, T) Load->Pressurize Extract Pass Supercritical CO2 through Sample Pressurize->Extract Depressurize Transfer to Separator (Reduce Pressure) Extract->Depressurize Separate CO2 becomes Gas, Extract Precipitates Depressurize->Separate Collect Collect Solvent-Free Extract Separate->Collect Recycle Recycle Gaseous CO2 Separate->Recycle End End: Crude this compound Collect->End Recycle->Pressurize

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Biological Context: Relevant Signaling Pathways

While this compound is primarily known as a biosynthetic intermediate, related natural products often exhibit significant biological activity by modulating cellular signaling pathways. For instance, magnolol, another plant-derived compound, exerts anti-inflammatory effects by inhibiting the NF-κB pathway and activates antioxidant responses via the Nrf2 pathway.[24] Understanding these pathways is crucial for drug development professionals exploring the therapeutic potential of this compound derivatives.

Example Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some bioactive compounds can block this pathway, reducing inflammation.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NFκB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Bioactive Compound (e.g., this compound Derivative) Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Genes Inflammatory Genes (Cytokines, etc.) Transcription->Genes

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The choice of an extraction method for this compound depends on the specific objectives of the research or production process.

  • Maceration is simple and requires minimal equipment but is inefficient in terms of time and solvent use.

  • Soxhlet extraction provides high yields but its use of prolonged heat makes it unsuitable for thermolabile compounds.

  • Modern methods like UAE and MAE offer a significant improvement, providing rapid extraction with reduced solvent consumption and higher efficiency.[20][25]

  • Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly and highly selective method, capable of producing a high-purity, solvent-free extract, making it ideal for pharmaceutical and nutraceutical applications.[8][21]

For drug development and applications requiring high purity and minimal thermal degradation, SFE is the superior choice. For rapid screening and laboratory-scale extractions where initial investment is a concern, UAE and MAE present a balanced compromise between efficiency, cost, and environmental impact.

References

Manoyl Oxide in Anticancer Therapy: A Comparative Guide to Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the extensive exploration of natural products, with labdane diterpenes emerging as a promising class of compounds. This guide provides a comparative analysis of the anticancer activity of manoyl oxide against other notable labdane diterpenes, including sclareol, andrographolide, and coronarin D. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to offer a comprehensive resource for researchers in oncology and drug discovery.

Comparative Cytotoxicity of Labdane Diterpenes

The in vitro cytotoxic activity of this compound and other labdane diterpenes has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, is summarized below. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)50[1]
Sclareol MCF-7 (Breast)2.0[1]
Andrographolide HT-29 (Colon)3.7 (µg/mL)[2]
MDA-MB-231 (Breast)30.28[3]
MCF-7 (Breast)36.9[3]
Coronarin D NPC-BM (Nasopharyngeal)Significant decrease in viability at 8 µM[4]
U-251 (Glioblastoma)Potent suppression of viability observed[5]

Note: The IC50 values for andrographolide and coronarin D are from studies that did not directly compare them with this compound. Therefore, these values should be considered in the context of their respective experimental setups.

Mechanistic Insights: Signaling Pathways in Labdane Diterpene-Induced Apoptosis

Labdane diterpenes exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key intracellular signaling pathways that are often dysregulated in cancer. While the specific pathways affected by this compound are not yet fully elucidated, the activities of structurally similar labdane diterpenes provide valuable insights into its potential mechanisms of action.

Two of the most critical pathways implicated in the anticancer activity of labdane diterpenes are the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/mTOR signaling pathways.

MAPK_PI3K_pathways cluster_0 Labdane Diterpenes cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Manoyl_Oxide This compound MAPK MAPK Pathway (JNK, p38) Manoyl_Oxide->MAPK Modulates (Inferred) PI3K_Akt PI3K/Akt/mTOR Pathway Manoyl_Oxide->PI3K_Akt Modulates (Inferred) Other_Labdanes Other Labdane Diterpenes (Sclareol, Andrographolide, Coronarin D) Other_Labdanes->MAPK Modulates Other_Labdanes->PI3K_Akt Modulates Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation PI3K_Akt->Inhibition_of_Proliferation Apoptosis->Inhibition_of_Proliferation

Figure 1: Inferred signaling pathways modulated by this compound.

Coronarin D, for instance, has been shown to activate the MAPK pathway, specifically by stimulating ERK/JNK phosphorylation, which in turn leads to the activation of the intrinsic apoptotic pathway.[6] Andrographolide has been reported to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[3] Given the structural similarities, it is plausible that this compound also induces apoptosis through the modulation of one or both of these crucial cancer-related signaling cascades.

Experimental Protocols

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other labdane diterpenes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the labdane diterpenes in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat cells with labdane diterpenes incubation_24h->compound_treatment incubation_treatment Incubate for treatment period compound_treatment->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate 2-4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound or other labdane diterpenes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the labdane diterpene for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Conclusion

The available data indicates that this compound possesses anticancer activity, although it appears to be less potent than sclareol against the MCF-7 breast cancer cell line. While direct comparative studies with a broader range of labdane diterpenes are limited, the known mechanisms of action of related compounds suggest that this compound likely induces apoptosis through the modulation of key signaling pathways such as the MAPK and/or PI3K/Akt/mTOR pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols provided herein offer a standardized framework for future investigations into the anticancer properties of this compound and other labdane diterpenes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of manoyl oxide, a diterpenoid of interest for its potential biological activities. The cross-validation of analytical methods is a critical step in ensuring data integrity, reliability, and comparability across different studies and laboratories. This document outlines the performance characteristics of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

Data Presentation

The following table summarizes key performance parameters for HPLC-UV, GC-MS, and LC-MS/MS. The HPLC-UV data is derived from a validated method for manool, a closely related diterpenoid, and serves as a strong proxy for the analysis of this compound. The GC-MS and LC-MS/MS data are representative of validated methods for other oxides and compounds found in complex matrices.

Parameter HPLC-UV (for Manool) GC-MS/MS (Representative) LC-MS/MS (Representative)
Linearity (R²) > 0.99≥ 0.998[1][2]> 0.996[3]
Limit of Detection (LOD) 1.88 µg/mL[4]Not specifiedNot specified
Limit of Quantitation (LOQ) 5.70 µg/mL[4]0.10 - 1.50 µg/mLNot specified
Accuracy (% Recovery) 98.2 - 101.5%[4]80.23 - 115.41%[1][2]96.36 - 111.43%[3]
Precision (% RSD) Intraday: ≤ 1.8%Interday: ≤ 2.5%[4]Intraday: ≤ 12.03%Interday: ≤ 11.34%[1][2]Intraday: 1.65 - 7.15%Interday: 1.65 - 7.15%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the cited analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Manool

This method was developed and validated for the quantification of manool in a plant extract and is adaptable for this compound.[4]

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

  • Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic elution with acetonitrile and water (90:10 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Detection Wavelength : 201 nm.

  • Sample Preparation :

    • Dissolve the sample extract and an internal standard (methyl ent-kaurenoate) in acetonitrile.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

  • Quantification : Based on a calibration curve constructed from standard solutions of manool.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils.[1][2]

  • Instrumentation : Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

  • Column : HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate.

  • Injector Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature of 70°C, hold for 3 minutes.

    • Ramp to 100°C at 5°C/min, hold for 1 minute.

    • Ramp to 246°C at 120°C/min, hold for 3 minutes.

  • MS Detector :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.

  • Sample Preparation :

    • Dilute the sample in a suitable solvent (e.g., hexane).

    • Inject into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is representative for the sensitive and selective quantification of analytes in biological matrices.[3]

  • Instrumentation : Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column : A suitable reversed-phase column (e.g., C18).

  • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate : A typical flow rate for LC-MS/MS would be in the range of 0.2-0.6 mL/min.

  • MS/MS Detector :

    • Ionization Source : Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Sample Preparation :

    • Perform protein precipitation of the sample (e.g., plasma) with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound, for instance, a newly developed method against an established reference method.

cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison A Develop New Analytical Method (e.g., LC-MS/MS) B Validate New Method (ICH Guidelines) A->B D Prepare a Set of Samples (Spiked and Real Matrices) B->D C Establish Reference Method (e.g., Validated HPLC-UV) C->D E Analyze Samples with Both Methods in Parallel D->E F Collect Quantitative Data from Both Methods E->F G Statistical Comparison of Results (e.g., Bland-Altman Plot, t-test) F->G H Assess Agreement and Bias Between Methods G->H I Determine if Methods are Interchangeable H->I J Accept New Method I->J Methods are Equivalent K Investigate Discrepancies I->K Methods are Not Equivalent K->A Re-evaluate/Optimize New Method

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Manoyl Oxide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of manoyl oxide analogs, focusing on their structure-activity relationships (SAR) in cytotoxic and antimicrobial applications. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

The labdane-type diterpene this compound, a natural product found in various plant species, has emerged as a promising starting point for the development of new therapeutic agents. While this compound itself exhibits moderate biological activity, synthetic and semi-synthetic analogs have demonstrated significantly enhanced potency. This guide delves into the crucial structural modifications that govern the cytotoxic and antimicrobial efficacy of these analogs, offering a valuable resource for researchers in the field.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of chemical modifications to the parent structure. The following tables summarize the in vitro cytotoxic and antimicrobial activities of selected this compound derivatives, providing a clear comparison of their potency.

Cytotoxicity Data

Substitutions on the this compound backbone have been shown to profoundly influence its cytotoxic effects against various cancer cell lines. As illustrated in the table below, derivatization can lead to a substantial increase in potency compared to the parent compound.

Compound/AnalogModificationCancer Cell LineIC50 (µM)Reference
SclareolPrecursor with two tertiary hydroxylsMCF-72.0[1][2]
This compoundBicyclic etherMCF-750[1][2]
Heck-Coupled Analog 1Aryl group at C-15MCF-72.5[1]
Heck-Coupled Analog 2Substituted aryl group at C-15MCF-70.256[1]
Carbazate DerivativeCarbazate at C-15 formylphenyl groupMCF-70.413[1]
Thiomidazolide Derivative of ent-3β-hydroxy-13-epi-manoyl oxideThiomidazolide at C-3Various Leukemic Cell LinesActive[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity Data

Derivatives of ent-3β-hydroxy-13-epi-manoyl oxide have been investigated for their antimicrobial properties. The introduction of specific functional groups has been shown to impart significant activity against a range of bacteria and fungi.

Compound/AnalogModificationMicroorganismActivityReference
ent-3β-hydroxy-13-epi-manoyl oxideParent Compound-Not specified as highly active[4]
Chloroethyl Carbamidic EsterChloroethyl carbamate at C-3Gram (+), Gram (-) bacteria, and pathogenic fungiStrongest activity among tested derivatives[4]
Glycoside DerivativeGlycoside at C-3Pathogenic fungiInteresting activity[4]

Key Structure-Activity Relationship Insights

The data presented above highlights several key SAR trends for this compound analogs:

  • Importance of the C-15 Position for Cytotoxicity: The terminal double bond of this compound serves as a critical handle for modification. The introduction of aryl groups via Heck coupling reactions at this position generally leads to a significant increase in cytotoxic activity against cancer cell lines like MCF-7.[1][2] The nature of the substituent on the aryl ring further modulates this activity.

  • Role of Hydroxyl Groups: The precursor to this compound, sclareol, which possesses two tertiary hydroxyl groups, exhibits greater cytotoxicity than this compound itself.[1][2] This suggests that the presence and accessibility of these hydroxyls are important for its anticancer effects.

  • C-3 Position Modifications for Antimicrobial Activity: For derivatives of ent-3β-hydroxy-13-epi-manoyl oxide, modifications at the C-3 position are crucial for antimicrobial activity. The introduction of a chloroethyl carbamidic ester at this position resulted in the most potent broad-spectrum antimicrobial agent among the tested analogs.[4]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the this compound analogs.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Manoyl_Oxide cluster_0 This compound Scaffold cluster_1 Modifications cluster_2 Biological Activity Manoyl_Oxide This compound Heck_Coupling Heck Coupling at C-15 Manoyl_Oxide->Heck_Coupling Leads to Carbamate Carbamate at C-3 Manoyl_Oxide->Carbamate Leads to Cytotoxicity Increased Cytotoxicity Heck_Coupling->Cytotoxicity Antimicrobial Antimicrobial Activity Carbamate->Antimicrobial

Caption: SAR of this compound Analogs.

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with this compound Analogs start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: MTT Assay Experimental Workflow.

References

In Vivo Therapeutic Potential of Manoyl Oxide: A Comparative Guide Based on Labdane Diterpene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Manoyl oxide, a naturally occurring labdane-type diterpene, has garnered interest for its potential therapeutic applications. While in vivo validation of this compound itself is currently limited in publicly available research, its structural analogs, forskolin and sclareol, have been more extensively studied, offering valuable insights into the potential bioactivities of this class of compounds. This guide provides a comparative overview of the available data, focusing on the demonstrated in vivo anti-cancer effects of forskolin and the anti-inflammatory properties of sclareol as proxies for understanding the potential of this compound.

This compound: Current State of Research

Direct in vivo studies on this compound are not extensively documented in the current scientific literature. However, research into its derivatives has shown promising antimicrobial activity in vitro.

In Vitro Antimicrobial Activity of this compound Derivatives

A study on newly synthesized hemisynthetic derivatives of ent-3-beta-hydroxy-13-epi-manoyl oxide (ribenol) demonstrated their antimicrobial capabilities against a range of pathogens. The chloroethyl carbamidic ester derivative was particularly effective against both gram-positive and gram-negative bacteria, as well as pathogenic fungi.[1] Another derivative, a glycoside, showed notable activity against fungi.[1]

Table 1: Summary of In Vitro Antimicrobial Activity of this compound Derivatives

DerivativeTarget MicroorganismsActivityReference
Chloroethyl carbamidic esterGram (+) bacteria, Gram (-) bacteria, Pathogenic fungiStrongest antimicrobial activity among tested derivatives[1]
GlycosidePathogenic fungiInteresting activity[1]

Comparative In Vivo Analysis of Structurally Related Labdane Diterpenes

To extrapolate the potential in vivo effects of this compound, this guide details the validated therapeutic effects of two other prominent labdane diterpenes: forskolin (anti-cancer) and sclareol (anti-inflammatory).

Forskolin: A Case Study in Anti-Cancer Activity

Forskolin, a well-known activator of adenylate cyclase, has demonstrated significant anti-cancer effects in in vivo models.[2][3] Its mechanisms of action are multifaceted, primarily involving the modulation of the Axin/β-catenin and cAMP/PKA signaling pathways.[2][4][5][6]

In Vivo Anti-Cancer Experimental Data: Forskolin

Table 2: In Vivo Anti-Cancer Effects of Forskolin in a Non-Hodgkin's Lymphoma Model

ParameterControl GroupForskolin (10 mg/kg)Forskolin + SP600125 (30 mg/kg)OutcomeReference
Tumor Weight BaselineSignificantly DecreasedMost Significant DecreaseInhibition of tumorigenesis[2]
Ki-67 Expression HighSignificantly DecreasedMost Significant DecreaseReduction in cell proliferation[2]
Experimental Protocol: In Vivo Tumorigenesis Assay with Forskolin
  • Animal Model: Male BALB/c nude mice (18-20 g).[2]

  • Cell Line: 5 x 10^6 stable transfected Toledo and NK-92 cells (Non-Hodgkin's Lymphoma) subcutaneously injected.[2]

  • Treatment Groups: Control, Forskolin (10 mg/kg), SP600125 (30 mg/kg), and Forskolin + SP600125.[2]

  • Administration: Intraperitoneal injection every 7 days, commencing when tumors reached a visible size of 3-4 mm in diameter.[2]

  • Duration: 28 days.[2]

  • Endpoint Analysis: Tumors were excised and weighed. Immunohistochemical staining was performed to assess Ki-67 expression.[2]

Visualizing the Experimental Workflow and Signaling Pathway

G Experimental Workflow: In Vivo Anti-Cancer Study of Forskolin cluster_0 Animal Model Preparation cluster_1 Tumor Growth and Treatment cluster_2 Endpoint Analysis A Male BALB/c nude mice B Subcutaneous injection of 5x10^6 NK-92 cells A->B C Tumor growth to 3-4 mm B->C D Randomization into treatment groups C->D E IP injection of Forskolin (10 mg/kg) every 7 days for 28 days D->E F Euthanasia at day 28 E->F G Tumor excision and weighing F->G H Immunohistochemistry for Ki-67 F->H

Caption: Workflow for assessing the in vivo anti-cancer efficacy of forskolin.

G Forskolin's Modulation of the Axin/β-catenin Signaling Pathway forskolin Forskolin axin Axin forskolin->axin Upregulates & Stabilizes beta_catenin β-catenin axin->beta_catenin Promotes Degradation ubiquitination Ubiquitination & Cytoplasmic Translocation beta_catenin->ubiquitination downstream Downstream Oncogenes (c-myc, cyclin D1) beta_catenin->downstream Activates proliferation Cell Proliferation & Tumorigenesis ubiquitination->proliferation Inhibits downstream->proliferation Promotes

Caption: Forskolin inhibits cancer progression via the Axin/β-catenin pathway.

Sclareol: A Case Study in Anti-Inflammatory Activity

Sclareol, another labdane diterpene, has been shown to possess significant anti-inflammatory properties in various in vivo models.[7][8][9] Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB, MAPK, and the reduction of pro-inflammatory mediators like COX-2.[7][8][10][11]

In Vivo Anti-Inflammatory Experimental Data: Sclareol

Table 3: In Vivo Anti-Inflammatory Effects of Sclareol in a Carrageenan-Induced Paw Edema Model

ParameterControl GroupSclareol (10 mg/kg)Indomethacin (10 mg/kg)OutcomeReference
Paw Edema Maximum SwellingSignificantly ReducedSignificantly ReducedReduction in inflammation[10]
Nitric Oxide (NO) in tissue HighSignificantly ReducedN/ADecrease in inflammatory mediator[10]
TNF-α in tissue HighSignificantly ReducedN/ADecrease in pro-inflammatory cytokine[10]
iNOS Protein Expression HighSignificantly ReducedN/AInhibition of inflammatory enzyme[10]
COX-2 Protein Expression HighSignificantly ReducedN/AInhibition of inflammatory enzyme[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Model: Male ICR mice.

  • Treatment Groups: Vehicle control, Sclareol (5, 10, 20 mg/kg), and a positive control (e.g., Indomethacin).

  • Administration: Oral administration of sclareol or vehicle one hour prior to carrageenan injection.

  • Induction of Inflammation: Subplantar injection of 1% λ-carrageenan in saline into the right hind paw.

  • Duration: Paw volume was measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Measurement of paw edema, and subsequent analysis of paw tissue for levels of NO, TNF-α, and expression of iNOS and COX-2 proteins.[10]

Visualizing the Experimental Workflow and Signaling Pathway

G Experimental Workflow: In Vivo Anti-Inflammatory Study of Sclareol cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Endpoint Analysis A Male ICR mice B Oral administration of Sclareol (5, 10, 20 mg/kg) or vehicle A->B C 1 hour post-treatment B->C D Subplantar injection of 1% λ-carrageenan C->D E Measure paw volume at 1, 2, 3, 4, 5 hours D->E F Tissue analysis for NO, TNF-α, iNOS, and COX-2 E->F

Caption: Workflow for assessing the in vivo anti-inflammatory efficacy of sclareol.

G Sclareol's Modulation of MAPK and NF-κB Signaling Pathways sclareol Sclareol mapk MAPK Pathway (p38, ERK) sclareol->mapk Inhibits Phosphorylation nfkb NF-κB Pathway sclareol->nfkb Inhibits Translocation inflammatory_mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) mapk->inflammatory_mediators Activates nfkb->inflammatory_mediators Activates inflammation Inflammation inflammatory_mediators->inflammation Promotes

Caption: Sclareol inhibits inflammation via the MAPK and NF-κB pathways.

Conclusion and Future Directions

While direct in vivo evidence for the therapeutic effects of this compound is still forthcoming, the data from its structural analogs, forskolin and sclareol, provide a strong rationale for its further investigation. The demonstrated anti-cancer and anti-inflammatory activities of these related labdane diterpenes, mediated through key signaling pathways, suggest that this compound may possess a similar spectrum of bioactivities.

Future research should prioritize the in vivo validation of this compound's therapeutic potential. Studies employing animal models of cancer and inflammation, similar to those described for forskolin and sclareol, are warranted to elucidate its efficacy, determine optimal dosing, and understand its mechanisms of action. Such research will be crucial in determining the clinical viability of this compound as a novel therapeutic agent.

References

Comparative Analysis of the Insecticidal Effects of Manoyl Oxide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a promising but nascent field of study regarding the insecticidal properties of manoyl oxide derivatives. While preliminary findings indicate potential for pest management, a lack of extensive, comparative data necessitates further research to fully elucidate their efficacy and mechanisms of action. This guide summarizes the available experimental data, outlines relevant testing protocols, and explores potential signaling pathways for future investigation.

Quantitative Data on Insecticidal Efficacy

Currently, publicly available research on the insecticidal effects of a broad range of this compound derivatives is limited. A singular study has identified a specific derivative, 18-O-alpha-L-arabinopyranosylthis compound , as having insecticidal properties against the fall armyworm (Spodoptera frugiperda).[1] The study reported observable effects at a specific concentration, but detailed quantitative data such as LC50 (median lethal concentration) or LD50 (median lethal dose) values, which are crucial for comparative analysis, were not provided.

To facilitate future comparative studies, the following table is presented as a template for organizing and presenting quantitative data on the insecticidal activity of this compound derivatives.

This compound DerivativeTarget Insect SpeciesBioassay MethodEfficacy Metric (e.g., LC50, LD50)95% Confidence IntervalReference
Data Not Available
Data Not Available
Data Not Available

Experimental Protocols

Standardized bioassays are critical for generating reliable and comparable data. Based on established entomological research practices, the following methodologies are recommended for evaluating the insecticidal effects of this compound derivatives.

Diet Incorporation Bioassay

This method is particularly useful for assessing the toxicity of compounds that are ingested by the insect.

  • Preparation of a series of concentrations of the this compound derivative in a suitable solvent.

  • Incorporation of each concentration into an artificial diet specific to the target insect species. A control group with a diet containing only the solvent should be included.

  • Infestation of the treated diet with a predetermined number of larval stage insects.

  • Incubation under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Assessment of mortality and any sublethal effects (e.g., developmental abnormalities, reduced feeding) at regular intervals.

  • Calculation of LC50 values using probit analysis.

Topical Application Bioassay

This method assesses the contact toxicity of a compound.

  • Dissolving the this compound derivative in a volatile solvent (e.g., acetone).

  • Application of a precise volume of the solution to the dorsal thorax of individual insects using a micro-applicator. Control insects receive the solvent alone.

  • Holding the treated insects in a controlled environment with access to food and water.

  • Recording mortality at specified time points (e.g., 24, 48, 72 hours).

  • Determination of LD50 values through statistical analysis of the dose-response data.

Potential Signaling Pathways and Mechanisms of Action

The precise molecular targets of this compound derivatives in insects have not yet been elucidated. However, based on the known mechanisms of other terpenoid-based insecticides, several signaling pathways are worthy of investigation.

Neuromodulatory Effects via Octopamine Receptors

Octopamine is a key neurotransmitter and neuromodulator in insects, regulating a wide range of physiological processes.[2] Compounds that interfere with octopamine signaling can lead to significant disruption of insect behavior and physiology. It is hypothesized that this compound derivatives may act as agonists or antagonists of octopamine receptors, leading to downstream effects on cyclic AMP (cAMP) levels and subsequent physiological disruption.

Octopamine_Signaling_Pathway cluster_membrane Cell Membrane Receptor Octopamine Receptor G_Protein G-Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Manoyl_Oxide This compound Derivative Manoyl_Oxide->Receptor Binds to Octopamine Octopamine Octopamine->Receptor ATP ATP ATP->AC Physiological_Response Disrupted Physiological Response cAMP->Physiological_Response Leads to Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassay Insecticidal Bioassays cluster_mechanism Mechanism of Action Studies Derivative_Synthesis Synthesize/Isolate This compound Derivatives Diet_Incorp Diet Incorporation (LC50) Derivative_Synthesis->Diet_Incorp Topical_App Topical Application (LD50) Derivative_Synthesis->Topical_App AChE_Assay AChE Inhibition Assay Derivative_Synthesis->AChE_Assay Receptor_Binding Octopamine Receptor Binding Assay Derivative_Synthesis->Receptor_Binding Data_Analysis Data Analysis & Structure-Activity Relationship Diet_Incorp->Data_Analysis Topical_App->Data_Analysis AChE_Assay->Data_Analysis Receptor_Binding->Data_Analysis

References

A Head-to-Head Comparison of Manoyl Oxide and Forskolin Bioactivity: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of related natural compounds is paramount. This guide provides a comprehensive comparison of manoyl oxide and its well-known derivative, forskolin. While forskolin is a widely recognized activator of adenylyl cyclase, data on the direct bioactivity of its precursor, this compound, is notably scarce in scientific literature. This comparison synthesizes the available experimental data to highlight the established effects of forskolin and underscores the knowledge gap concerning this compound's interaction with key cellular signaling pathways.

Introduction to this compound and Forskolin

This compound and forskolin are both labdane diterpenoids originating from the plant Coleus forskohlii. This compound serves as the direct biosynthetic precursor to forskolin[1]. Forskolin has been extensively studied and is a cornerstone tool in cell biology research due to its potent ability to activate adenylyl cyclase, an enzyme crucial for the production of the second messenger cyclic adenosine monophosphate (cAMP)[1][2]. This activation triggers a cascade of downstream cellular events, making forskolin a valuable agent for investigating cAMP-dependent signaling pathways.

In contrast, (13R)-manoyl oxide is primarily recognized for its role as an intermediate in the biosynthesis of forskolin[1][3]. While derivatives of this compound have been reported to possess some biological activities, such as antimicrobial properties, there is a significant lack of published data on the direct effects of (13R)-manoyl oxide on adenylyl cyclase and intracellular cAMP levels.

Comparative Bioactivity: A Tale of a Well-Studied Molecule and Its Elusive Precursor

The primary mechanism of action for forskolin is its direct activation of adenylyl cyclase, leading to a significant increase in intracellular cAMP concentrations[4][5]. This has been demonstrated across a wide range of cell types and experimental systems.

Due to the limited available data, a direct quantitative comparison of this compound's effect on adenylyl cyclase is not possible at this time. The following table summarizes the well-documented bioactivity of forskolin and highlights the absence of corresponding data for this compound.

Table 1: Head-to-Head Comparison of Bioactivity

ParameterThis compoundForskolinReferences
Target Enzyme Data not availableAdenylyl Cyclase[1][4][5]
Mechanism of Action Data not availableDirect activation of adenylyl cyclase[2][4][5]
Effect on cAMP Levels Data not availablePotent increase in intracellular cAMP[1][4][5]
EC₅₀ for Adenylyl Cyclase Activation Data not available5-10 µM (in rat cerebral cortical membranes)[4]
Other Reported Bioactivities Antimicrobial activity (for some derivatives)Anti-inflammatory, hypotensive, anti-glaucoma, lipolytic[6][7][8]

Signaling Pathways

The signaling pathway initiated by forskolin is a well-established cascade central to cellular communication. The lack of data for this compound prevents a comparative illustration of its signaling effects.

Forskolin Signaling Pathway

Forskolin directly binds to and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to diverse physiological responses.

Forskolin_Signaling_Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: Forskolin activates adenylyl cyclase, leading to cAMP production and PKA activation.

Experimental Protocols

To facilitate reproducibility and further research, detailed methodologies for key experiments cited in the literature on forskolin's bioactivity are provided below.

Adenylyl Cyclase Activity Assay

This protocol is based on methods used to determine the effect of compounds on adenylyl cyclase activity in membrane preparations.

Objective: To quantify the activation of adenylyl cyclase by forskolin in isolated cell membranes.

Materials:

  • Rat cerebral cortical membranes (or other suitable tissue/cell membrane preparations)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX)

  • Forskolin stock solution (in DMSO or ethanol)

  • [α-³²P]ATP

  • Dowex 50 and alumina columns for cAMP purification

  • Scintillation counter

Procedure:

  • Prepare rat cerebral cortical membranes by homogenization and differential centrifugation.

  • Incubate the membrane preparation (50-100 µg of protein) in the assay buffer with varying concentrations of forskolin for 10-15 minutes at 30°C.

  • Initiate the reaction by adding [α-³²P]ATP.

  • Incubate for a further 10-15 minutes at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS).

  • Separate [³²P]cAMP from other radiolabeled nucleotides using sequential Dowex 50 and alumina column chromatography.

  • Quantify the amount of [³²P]cAMP produced using a scintillation counter.

  • Calculate the specific activity of adenylyl cyclase (pmol cAMP/min/mg protein) and determine the EC₅₀ value for forskolin.

Intracellular cAMP Measurement

This protocol describes a common method for measuring changes in intracellular cAMP levels in response to forskolin treatment in intact cells.

Objective: To measure the forskolin-induced accumulation of intracellular cAMP in a cell-based assay.

Materials:

  • Cultured cells (e.g., SH-SY5Y, HEK293)

  • Cell culture medium

  • Forskolin stock solution

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Lysis buffer

  • cAMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes to inhibit phosphodiesterases.

  • Treat the cells with various concentrations of forskolin for a specified time (e.g., 15-30 minutes).

  • Remove the medium and lyse the cells using the provided lysis buffer from the assay kit.

  • Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the EIA or RIA kit.

  • Normalize the cAMP levels to the protein concentration of the cell lysate.

Experimental_Workflow cluster_AC Adenylyl Cyclase Activity Assay cluster_cAMP Intracellular cAMP Measurement AC_Membranes Isolate Cell Membranes AC_Incubate Incubate with Forskolin & [α-³²P]ATP AC_Membranes->AC_Incubate AC_Separate Separate [³²P]cAMP AC_Incubate->AC_Separate AC_Quantify Quantify Radioactivity AC_Separate->AC_Quantify cAMP_Cells Culture Cells cAMP_Treat Treat with Forskolin & IBMX cAMP_Cells->cAMP_Treat cAMP_Lyse Lyse Cells cAMP_Treat->cAMP_Lyse cAMP_Measure Measure cAMP (EIA/RIA) cAMP_Lyse->cAMP_Measure

Caption: Workflow for adenylyl cyclase activity and intracellular cAMP measurement assays.

Conclusion and Future Directions

The bioactivity of forskolin as a potent and direct activator of adenylyl cyclase is well-established and supported by extensive experimental data. It remains an indispensable tool for studying cAMP-mediated signaling pathways. In stark contrast, its biosynthetic precursor, this compound, is poorly characterized in terms of its own biological activity, particularly concerning its effects on adenylyl cyclase and cAMP signaling.

This comprehensive guide highlights a significant gap in the current scientific literature. Future research should focus on elucidating the potential bioactivity of this compound. Direct comparative studies investigating the effects of this compound and forskolin on adenylyl cyclase activity and intracellular cAMP levels are warranted. Such studies would not only provide a more complete understanding of the structure-activity relationships within this class of diterpenoids but could also uncover novel biological functions for this compound, potentially opening new avenues for therapeutic development. Researchers are encouraged to utilize the detailed experimental protocols provided herein to explore the bioactivity of this compound and contribute to filling this knowledge void.

References

Safety Operating Guide

Navigating the Disposal of Manoyl Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of manoyl oxide, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic solids).

  • A laboratory coat to protect skin and clothing.

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (pure solid, in solution, or contaminated materials) and the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

For Solid this compound:

  • Waste Collection:

    • Place solid this compound waste in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass container with a secure lid).

    • The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Segregate the this compound waste from incompatible chemicals, particularly strong oxidizing agents.

  • Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to a licensed hazardous waste disposal facility.

For this compound in Solution:

  • Waste Identification:

    • Determine the solvent used to dissolve the this compound. The disposal procedure will be primarily dictated by the hazards of the solvent.

  • Waste Collection:

    • Collect the this compound solution in a designated liquid hazardous waste container.

    • The container must be compatible with the solvent used.

    • Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Ethanol"), and their approximate concentrations.

  • Storage and Disposal:

    • Store and dispose of the liquid waste container following the same procedures as for solid waste, ensuring segregation from incompatible materials.

For Contaminated Materials:

  • Collection:

    • Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated solid waste container lined with a chemically resistant bag.

    • Label the container as "Solid Waste Contaminated with this compound."

  • Disposal:

    • Follow your institution's guidelines for the disposal of chemically contaminated solid waste. In most cases, this will be handled through the hazardous waste disposal stream.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available due to the lack of a dedicated SDS, the following table summarizes some of its known physical and chemical properties.

PropertyValueSource
Molecular FormulaC₂₀H₃₄O
Molecular Weight290.48 g/mol
Physical StateSolidInferred
Water Solubility0.04131 mg/L @ 25 °C (estimated)
Boiling Point338.00 to 339.00 °C @ 760.00 mm Hg
Flash Point155.00 °C (311.00 °F) TCC

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

ManoylOxideDisposal start Start: this compound Waste check_form Identify Waste Form start->check_form solid_waste Solid this compound check_form->solid_waste Solid liquid_waste This compound in Solution check_form->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Paper, etc.) check_form->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid identify_solvent Identify Solvent liquid_waste->identify_solvent collect_contaminated Collect in Labeled Contaminated Solid Waste Container contaminated_materials->collect_contaminated store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Waste Container (Compatible with Solvent) identify_solvent->collect_liquid collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound waste, contributing to a safer laboratory environment and protecting our planet.

Essential Safety and Logistical Information for Handling Manoyl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Manoyl oxide was found in the available resources. The following guidance is based on general laboratory safety protocols for handling non-volatile, solid organic compounds and labdane-type diterpenes. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical.

This compound is a labdane-type diterpene, a class of organic compounds found in various plants.[1][2][3] It is often used in research for its potential biological activities, including cytotoxic and melanogenesis inhibitory effects.[1][3][4] This guide provides essential safety and logistical information for its handling and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or fume hood.
Handling solutions Safety glasses with side shields or chemical splash gogglesNitrile glovesLaboratory coatNot generally required.
Cleaning spills Chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatA respirator may be necessary for large spills or in poorly ventilated areas.

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound ensures safety and minimizes the risk of contamination or exposure.

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and PPE before starting work.

  • Handling:

    • When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to avoid inhalation of any fine particles.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.[7]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Segregation:

    • Segregate this compound waste from other waste streams.

    • Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a designated, labeled solid waste container.

    • Liquid waste (e.g., unused solutions, solvent rinses) should be collected in a labeled, non-hazardous liquid waste container.[8]

  • Container Labeling:

    • All waste containers must be clearly labeled as "Non-Hazardous Waste" and list the chemical constituents.[9]

  • Disposal Procedure:

    • Follow your institution's guidelines for the disposal of non-hazardous chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10][11]

    • Contact your EHS office for waste pickup and disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates a typical workflow for handling this compound in a research setting, incorporating key safety checkpoints.

ManoylOxideWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep 1. Risk Assessment & SOP Review PPE 2. Don Personal Protective Equipment Prep->PPE Area 3. Prepare Designated Work Area PPE->Area Weigh 4. Weigh this compound in Fume Hood Area->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Experiment 6. Conduct Experiment Dissolve->Experiment Decon 7. Decontaminate Work Area Experiment->Decon Waste 8. Segregate & Label Waste Decon->Waste Dispose 9. Store Waste for Pickup Waste->Dispose RemovePPE 10. Remove PPE Dispose->RemovePPE Wash 11. Wash Hands Thoroughly RemovePPE->Wash

This compound Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manoyl oxide
Reactant of Route 2
Manoyl oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。